molecular formula C8H17N3O2 · 2HCl B1177728 CHELEX 100 CAS No. 147171-95-7

CHELEX 100

Cat. No.: B1177728
CAS No.: 147171-95-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHELEX 100 is a useful research compound. Its molecular formula is C8H17N3O2 · 2HCl. The purity is usually 95%.
BenchChem offers high-quality CHELEX 100 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CHELEX 100 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

147171-95-7

Molecular Formula

C8H17N3O2 · 2HCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Chelex® 100 DNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core principles, methodologies, and applications of Chelex® 100 resin for DNA extraction. It is intended for researchers, scientists, and drug development professionals who require a rapid, reliable, and cost-effective method for preparing DNA for downstream applications, particularly the Polymerase Chain Reaction (PCR).

Core Principle of Chelex® 100 Extraction

Chelex® 100 is an ion-exchange resin used for the simple and rapid extraction of DNA from various sample types.[1] The core of its function lies in its unique chemical structure and its interaction with components of the cellular environment, especially during heat treatment.

Chemical Composition: The resin is composed of styrene-divinylbenzene copolymers that contain paired iminodiacetate ions.[2][3] These iminodiacetic acid groups act as powerful chelating agents, giving the resin a very high affinity for polyvalent metal ions, particularly divalent cations like magnesium (Mg²⁺).[2][3][4] The resin's selectivity for divalent over monovalent ions is approximately 5,000 to 1.[3]

Mechanism of Action: The Chelex® 100 DNA extraction process leverages a combination of chemical chelation and thermal treatment to lyse cells and protect the liberated DNA.

  • Chelation of Metal Ions: The primary role of the Chelex® resin is to bind, or chelate, polyvalent metal ions, most notably Mg²⁺.[4][5] This is critical because Mg²⁺ is an essential cofactor for DNases (nucleases), enzymes that degrade DNA.[2][4] By sequestering these ions, Chelex® effectively inactivates any endogenous DNases present in the sample, preventing the enzymatic degradation of the DNA upon cell lysis.[2][5]

  • Protection During Heating: The extraction protocol involves a boiling step (typically at 100°C).[2] At such high temperatures in low ionic strength solutions, the presence of metal ions can catalyze the breakdown and damage of DNA.[2] Chelex® protects the DNA from this heat-induced degradation by binding these catalytic metal ions.[4]

  • Cell Lysis and Denaturation: The process is performed in an alkaline aqueous suspension, and the boiling step serves multiple purposes.[2] It disrupts and lyses cell membranes to release the DNA, denatures cellular proteins (including any remaining DNases), and denatures the double-stranded DNA into single strands.[2][4]

Following these steps, the sample is centrifuged. The Chelex® resin, along with cellular debris, forms a pellet at the bottom of the tube. The supernatant, which contains the now single-stranded DNA, can be carefully collected for use in downstream applications like PCR.[2]

Experimental Workflow and Logical Relationships

The Chelex® 100 extraction process follows a straightforward workflow, minimizing sample handling and reducing the risk of contamination compared to multi-step organic extraction methods.[1][6]

Chelex_Workflow Chelex® 100 DNA Extraction Workflow cluster_optional Sample_Prep 1. Sample Preparation (e.g., bloodstain, buccal swab, hair root) Add_Chelex 2. Add 5-20% Chelex® Suspension (Optional: Add Proteinase K for tissue) Sample_Prep->Add_Chelex Incubate_56C 3. Incubate at 56°C (e.g., 30-60 min, only if Proteinase K is used) Add_Chelex->Incubate_56C Vortex_1 4. Vortex Sample (5-10 seconds) Add_Chelex->Vortex_1 If no Proteinase K Incubate_56C->Vortex_1 Boil_100C 5. Boil at 100°C (8 minutes) Vortex_1->Boil_100C Vortex_2 6. Vortex Sample (5-10 seconds) Boil_100C->Vortex_2 Centrifuge 7. Centrifuge (e.g., 10,000-15,000 x g for 3 min) Vortex_2->Centrifuge Collect_Supernatant 8. Collect Supernatant (Contains single-stranded DNA) AVOID RESIN BEADS Centrifuge->Collect_Supernatant

Caption: A diagram illustrating the sequential steps of the Chelex® 100 DNA extraction method.

Quantitative Data and Performance

The efficiency of Chelex® 100 has been compared with other methods, such as commercial silica-based column kits. While yields can be sample-dependent, Chelex® offers a robust performance, especially considering its simplicity and cost-effectiveness.

Table 1: Performance Comparison of Chelex® vs. Column-Based Kit for Dried Blood Spots

Feature Control Chelex® Protocol QIAamp® DNA Blood Mini Kit Reference
Relative DNA Yield 590% more DNA than QIAamp® Baseline [7]

| Absolute Extraction Efficiency | 54% | 9% |[7] |

An optimized Chelex® protocol, which included a second heat precipitation from the same sample, increased the absolute extraction efficiency further to 68%.[7]

Table 2: Typical Experimental Parameters

Parameter Value/Range Purpose Reference
Chelex® Concentration 5% - 20% (w/v) suspension Chelation of metal ions [8][9]
Proteinase K Incubation 56°C for 30 min to overnight Protein digestion [8]
Boiling Step 100°C for 8 - 20 minutes Cell lysis, protein & DNA denaturation [9][10]

| Centrifugation Speed | 10,000 - 15,000 x g | Pelleting of resin and debris |[8] |

Detailed Experimental Protocol: General Purpose

This protocol is a generalized methodology derived from common practices for samples like bloodstains, buccal swabs, or tissue.[8][9] Adjustments may be necessary based on the specific sample type and quantity.

Materials:

  • 5% or 20% (w/v) Chelex® 100 suspension in sterile, nuclease-free water

  • Proteinase K (10-20 mg/mL solution) (Optional)

  • Sterile 1.5 mL microcentrifuge tubes

  • Pipettes and wide-bore pipette tips

  • Vortexer

  • Heat block or water bath set to 56°C and 100°C

  • Microcentrifuge

Methodology:

  • Sample Preparation:

    • For a bloodstain or buccal swab, cut a small portion (e.g., 3 mm²) and place it into a sterile 1.5 mL microcentrifuge tube.[8]

    • For liquid blood, use 3-10 µL.[8] It is often preceded by a wash step with sterile water to lyse red blood cells and remove heme, a known PCR inhibitor.[8]

    • For hair, use 1-3 cm of the root end.[8]

  • Initial Lysis (Optional but Recommended for High-Protein Samples):

    • Add 200 µL of the 5-20% Chelex® suspension to the tube. Note: The Chelex® suspension settles quickly; ensure it is thoroughly mixed before pipetting. Use a wide-bore pipette tip to ensure transfer of the resin beads.[9]

    • Add 2-4 µL of Proteinase K (10 mg/mL).[8]

    • Vortex for 5-10 seconds.

    • Incubate at 56°C for a minimum of 30 minutes (can be extended to overnight for challenging samples like hair).[8]

  • Heat Treatment and Denaturation:

    • Vortex the tube vigorously for 5-10 seconds.[8]

    • Place the tube in a 100°C heat block or boiling water bath for 8 minutes. Ensure the tube cap is securely closed.[8] This step lyses any remaining cells and denatures proteins and DNA.

  • Final Vortex and Centrifugation:

    • Vortex the tube again for 5-10 seconds.[8]

    • Centrifuge at high speed (10,000 - 15,000 x g) for 3 minutes to pellet the Chelex® resin and cellular debris.[8]

  • DNA Collection:

    • Carefully pipette the supernatant, which contains the single-stranded DNA, into a new sterile tube.

    • CRITICAL: Do not disturb or transfer any of the Chelex® resin beads, as the resin itself is a potent inhibitor of PCR.[6][11]

  • Storage:

    • The resulting single-stranded DNA is less stable than double-stranded DNA but can be stored at 4°C for several months or at -20°C for longer-term storage.[4] However, repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[6]

Advantages and Disadvantages

Advantages:

  • Rapid and Simple: The method is fast and involves fewer tube manipulations compared to traditional organic extraction, reducing the risk of contamination.[1][6]

  • Cost-Effective: It is significantly cheaper than commercial DNA extraction kits, making it suitable for high-throughput screening.[5][9][11]

  • No Hazardous Organic Solvents: The procedure avoids the use of hazardous chemicals like phenol and chloroform.[1][9]

  • Efficient for Forensic Samples: It has proven to be as efficient or more efficient than phenol-chloroform extraction for samples like semen and small bloodstains.[1]

Disadvantages:

  • Yields Single-Stranded DNA: The boiling step denatures the DNA, making it unsuitable for methods that require double-stranded DNA, such as Restriction Fragment Length Polymorphism (RFLP) analysis.[6] This is not a concern for modern STR-based methods.[6]

  • Potential for PCR Inhibitors: The method does not include a robust purification step, so the final supernatant may contain PCR inhibitors from the original sample.[6]

  • Resin Inhibition: The Chelex® beads themselves are strong PCR inhibitors, and accidental transfer into the final product can lead to reaction failure.[6][11]

  • Not Ideal for Degraded Samples: The harsh conditions (alkaline environment and high heat) may cause further degradation of already compromised DNA.[6]

References

The Unseen Guardian: An In-depth Technical Guide to the Mechanism of Action of CHELEX 100 Chelating Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and analytical chemistry, the purity of a sample is paramount. The presence of metal ions can catalyze enzymatic degradation of precious samples or interfere with sensitive downstream applications. CHELEX 100, a chelating ion exchange resin, stands as a stalwart guardian against such molecular saboteurs. This technical guide delves into the core mechanism of CHELEX 100, providing a comprehensive understanding of its function, supported by quantitative data, detailed experimental protocols, and visual representations of its operational principles.

Core Mechanism of Action: The Power of Iminodiacetate

At its core, CHELEX 100 is a styrene-divinylbenzene copolymer matrix.[1][2][3] What imparts its powerful chelating ability is the presence of paired iminodiacetate ions covalently bound to this matrix.[1][2][3] These iminodiacetate groups are the functional heart of CHELEX 100, acting as chelating agents that bind polyvalent metal ions with high affinity and selectivity.[1][2][3]

The mechanism is a classic example of ion exchange, but with a significant enhancement in selectivity due to the chelation effect. The iminodiacetate groups, each with two carboxylate moieties and a nitrogen atom, form stable coordination complexes with metal ions, effectively sequestering them from the solution. This process is particularly effective for divalent and heavy metal ions.

The selectivity of CHELEX 100 for divalent over monovalent cations is remarkably high, approximately 5,000 to 1.[1][4][5] This makes it exceptionally useful for removing interfering metal ions from biological samples that are often in high-salt environments. The resin exhibits a strong attraction for transition metals, even in highly concentrated salt solutions.[1][4]

The pH of the surrounding medium plays a critical role in the functionality of CHELEX 100. The iminodiacetate groups are weak acids and their degree of protonation is pH-dependent. At acidic pH (below 4), the carboxyl groups become protonated, reducing their ability to chelate metal ions.[4] Conversely, in neutral to alkaline conditions (pH 4 and higher), the iminodiacetate groups are deprotonated and thus fully active for chelation.[4] In fact, under alkaline conditions, the affinity for heavy metal cations like Ca²⁺, Mn²⁺, and Mg²⁺ is increased.[2]

CHELEX_100_Mechanism cluster_resin CHELEX 100 Resin Matrix cluster_solution Aqueous Solution cluster_chelation Chelation Process Resin Styrene-Divinylbenzene Copolymer FunctionalGroup Iminodiacetate Group -N(CH₂COO⁻)₂ Resin->FunctionalGroup covalently bound MetalIon Divalent Metal Ion (M²⁺) e.g., Mg²⁺, Ca²⁺, Fe²⁺, Cu²⁺ FunctionalGroup->MetalIon ChelatedComplex Stable Chelate Complex FunctionalGroup->ChelatedComplex MetalIon->ChelatedComplex Chelation MonovalentIon Monovalent Ion (Na⁺, K⁺)

Figure 1: Mechanism of CHELEX 100 action, illustrating the binding of a divalent metal ion by the iminodiacetate functional group on the resin matrix.

Quantitative Data: Binding Affinity and Capacity

The efficacy of CHELEX 100 can be quantified by its binding capacity and its selectivity for different metal ions. This data is crucial for researchers to determine the appropriate amount of resin to use for a given application and to predict its performance in complex biological mixtures.

PropertyValueReference(s)
Matrix Styrene Divinylbenzene Copolymer[1][2]
Functional Group Iminodiacetate[1][2]
Selectivity (Divalent:Monovalent) ~5,000 : 1[1][4][5]
Minimum Wet Capacity 0.4 meq/mL[1]
Operating pH Range 4 - 14[1][4]

The selectivity of CHELEX 100 for various divalent cations has been determined relative to Zinc (Zn²⁺), providing a quantitative measure of its binding preference.

Divalent CationSelectivity Factor (relative to Zn²⁺ = 1.00)Reference(s)
Hg²⁺1060[4]
Cu²⁺126[4]
UO₂²⁺5.70[4]
Ni²⁺4.40[4]
Pb²⁺3.88[4]
Zn²⁺ 1.00 [4]
Co²⁺0.615[4]
Cd²⁺0.390[4]
Fe²⁺0.130[4]
Mn²⁺0.024[4]
Ba²⁺0.016[4]
Ca²⁺0.013[4]
Sr²⁺0.013[4]
Mg²⁺0.009[4]

Experimental Protocols: DNA Extraction with CHELEX 100

One of the most widespread applications of CHELEX 100 is in the rapid and efficient extraction of DNA from a variety of biological samples, particularly for downstream applications like the Polymerase Chain Reaction (PCR). The resin's ability to chelate Mg²⁺ is critical in this context, as Mg²⁺ is a necessary cofactor for DNases, enzymes that degrade DNA.[3][6] By sequestering Mg²⁺, CHELEX 100 effectively inactivates these enzymes, protecting the integrity of the extracted DNA.[3][6]

The following is a generalized protocol for DNA extraction from whole blood, a common procedure in clinical and forensic research.

Objective: To extract PCR-ready DNA from a whole blood sample.

Materials:

  • Whole blood sample

  • CHELEX 100 Resin (Molecular Biology Grade)

  • Sterile, nuclease-free water

  • Microcentrifuge tubes (1.5 mL)

  • Micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Heat block or water bath

  • Microcentrifuge

Methodology:

  • Sample Preparation:

    • Pipette 3-10 µL of whole blood into a 1.5 mL microcentrifuge tube.[6]

    • Add 1 mL of sterile, nuclease-free water to lyse the red blood cells.[6] Vortex briefly.

    • Incubate at room temperature for 15-30 minutes, mixing occasionally.[6]

    • Centrifuge at 10,000-15,000 x g for 3 minutes to pellet the cells.[6]

    • Carefully remove and discard the supernatant, leaving approximately 20-30 µL with the cell pellet.[6]

  • CHELEX 100 Treatment:

    • Prepare a 5% (w/v) suspension of CHELEX 100 in sterile, nuclease-free water.[6]

    • Vortex the CHELEX 100 suspension to ensure the resin is evenly distributed.

    • Add 200 µL of the 5% CHELEX 100 suspension to the cell pellet.[6]

    • Vortex the tube vigorously for 5-10 seconds.[6]

  • DNA Release and Nuclease Inactivation:

    • Incubate the tube at 56°C for a minimum of 30 minutes.[6] For some applications, an incubation with Proteinase K may be included at this step.

    • Vortex at high speed for 5-10 seconds.[6]

    • Incubate the tube at 100°C for 8 minutes in a heat block or boiling water bath to lyse the cells and denature proteins.[2][6]

    • Vortex again at high speed for 5-10 seconds.[6]

  • Sample Recovery:

    • Centrifuge the tube at 10,000-15,000 x g for 3 minutes to pellet the CHELEX 100 resin and cellular debris.[2][6]

    • The supernatant now contains the single-stranded DNA. Carefully transfer the supernatant to a new, sterile microcentrifuge tube, being cautious not to transfer any of the CHELEX 100 beads, as they can inhibit PCR.

    • The extracted DNA is now ready for use in PCR or can be stored at 4°C for several months.[3]

DNA_Extraction_Workflow start Start: Whole Blood Sample lysis 1. Red Blood Cell Lysis (Sterile Water) start->lysis centrifuge1 2. Centrifugation (Pellet Cells) lysis->centrifuge1 add_chelex 3. Add 5% CHELEX 100 Suspension centrifuge1->add_chelex incubate_56 4. Incubation at 56°C (Optional: Proteinase K) add_chelex->incubate_56 boil 5. Boiling at 100°C (Cell Lysis & Protein Denaturation) incubate_56->boil centrifuge2 6. Centrifugation (Pellet Resin & Debris) boil->centrifuge2 supernatant 7. Collect Supernatant (Contains ssDNA) centrifuge2->supernatant end End: PCR-ready DNA supernatant->end

Figure 2: A typical experimental workflow for DNA extraction from whole blood using CHELEX 100.

Conclusion

CHELEX 100 chelating resin is a powerful and versatile tool for researchers across various scientific disciplines. Its mechanism of action, centered on the high-affinity chelation of polyvalent metal ions by iminodiacetate functional groups, provides a robust method for purifying and protecting biological samples. The quantitative data on its binding affinities and the detailed protocols for its application, particularly in DNA extraction, underscore its utility and reliability. By understanding the core principles of its function, researchers can effectively leverage CHELEX 100 to ensure the integrity and quality of their experimental work, paving the way for more accurate and reproducible results.

References

The Role of Chelex 100 in PCR: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and applications of Chelex 100 resin in Polymerase Chain Reaction (PCR) workflows. It delves into the fundamental mechanisms, details experimental protocols, presents comparative quantitative data, and offers visual representations of the processes involved, tailored for professionals in research and drug development.

Core Principles: The Mechanism of Chelex 100 Action

Chelex 100 is a chelating resin composed of styrene-divinylbenzene copolymers with paired iminodiacetate ions.[1] These iminodiacetate groups have a high affinity for polyvalent metal ions, particularly divalent cations such as magnesium (Mg²⁺).[2] This chelating property is central to its function in preparing DNA for PCR-based applications.

The primary roles of Chelex 100 in DNA extraction for PCR are:

  • Protection of DNA from Degradation: During the heating steps of DNA extraction, which are necessary to lyse cells and denature proteins, divalent metal ions can catalyze the breakdown of DNA.[3] By binding to these metal ions, Chelex 100 effectively removes them from the solution, thereby protecting the integrity of the DNA at high temperatures.[1][3]

  • Inactivation of DNases: Many nucleases, particularly DNases that degrade DNA, require Mg²⁺ as an essential cofactor for their enzymatic activity.[2][4] Chelex 100 sequesters these Mg²⁺ ions, rendering the DNases inactive and preventing the degradation of the target DNA.[1][2][4]

The use of Chelex 100 results in a supernatant containing single-stranded DNA, which is suitable for PCR amplification.[1][2][6]

Quantitative Data Presentation: A Comparative Analysis

The efficiency of Chelex 100 for DNA extraction has been compared with other methods across various studies. The following tables summarize key quantitative data on DNA yield and purity.

Comparison Metric Chelex 100 QIAamp DNA Mini Kit Phenol-Chloroform Source
DNA Yield (from nasopharyngeal swabs) Mean: 191.8 ng/μlMean: 5.02 ng/μlMean: 22.1 ng/μl[7]
DNA Yield (from dried blood spots) 590% higher yield--[8]
Absolute Efficiency (from dried blood spots) 54% (control protocol), 68% (optimized protocol)9%-[8]
Cost per sample (USD) $0.153$5.066$1.950[7]
Sample Type Chelex 100 DNA Yield Automate Express™ DNA Yield QIAamp® DNA Investigator DNA Yield Source
Blood Lower than AutoMate Express™Highest YieldLower than Chelex 100 and AutoMate Express™[9]
Semen Highest YieldLower than Chelex 100Lower than Chelex 100[9]
Saliva Highest YieldLower than Chelex 100Lower than Chelex 100[9]

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies for DNA extraction using Chelex 100 are provided below for various sample types.

General Protocol for Cellular Material (Blood, Semen, Saliva, Hair)

This protocol is adapted from a method for extracting DNA from human cellular material.

Reagents and Equipment:

  • 5-20% (w/v) Chelex 100 solution in autoclaved nanopure water

  • Proteinase K (10 mg/mL)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (56°C and 100°C)

  • Microcentrifuge

Procedure:

  • Place the sample (e.g., a small piece of tissue, a swab, or a liquid sample) into a 1.5 mL microcentrifuge tube.

  • Add 150-200 µL of 20% (w/v) Chelex 100 solution to the tube. For samples requiring protein digestion (e.g., tissue, hair), add 4 µL of Proteinase K (10 mg/mL).

  • Vortex the tube for 5-10 seconds.

  • Incubate the sample at 56°C for at least 6-8 hours or overnight for samples with Proteinase K. For samples without Proteinase K, this step can be shorter.

  • Vortex the tube vigorously for 5-10 seconds.

  • Incubate the tube in a boiling water bath or heat block at 100°C for 8 minutes to lyse the cells and denature the DNA.

  • Centrifuge the tube at high speed (e.g., 15,800 g) for 3 minutes to pellet the Chelex resin and cellular debris.

  • Carefully transfer the supernatant containing the single-stranded DNA to a new, sterile tube. Avoid transferring any of the Chelex beads, as they can inhibit the PCR reaction.

  • The extracted DNA in the supernatant is now ready for use in PCR.

Protocol for Dried Blood Spots

This optimized protocol is designed to maximize DNA yield from dried blood spots.[8]

Reagents and Equipment:

  • Phosphate-buffered saline (PBS)

  • 5% (w/v) Chelex 100 (50-100 mesh) solution in molecular grade water

  • 1.5 mL LoBind Eppendorf tubes

  • Vortex mixer

  • Heat block (95°C)

  • Microcentrifuge

Procedure:

  • Place a 3 mm punch from a dried blood spot into a 1.5 mL LoBind Eppendorf tube.

  • Add 1 mL of PBS to wash the sample. Vortex and then remove the PBS.

  • Pre-heat the 5% Chelex solution to 95°C.

  • Add 200 µL of the pre-heated 5% Chelex solution to the sample.

  • Vortex for 30 seconds.

  • Incubate at 95°C for 15 minutes, with gentle vortexing every 5 minutes.

  • Centrifuge for 3 minutes at 21,130 g to pellet the Chelex beads and paper debris.

  • Transfer the supernatant (approximately 180 µL) containing the gDNA to a new tube.

  • For increased yield, a second heat precipitation can be performed by adding another 200 µL of heated 5% Chelex solution to the original dried blood spot and repeating steps 5-8.[8]

Mandatory Visualizations: Diagrams and Workflows

The following diagrams illustrate the key processes involved in Chelex 100-based DNA extraction.

Chelex100_Mechanism cluster_solution Initial Sample Solution cluster_chelex Addition of Chelex 100 cluster_final Resulting Supernatant for PCR DNA DNA ssDNA Single-stranded DNA DNA->ssDNA Heat Denaturation DNase DNase DNase->DNA Degrades DNA Mg2+ Mg2+ Mg2+->DNase Cofactor for activation PCR_Inhibitors PCR Inhibitors Chelex Chelex 100 Resin Iminodiacetate Groups Chelex->Mg2+ Chelates Chelex->PCR_Inhibitors Binds Chelex100_Workflow Start Start: Sample Collection Add_Chelex Add Chelex 100 Solution (& Proteinase K if needed) Start->Add_Chelex Vortex_1 Vortex Add_Chelex->Vortex_1 Incubate_56C Incubate at 56°C (for protein digestion) Vortex_1->Incubate_56C Vortex_2 Vortex Incubate_56C->Vortex_2 Boil_100C Boil at 100°C for 8 min Vortex_2->Boil_100C Centrifuge Centrifuge to pellet resin and debris Boil_100C->Centrifuge Transfer_Supernatant Transfer supernatant to new tube Centrifuge->Transfer_Supernatant End End: DNA ready for PCR Transfer_Supernatant->End

References

Chelex® 100 for Nucleic Acid Sample Preparation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Chelex® 100 resin for the rapid and efficient preparation of nucleic acid samples for downstream molecular applications. We will delve into the core principles of its mechanism, present detailed experimental protocols for various sample types, and provide a comparative analysis of its performance against other common extraction methods.

Introduction to Chelex® 100

Chelex® 100 is a chelating ion-exchange resin composed of styrene-divinylbenzene copolymers with paired iminodiacetate ions.[1][2][3] These iminodiacetate groups act as chelating agents, binding strongly to polyvalent metal ions, particularly divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺).[2][4] This property is central to its application in nucleic acid preparation. The resin is effective over a wide pH range (4-14) and demonstrates a high selectivity for divalent over monovalent ions, approximately 5,000 to 1.[3][5]

The primary application of Chelex® 100 in molecular biology is to prepare DNA and, increasingly, RNA from a variety of biological samples for use in amplification-based assays such as Polymerase Chain Reaction (PCR), quantitative PCR (qPCR), and reverse transcription qPCR (RT-qPCR).[6][7][8] It offers a simple, rapid, and cost-effective alternative to traditional methods like phenol-chloroform extraction and commercial kits, often involving fewer steps and reducing the risk of sample cross-contamination.[6][9][10]

Mechanism of Action

The efficacy of Chelex® 100 in nucleic acid preparation hinges on its ability to inactivate nucleases and protect the nucleic acids from degradation, especially during the heat-based lysis step.

Key Steps in the Mechanism:

  • Chelation of Divalent Cations: Nucleases, particularly DNases, are enzymes that degrade DNA and require divalent cations like Mg²⁺ as essential cofactors for their activity.[4][11] Chelex® 100 resin has a high affinity for these metal ions and effectively sequesters them from the solution.[1][2]

  • Nuclease Inactivation: By binding to and removing Mg²⁺, Chelex® 100 inactivates nucleases, preventing the degradation of the released nucleic acids.[1][4][7] This is crucial during the cell lysis step, where nucleases are released along with the nucleic acids.

  • Protection During Heat Lysis: The extraction process typically involves a boiling step (100°C).[4] High temperatures in a low ionic strength solution can lead to DNA degradation. The presence of Chelex® 100 is thought to protect the DNA from this heat-induced breakdown by chelating metal ions that could catalyze this process.

  • Cell Lysis and Denaturation: The combination of an alkaline environment (the 5% Chelex® 100 suspension has a pH of 10-11) and boiling disrupts cell membranes and denatures proteins, including histones, releasing the nucleic acids into the supernatant.[4][9] The heat also denatures the DNA, resulting in single-stranded DNA, which is suitable for PCR.[4]

The polar resin beads also bind to other polar cellular components, which are then pelleted by centrifugation, leaving the DNA and RNA in the supernatant.[11]

Chelex_Mechanism cluster_sample Biological Sample cluster_process Chelex® 100 Extraction Process cluster_lysis Cell Lysis (Heat + Alkaline pH) cluster_chelation Chelation & Nuclease Inactivation cluster_purification Purification Cell Cell (Nucleus with DNA, Cytoplasm with RNA, Nucleases, Mg²⁺) Lysis Cell Disruption Cell->Lysis Heat (100°C) Chelex Chelex® 100 Resin (Iminodiacetate groups) Lysis->Chelex Release of cellular components Mg Mg²⁺ Lysis->Mg Release of cellular components Nuclease Nuclease (DNase/RNase) Lysis->Nuclease Release of cellular components Centrifugation Centrifugation Lysis->Centrifugation InactiveNuclease Inactive Nuclease Chelex->InactiveNuclease Chelates Mg²⁺, Inactivates Nuclease Mg->InactiveNuclease Chelates Mg²⁺, Inactivates Nuclease Nuclease->InactiveNuclease Supernatant Supernatant: Single-Stranded DNA/RNA Centrifugation->Supernatant Pellet Pellet: Chelex® Resin, Cell Debris Centrifugation->Pellet

Mechanism of Chelex® 100 Nucleic Acid Extraction.

Data Presentation: Performance and Yield

The Chelex® 100 method has been shown to be as efficient or even more so than traditional phenol-chloroform extraction, particularly for forensic samples like semen and small bloodstains.[6][9] It is also effective at removing PCR inhibitors.[6] The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of DNA Yield from Dried Blood Spots (DBS)

Extraction MethodAbsolute Efficiency (%)Relative Yield Increase vs. QIAamp®Reference
Chelex® 100 (Control Protocol)54%590%[12]
Chelex® 100 (Optimized Protocol)68%-[12]
QIAamp® DNA Blood Mini Kit9%-[12]

Table 2: Comparison of DNA Yield from Various Forensic Samples

Sample TypeExtraction MethodMean DNA Yield (ng/µL)Reference
BloodChelex® 100- (Highest yield for blood with AutoMate Express™)[13]
AutoMate Express™Highest Yield[13]
QIAamp® DNA InvestigatorLower but more consistent yield[13]
SemenChelex® 100Highest Yield[13]
AutoMate Express™-[13]
QIAamp® DNA Investigator-[13]
SalivaChelex® 100Highest Yield[13]
AutoMate Express™-[13]
QIAamp® DNA Investigator-[13]

Table 3: Comparison of RNA Yield from Potato Virus X (PVX) Infected Plant Tissue

Extraction MethodRNA YieldBand Intensity in RT-qPCRReference
Chelex® 100Superior RNA concentrationsThicker and more pronounced bands[14]
Phenol-chloroformLower RNA concentrations-[14]

Experimental Protocols

The following are detailed methodologies for nucleic acid extraction using Chelex® 100 from various common sample types. These protocols are based on established methods and can be adapted based on specific experimental needs.[1][15]

General Reagent Preparation
  • 5% Chelex® 100 Suspension: Add 5 grams of Chelex® 100 resin to 100 mL of sterile, deionized water. Store at room temperature.[1]

  • 20% Chelex® 100 Suspension: Add 20 grams of Chelex® 100 resin to 100 mL of sterile, deionized water. Store at 4°C.[16]

  • Proteinase K (10 mg/mL or 20 mg/mL): Dissolve the appropriate amount of Proteinase K in sterile, deionized water. Aliquot and store at -20°C.[1]

Protocol 1: DNA Extraction from Blood and Buccal Swabs

This protocol is adapted from forensic laboratory procedures.[15]

  • Sample Preparation:

    • For liquid blood or saliva, use approximately 3 µL.

    • For swabs, use approximately 1/3 of the swab head.

    • For bloodstains, use a 3x3 mm cutting.

  • Initial Wash:

    • Add 1 mL of sterile deionized water to the sample in a 1.5 mL microcentrifuge tube.

    • Vortex and incubate at room temperature for 15-30 minutes with shaking.

    • Centrifuge at 10,000-15,000 x g for 2-3 minutes.

    • Carefully remove and discard all but 30-50 µL of the supernatant.

  • Chelex® Extraction:

    • Add 175 µL of a well-resuspended 5% Chelex® 100 solution to the pellet.

    • Incubate at 56°C for 15-30 minutes. (Optional: Add Proteinase K for samples with high protein content).

    • Vortex at high speed for 5-10 seconds.

    • Incubate at 100°C for 8 minutes in a heat block or boiling water bath.

    • Vortex again at high speed for 5-10 seconds.

  • Final Centrifugation and Collection:

    • Centrifuge at 10,000-15,000 x g for 2-3 minutes to pellet the resin and cellular debris.

    • Carefully transfer the supernatant containing the single-stranded DNA to a new, clean tube, avoiding the Chelex® beads.

    • The extracted DNA is now ready for downstream applications or can be stored at 2-8°C or frozen.[15]

Protocol 2: DNA Extraction from Hair

This protocol is suitable for forensic analysis of hair samples.[1]

  • Sample Preparation:

    • Using clean forceps, wash the hair in 200 µL of sterile deionized water or TE buffer for 1-15 minutes to remove contaminants.

    • Remove the hair and retain the wash if needed.

    • Cut approximately 1 cm of the hair from the root end and place it in a 1.5 mL microcentrifuge tube.

  • Chelex® Extraction:

    • Add 200 µL of 5% Chelex® 100 solution.

    • Add 2 µL of 10 mg/mL Proteinase K.

    • Vortex for 10-30 seconds.

    • Incubate at 56°C for a minimum of 6 hours.

    • Vortex at high speed for 5-10 seconds.

    • Incubate at 100°C for 8 minutes.

    • Vortex again at high speed for 5-10 seconds.

  • Final Centrifugation and Collection:

    • Centrifuge at 10,000-15,000 x g for 3 minutes.

    • Transfer the supernatant to a new tube.

Protocol 3: RNA Extraction from Biological Samples

This is a general protocol that can be adapted for various sample types, including viral samples.[8]

  • Sample Preparation:

    • Place the sample (e.g., saliva, swab eluate) in a 1.5 mL microcentrifuge tube.

  • Chelex® Extraction:

    • Add a 5-20% Chelex® 100 suspension to the sample.

    • Mix thoroughly by vortexing.

    • Incubate at 95°C for 2-10 minutes.

  • Final Centrifugation and Collection:

    • Centrifuge briefly to pellet the Chelex® beads.

    • Transfer the supernatant containing the RNA to a new tube. The sample is now ready for RT-qPCR or other downstream applications.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for Chelex® 100 nucleic acid preparation.

DNA_Extraction_Workflow start Start: Sample Collection (Blood, Saliva, Hair, etc.) prep Sample Preparation (e.g., Washing, Cutting) start->prep wash Initial Wash (Water/Buffer) prep->wash centrifuge1 Centrifugation 1 wash->centrifuge1 supernatant_discard Discard Supernatant centrifuge1->supernatant_discard add_chelex Add Chelex® 100 (and Proteinase K if needed) supernatant_discard->add_chelex incubate56 Incubate at 56°C add_chelex->incubate56 vortex1 Vortex incubate56->vortex1 incubate100 Incubate at 100°C vortex1->incubate100 vortex2 Vortex incubate100->vortex2 centrifuge2 Centrifugation 2 vortex2->centrifuge2 collect_supernatant Collect Supernatant (Contains ssDNA/RNA) centrifuge2->collect_supernatant end Downstream Applications (PCR, qPCR, etc.) collect_supernatant->end

General Experimental Workflow for Chelex® 100 Extraction.

Advantages and Limitations

Advantages:

  • Rapid and Simple: The procedure is fast, often completed in under an hour, with fewer steps compared to other methods.[6][7]

  • Cost-Effective: Chelex® 100 is significantly less expensive than commercial extraction kits.[7][17]

  • Reduced Contamination Risk: The single-tube protocol for many sample types minimizes the chances of cross-contamination.[6][10]

  • No Organic Solvents: The method avoids the use of hazardous organic solvents like phenol and chloroform.[6][9]

  • Effective for Forensic Samples: It has a proven track record of success with challenging forensic samples.[6][9]

Limitations:

  • Single-Stranded DNA: The boiling step denatures the DNA, making it unsuitable for applications requiring double-stranded DNA, such as RFLP analysis.[9][10]

  • Lower Purity: The resulting nucleic acid solution is not as pure as that obtained from column-based kits and may contain inhibitors if not performed carefully.[14][18]

  • Potential for Degradation: The harsh conditions (high temperature and alkaline pH) may not be suitable for highly degraded samples.[10] Long-term storage of the unbuffered DNA solution, combined with freeze-thaw cycles, could lead to degradation.[10]

  • Chelex® Bead Carryover: Accidental transfer of Chelex® beads into the final product can inhibit downstream enzymatic reactions like PCR by chelating Mg²⁺ from the reaction buffer.[12]

Conclusion

Chelex® 100 provides a robust, rapid, and economical method for preparing nucleic acid samples from a wide array of biological materials. Its simple mechanism of nuclease inactivation through cation chelation makes it a valuable tool, particularly in high-throughput settings, forensic analysis, and resource-limited environments. While it has limitations regarding the purity and strandedness of the final product, for many downstream applications, especially PCR-based assays, it remains an efficient and reliable choice for researchers, scientists, and drug development professionals.

References

CHELEX® 100 Resin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, specifications, and applications of CHELEX® 100 chelating ion exchange resin, providing researchers, scientists, and drug development professionals with the technical information necessary for its effective use in laboratory and biopharmaceutical applications.

Core Properties and Specifications

CHELEX® 100 is a chelating ion exchange resin widely utilized for its high selectivity in binding polyvalent metal ions.[1][2][3] It is composed of a styrene-divinylbenzene copolymer matrix to which paired iminodiacetate ions are covalently bound.[1][3] These iminodiacetic acid groups function as the chelating agents, giving the resin its characteristic properties.[1][3] Although classified as a weak cation exchange resin due to its carboxylic acid groups, CHELEX® 100 is distinguished by its significantly stronger affinity for metal ions compared to typical cation exchangers.[1][2]

The resin is known for its ability to remove metal contaminants from buffers and other solutions without significantly altering the concentration of non-metal ions.[1] It demonstrates a particularly strong selectivity for copper, iron, and other heavy metals over monovalent cations like sodium and potassium.[1] The selectivity for divalent over monovalent ions is approximately 5,000 to 1.[1][2] This high affinity for transition metals persists even in solutions with high salt concentrations.[1][2]

CHELEX® 100 is available in several grades to suit different research needs, including analytical, biotechnology, and molecular biology grades. The biotechnology grade is certified to have a low microbial count, while the molecular biology grade is certified to be free of endonucleases, exonucleases, and ligase inhibitors.[1][2]

Physical and Chemical Properties

The fundamental physical and chemical properties of CHELEX® 100 resin are summarized in the table below, providing a clear overview of its operational parameters.

PropertySpecification
Matrix Styrene-divinylbenzene copolymer[1][3]
Functional Group Iminodiacetic acid[1][3]
Ionic Form (as supplied) Sodium[1]
Cross-linkage 1%[1]
Binding Capacity (Heavy Metal Ions) ≥0.3 meq/mL
Wet Capacity (minimum) 0.4 meq/mL[1]
Operating pH Range 4–14[1]
Functional pH Range 2–14[4]
Maximum Operating Temperature 75°C
Molecular Weight Exclusion Limit ~3,500 Da[1]
Nominal Density 0.65 g/mL[1]
Bead Size Specifications

The particle size of the resin beads is a critical factor in chromatographic applications, influencing flow rates and resolution. CHELEX® 100 is available in various mesh sizes, each corresponding to a specific range of bead diameters.

Dry Mesh SizeWet Bead Size (µm)
50–100-
100–200150–300[5]
200–40075–150[5]

Note: Mesh to micron conversions are approximate and can vary slightly between manufacturers. A 100-mesh screen has 100 openings per linear inch.[6] As the mesh number increases, the particle size decreases.[6]

Ion Selectivity and Binding Characteristics

The defining feature of CHELEX® 100 resin is its high selectivity for divalent and heavy metal ions. This selectivity is attributed to the formation of stable chelate complexes with the iminodiacetic acid functional groups. The binding of metal ions is pH-dependent, with minimal binding below pH 2, a sharp increase in binding between pH 2 and 4, and maximum binding occurring at a pH above 4.

Selectivity for Divalent Cations

The following table presents the selectivity factors for various divalent cations relative to Zinc (Zn²⁺), which is assigned a reference value of 1.00. These values provide a quantitative measure of the resin's affinity for different metal ions.

CationSelectivity Factor (relative to Zn²⁺ = 1.00)
Hg²⁺1060
Cu²⁺126
UO₂²⁺5.70
Ni²⁺4.40
Pb²⁺3.88
Co²⁺0.615
Cd²⁺0.390
Fe²⁺0.130
Mn²⁺0.024
Ba²⁺0.016
Ca²⁺0.013
Sr²⁺0.013
Mg²⁺0.009
Na⁺0.0000001

Data sourced from the Bio-Rad Chelex® 100 and Chelex 20 Chelating Ion Exchange Resin Instruction Manual.

Resin Volume in Different Ionic and Solvent Forms

The volume of CHELEX® 100 resin can change depending on its ionic form and the surrounding solvent. These volume changes should be considered when packing columns to avoid potential issues such as column breakage. The relative volumes in water for various ionic forms, with the sodium form as the reference (1.00), are provided below.

Ionic FormRelative Volume in Water
K⁺1.06
Na⁺1.00
Li⁺0.98
Ag⁺0.70
Cu²⁺0.60
Zn²⁺0.55
Ca²⁺0.53
Cr³⁺0.53
Fe²⁺0.45
H⁺0.45

The resin's volume is also affected by the solvent, as indicated by the relative volumes of the sodium form in different organic solvents compared to water.

SolventRelative Volume (Sodium Form)
Water1.00
Ethyl Acetate0.96
Methanol0.70
Isopropanol0.48
Acetone0.47
Ethanol0.45

Experimental Protocols

CHELEX® 100 resin is employed in a variety of laboratory procedures, most notably for nucleic acid extraction and the removal of metal ion contaminants. The following sections provide detailed methodologies for these key applications.

DNA Extraction from Various Sample Types

The use of CHELEX® 100 for DNA extraction is a rapid, cost-effective, and safe alternative to traditional methods that use hazardous organic solvents.[1] The fundamental principle involves the chelation of divalent metal ions, such as Mg²⁺, which are essential cofactors for DNases.[3] By sequestering these ions, the resin inactivates nucleases, protecting the DNA from degradation, especially during the heat-lysis step.[3] The process typically involves boiling the sample in a 5-20% aqueous suspension of the resin, which lyses the cells and denatures proteins.[7] The DNA is then recovered from the supernatant after pelleting the resin and cellular debris by centrifugation.[7]

The following diagram illustrates the general workflow for DNA extraction using CHELEX® 100 resin.

chelex_dna_extraction sample 1. Sample Collection (e.g., blood, tissue, cells) chelex_addition 2. Addition of Chelex® 100 Suspension (5-20%) sample->chelex_addition incubation 3. Optional: Proteinase K Incubation (56°C) chelex_addition->incubation boiling 4. Boiling (100°C) to Lyse Cells incubation->boiling vortexing 5. Vortexing boiling->vortexing centrifugation 6. Centrifugation to Pellet Resin and Debris vortexing->centrifugation supernatant_transfer 7. Transfer of DNA-containing Supernatant centrifugation->supernatant_transfer downstream 8. Downstream Applications (e.g., PCR, sequencing) supernatant_transfer->downstream chelation_mechanism cluster_resin Chelex® 100 Resin Matrix cluster_chelate Stable Chelate Complex resin_backbone Styrene-Divinylbenzene Backbone functional_group Iminodiacetate Group -N(CH₂COO⁻)₂ resin_backbone->functional_group covalently attached metal_ion Divalent Metal Ion (M²⁺) functional_group->metal_ion Chelation chelate_complex Resin-Metal Complex functional_group->chelate_complex metal_ion->chelate_complex buffer_purification_flow start Start: Buffer with Metal Ion Contamination decision Choose Purification Method start->decision batch Batch Method decision->batch Small Scale column Column Method decision->column Large Scale add_resin Add Chelex® 100 resin to buffer batch->add_resin pack_column Pack column with Chelex® 100 resin column->pack_column incubate Incubate with agitation add_resin->incubate separate Separate buffer from resin (decant or filter) incubate->separate adjust_ph Adjust pH of purified buffer separate->adjust_ph load_buffer Load buffer onto column pack_column->load_buffer collect_eluate Collect purified buffer load_buffer->collect_eluate collect_eluate->adjust_ph end End: Metal-Free Buffer adjust_ph->end

References

The Role of Chelex® 100 in Modern Molecular Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelex® 100, a chelating ion exchange resin, has become an indispensable tool in molecular biology, particularly for the rapid and efficient extraction of DNA from a wide variety of biological samples. Its unique ability to bind polyvalent metal ions, which are cofactors for DNases, protects nucleic acids from enzymatic degradation, ensuring their integrity for downstream applications. This technical guide provides an in-depth exploration of the core applications of Chelex® 100, with a focus on its mechanism of action, detailed experimental protocols for DNA extraction, and a quantitative comparison with other methods. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate Chelex® 100 into their workflows, optimizing sample preparation for sensitive molecular assays such as the Polymerase Chain Reaction (PCR).

Introduction to Chelex® 100

Chelex® 100 is a styrene-divinylbenzene copolymer containing paired iminodiacetate ions that act as chelating groups.[1][2][3][4] These groups have a high affinity for polyvalent metal ions, particularly divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺).[5][6][7] This property is central to its primary application in molecular biology: the prevention of DNA degradation. Nucleases, enzymes that degrade DNA, require divalent cations as cofactors to function. By sequestering these ions, Chelex® 100 effectively inactivates these enzymes, preserving the integrity of the DNA.[2][5]

The use of Chelex® 100 offers a simple, rapid, and cost-effective alternative to traditional DNA extraction methods, which often involve multiple steps and the use of hazardous organic solvents like phenol and chloroform.[3][8] The Chelex® 100 method is particularly well-suited for the preparation of DNA for PCR-based assays from a diverse range of sample types, including blood, saliva, tissue, hair, and forensic specimens.[1][9][10]

Mechanism of Action

The efficacy of Chelex® 100 in DNA extraction stems from a combination of its chelating properties and the physical conditions of the extraction protocol. The process can be broken down into a few key steps:

  • Cell Lysis: The sample is typically suspended in a solution of Chelex® 100 and subjected to boiling.[1][3] The high temperature disrupts cell membranes and denatures proteins, including DNases.

  • Chelation of Metal Ions: The iminodiacetate groups of the Chelex® 100 resin bind strongly to polyvalent metal ions released from the lysed cells. This sequestration of ions like Mg²⁺ prevents any remaining or heat-resistant nucleases from degrading the DNA.[2][5][7]

  • Purification: After boiling, the mixture is centrifuged. The Chelex® 100 resin, along with cellular debris, forms a pellet at the bottom of the tube. The supernatant, which contains the denatured, single-stranded DNA, can then be carefully collected for use in downstream applications.[6][11]

The resulting DNA in the supernatant is suitable for PCR, as the heat-stable DNA polymerase used in this technique can amplify single-stranded DNA.

Chelex100_Mechanism cluster_0 Sample Preparation cluster_1 Extraction Process cluster_2 Outcome Sample Biological Sample (e.g., Blood, Tissue, Cells) Suspension Sample Suspension Sample->Suspension Chelex Chelex® 100 Resin Chelex->Suspension Boiling Boiling (100°C) Suspension->Boiling Cell Lysis & Protein Denaturation Centrifugation Centrifugation Boiling->Centrifugation Chelation of Metal Ions (Mg²⁺) Supernatant Supernatant with Single-Stranded DNA Centrifugation->Supernatant Pellet Pellet with Chelex® Resin and Cellular Debris Centrifugation->Pellet

Figure 1: Mechanism of Action of Chelex® 100 in DNA Extraction.

Quantitative Comparison of DNA Extraction Methods

Numerous studies have compared the efficacy of Chelex® 100 with other DNA extraction methods, such as traditional phenol-chloroform extraction and commercial column-based kits. The key parameters for comparison are typically DNA yield and purity.

Extraction MethodSample TypeDNA YieldDNA Purity (A260/280)Reference
Chelex® 100 Dried Blood Spots590% higher than QIAamp® KitNot specified[2]
QIAamp® DNA Blood Mini KitDried Blood Spots-Not specified[2]
Chelex® 100 SemenHighest YieldGood (IPC between 27-29 Ct)[5]
Chelex® 100 SalivaHighest YieldGood (IPC between 27-29 Ct)[5]
AutoMate Express™BloodHighest YieldGood (IPC between 27-29 Ct)[5]
QIAamp® DNA Investigator KitBloodLower than AutoMate Express™Good (IPC between 27-29 Ct)[5]
Chelex® 100 Nasopharyngeal Swabs306x higher than commercial kit1.284[6]
Phenol-ChloroformNasopharyngeal Swabs69x higher than commercial kit1.861[6]
QIAamp DNA Mini KitNasopharyngeal Swabs-1.663[6]

Table 1: Comparison of DNA Yield and Purity from Various Extraction Methods.

Extraction MethodCost per Sample (USD)Handling TimeReference
Chelex® 100 $0.153Least handling steps[6]
Phenol-Chloroform$1.950More handling steps[6]
QIAamp DNA Mini Kit$5.066Moderate handling steps[6]

Table 2: Cost and Time Comparison of DNA Extraction Methods.

Experimental Protocols

The following are detailed methodologies for DNA extraction using Chelex® 100 from common biological samples.

DNA Extraction from Whole Blood or Bloodstains

This protocol is adapted from procedures used in forensic science.[1][8]

Materials:

  • 5% (w/v) Chelex® 100 solution (sterile)

  • Proteinase K (20 mg/mL)

  • Sterile, nuclease-free water

  • 1.5 mL microcentrifuge tubes

  • Micropipettes and sterile tips

  • Heating block or water bath

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • For liquid blood, add 3-5 µL to a 1.5 mL microcentrifuge tube. For a bloodstain on cloth, cut out a small portion (approx. 2-3 mm²) and place it in the tube.

  • Add 1 mL of sterile, nuclease-free water to the tube.

  • Incubate at room temperature for 30 minutes with occasional vortexing to wash the red blood cells.

  • Centrifuge at 14,000 x g for 3 minutes to pellet the cells or the cloth piece.

  • Carefully remove and discard the supernatant (hemoglobin-containing).

  • Add 200 µL of a 5% Chelex® 100 suspension to the pellet.

  • Add 3 µL of Proteinase K (20 mg/mL).

  • Vortex briefly to mix.

  • Incubate at 56°C for 30 minutes.

  • Vortex vigorously for 5-10 seconds.

  • Incubate in a boiling water bath or heating block at 100°C for 8 minutes.

  • Vortex vigorously for 5-10 seconds.

  • Centrifuge at 14,000 x g for 3 minutes.

  • Carefully transfer the supernatant containing the DNA to a new sterile tube, avoiding the Chelex® resin pellet. The supernatant is now ready for PCR.

Chelex_Blood_Workflow start Start: Blood Sample wash Wash with Sterile Water start->wash centrifuge1 Centrifuge & Discard Supernatant wash->centrifuge1 add_chelex_pk Add 5% Chelex® 100 and Proteinase K centrifuge1->add_chelex_pk incubate56 Incubate at 56°C add_chelex_pk->incubate56 vortex1 Vortex incubate56->vortex1 boil Boil at 100°C vortex1->boil vortex2 Vortex boil->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 collect Collect Supernatant (Contains DNA) centrifuge2->collect

Figure 2: Workflow for DNA Extraction from Blood using Chelex® 100.

DNA Extraction from Buccal Swabs

This is a common method for obtaining DNA for genetic testing and forensic analysis.

Materials:

  • 5% (w/v) Chelex® 100 solution (sterile)

  • Sterile, nuclease-free water

  • 1.5 mL microcentrifuge tubes

  • Micropipettes and sterile tips

  • Heating block or water bath

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Place the head of the buccal swab into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of sterile, nuclease-free water.

  • Vortex vigorously for 10-15 seconds to dislodge the cells.

  • Remove the swab, pressing it against the side of the tube to express as much liquid as possible.

  • Centrifuge the tube at 14,000 x g for 2 minutes to pellet the buccal cells.

  • Carefully remove and discard the supernatant.

  • Add 200 µL of a 5% Chelex® 100 suspension to the cell pellet.

  • Vortex to resuspend the pellet.

  • Incubate in a boiling water bath or heating block at 100°C for 8 minutes.

  • Vortex vigorously for 5-10 seconds.

  • Centrifuge at 14,000 x g for 3 minutes.

  • Carefully transfer the supernatant containing the DNA to a new sterile tube. The DNA is ready for PCR.

Applications in Molecular Biology and Drug Development

The primary application of Chelex® 100 is in the preparation of template DNA for PCR. This has significant implications across various fields:

  • Forensic Science: Rapid and reliable extraction of DNA from crime scene evidence such as bloodstains, hair, and saliva for DNA fingerprinting.[1][8]

  • Clinical Diagnostics: Preparation of patient samples for the detection of infectious diseases, genetic disorders, and for HLA typing.

  • Drug Development: In preclinical studies, Chelex® 100 can be used for genotyping of animal models to confirm genetic modifications. It is also valuable in pharmacogenomics research to quickly screen for genetic variations that may influence drug response.

  • Population Genetics and Evolutionary Biology: Efficient extraction of DNA from a large number of samples for population-level genetic studies.

Advantages and Limitations

Advantages:

  • Rapid and Simple: The protocol is straightforward and can be completed in a short amount of time.[8]

  • Cost-Effective: Chelex® 100 is significantly cheaper than many commercial DNA extraction kits.[6]

  • Safe: It eliminates the need for hazardous organic solvents.[8]

  • High DNA Yield: In many cases, it provides a higher yield of DNA compared to other methods.[2][5][6]

Limitations:

  • Single-Stranded DNA: The boiling step denatures the DNA, making it unsuitable for applications that require double-stranded DNA, such as restriction fragment length polymorphism (RFLP) analysis.[11]

  • Potential for PCR Inhibitors: The crude extract may contain inhibitors that can affect downstream PCR amplification, although it has been noted to be less prone to inhibitors from bloodstains compared to other methods.[1][9]

  • Not Ideal for High-Purity Applications: For applications requiring highly purified DNA, such as DNA sequencing or the creation of genomic libraries, further purification steps may be necessary.

Conclusion

Chelex® 100 has established itself as a robust and valuable tool in the molecular biologist's toolkit. Its ability to rapidly and safely extract PCR-ready DNA from a multitude of sample types makes it an excellent choice for a wide range of research, diagnostic, and forensic applications. While it has limitations, its advantages in terms of speed, cost, and safety often outweigh these for many common molecular workflows. For researchers and professionals in drug development, Chelex® 100 offers an efficient method for high-throughput sample processing, accelerating the pace of discovery and analysis.

References

Chelex® 100: An In-Depth Technical Guide for Novice Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Chelex® 100 resin, a staple in molecular biology for rapid and efficient DNA extraction. Tailored for researchers, scientists, and drug development professionals new to this technique, this document details the core principles, experimental protocols, and expected outcomes when using Chelex® 100 for nucleic acid purification.

Introduction to Chelex® 100

Chelex® 100 is a chelating ion exchange resin renowned for its application in DNA extraction from a wide array of biological samples.[1][2] Composed of styrene-divinylbenzene copolymers with paired iminodiacetate ions, this resin exhibits a high affinity for polyvalent metal ions, particularly divalent cations like magnesium (Mg²⁺).[2][3][4][5][6][7] This property is central to its function in protecting DNA from enzymatic degradation during extraction procedures.[2][8]

Table 1: Properties of Chelex® 100 Resin

PropertyDescription
Matrix Styrene-divinylbenzene copolymer[3][12]
Functional Group Paired iminodiacetate ions[3][4][5][12]
Ionic Form Typically supplied in sodium form
Selectivity High affinity for divalent and polyvalent metal ions over monovalent ions (approx. 5,000 to 1 for divalent over monovalent)[3][12]
Operating pH Range 4–14[3]
Grades Available Analytical, Biotechnology, and Molecular Biology grades[3][4]

Mechanism of Action

The primary role of Chelex® 100 in DNA extraction is to prevent DNA degradation by nucleases. Many nucleases, particularly DNases, require divalent metal ions like Mg²⁺ as cofactors for their enzymatic activity.[1][2][6] The iminodiacetate groups on the Chelex® 100 resin effectively chelate, or bind, these metal ions, thereby inactivating the nucleases and protecting the integrity of the DNA.[1][2][6][7]

The extraction process typically involves a heating step, which serves to lyse cells and denature proteins.[7] In the absence of a chelating agent, this heating step in a low ionic strength solution could promote DNA degradation by any remaining active nucleases.[11] Chelex® 100 mitigates this risk, ensuring that the released DNA remains intact. The resulting supernatant contains single-stranded DNA suitable for PCR.[2]

Mechanism of Chelex® 100 Action cluster_0 Cell Lysis (Heating) cluster_1 Chelation by Chelex® 100 cluster_2 DNA Protection Cell Biological Sample (Cells) LysedCell Lysed Cell (DNA, Proteins, DNases, Mg²⁺) Cell->LysedCell Heat (e.g., 100°C) Chelex Chelex® 100 Resin (Iminodiacetate Groups) DNase DNase (requires Mg²⁺ cofactor) Mg Mg²⁺ DNA Genomic DNA InactiveDNase Inactive DNase Mg->Chelex Chelation ProtectedDNA Protected ssDNA in Supernatant DNA->ProtectedDNA DNase Inactivated DegradedDNA Degraded DNA DNA->DegradedDNA Without Chelex® 100

Caption: Chelex® 100 sequesters metal ions, inactivating DNases and protecting DNA.

Detailed Experimental Protocols

The following are generalized protocols for DNA extraction using Chelex® 100 from various common sample types. It is recommended to optimize these protocols based on specific sample characteristics and downstream application requirements.

Preparation of 5% (w/v) Chelex® 100 Suspension
  • Weigh 5 grams of Chelex® 100 resin.

  • Add the resin to a sterile, nuclease-free bottle.

  • Add 100 mL of sterile, nuclease-free water.

  • Mix well before each use to ensure a uniform suspension. The resin settles quickly.[13][14]

  • Store at 4°C.[13]

DNA Extraction from Whole Blood
  • Pipette 5-10 µL of whole blood into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of sterile, nuclease-free water to lyse the red blood cells. Vortex briefly.

  • Centrifuge at 12,000 x g for 2-3 minutes to pellet the white blood cells.

  • Carefully aspirate and discard the supernatant (hemoglobin-containing).

  • Add 200 µL of the 5% Chelex® 100 suspension to the pellet.

  • Vortex for 5-10 seconds.

  • Incubate the tube at 56°C for 30 minutes.

  • Vortex for 5-10 seconds.

  • Incubate the tube in a boiling water bath or heat block at 100°C for 8 minutes.

  • Vortex for 5-10 seconds.

  • Centrifuge at 12,000 x g for 3 minutes to pellet the Chelex® resin and cellular debris.

  • Carefully transfer the supernatant containing the DNA to a new, sterile tube. Avoid transferring any Chelex® beads. The supernatant can be used directly for PCR.

DNA Extraction from Buccal Swabs
  • Place the head of the buccal swab into a 1.5 mL microcentrifuge tube.

  • Add 500 µL of the 5% Chelex® 100 suspension.

  • Vortex vigorously for 10-15 seconds.

  • Incubate at 100°C for 8-10 minutes.

  • Remove the swab, pressing it against the side of the tube to recover as much liquid as possible.

  • Centrifuge the tube at 12,000 x g for 3 minutes.

  • Transfer the supernatant to a new, sterile tube for use in PCR.

DNA Extraction from Hair Follicles
  • Cut 1-3 hair roots (the small bulb at the end of the hair) and place them in a 1.5 mL microcentrifuge tube.[13]

  • Add 200 µL of 5% Chelex® 100 suspension and 2 µL of Proteinase K (10 mg/mL).

  • Vortex for 5-10 seconds.

  • Incubate at 56°C for 6-8 hours or overnight.

  • Vortex for 5-10 seconds.

  • Incubate at 100°C for 8 minutes to inactivate the Proteinase K.

  • Vortex for 5-10 seconds.

  • Centrifuge at 12,000 x g for 3 minutes.

  • Carefully transfer the supernatant to a new, sterile tube.

General Chelex® 100 DNA Extraction Workflow Start Start with Biological Sample (e.g., Blood, Swab, Hair) AddChelex Add 5% Chelex® 100 Suspension (and Proteinase K for some samples) Start->AddChelex Vortex1 Vortex to Mix AddChelex->Vortex1 Incubate56 Incubate at 56°C (Optional, for tissue digestion) Vortex1->Incubate56 Vortex2 Vortex Incubate56->Vortex2 Incubate100 Incubate at 100°C for 8-10 min (Cell Lysis & Protein Denaturation) Vortex2->Incubate100 Vortex3 Vortex Incubate100->Vortex3 Centrifuge Centrifuge to Pellet Resin and Debris Vortex3->Centrifuge Transfer Carefully Transfer Supernatant to a New Tube Centrifuge->Transfer End DNA-containing Supernatant Ready for PCR Transfer->End

Caption: A generalized workflow for DNA extraction using the Chelex® 100 method.

Data Presentation: DNA Yield and Purity

The yield and quality of DNA extracted using Chelex® 100 can vary depending on the sample type and starting material quantity. The resulting DNA is single-stranded and in a crude lysate, making traditional spectrophotometric purity assessment (A260/A280) less reliable. Quantification is best performed using methods like qPCR.

Table 2: Comparative DNA Yields from Various Extraction Methods

Sample TypeChelex® 100 Yield (ng/µL)Column-Based Kit Yield (ng/µL)Reference
Dried Blood Spots16.11.64 (QIAamp)[15]
Dried Blood Spots~24.5 (boiling method)~14.7 (column-based)[15]
SemenHigher than AutoMate Express™Lower than Chelex® 100[16]
SalivaHigher than AutoMate Express™Lower than Chelex® 100[16]
BloodLower than AutoMate Express™Higher than Chelex® 100[16]

Note: Yields are highly variable and the above data is for comparative purposes. Absolute yields can be found in the cited literature.

Advantages and Disadvantages

Table 3: Advantages and Disadvantages of the Chelex® 100 Method

AdvantagesDisadvantages
Rapid and Simple: Fewer steps compared to traditional methods.[9][10][11]Crude Lysate: Contains PCR inhibitors if not performed carefully.[18]
Cost-Effective: Significantly cheaper than commercial kits.[1][13]Single-Stranded DNA: The resulting DNA is denatured, which may not be suitable for all downstream applications (though ideal for PCR).[18]
No Organic Solvents: Avoids the use of hazardous materials like phenol and chloroform.[9][10]Resin Inhibition: Chelex® beads themselves are potent PCR inhibitors and must be avoided during supernatant transfer.[18]
Reduced Contamination Risk: Fewer tube transfers minimize the risk of cross-contamination.[18]Not Ideal for Degraded Samples: The harsh heating step may further degrade already compromised DNA.[18]
High DNA Yield: Often provides higher yields for certain sample types compared to other methods.[15][16][17]Storage Concerns: The unbuffered DNA suspension may be less stable over long-term storage with multiple freeze-thaw cycles.[2][18]

Conclusion

The Chelex® 100 DNA extraction method is a powerful, efficient, and economical tool for molecular biology research. Its simple workflow and effectiveness with a variety of sample types make it an invaluable technique, especially for PCR-based analyses. By understanding the underlying mechanism and adhering to the outlined protocols, even beginners can successfully isolate high-quality DNA for their research endeavors. Careful attention to preventing resin carryover is critical for obtaining reliable downstream results.

References

Chelex® 100: A Comprehensive Technical Guide to Safety and Handling for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelex® 100 is a chelating ion-exchange resin widely utilized in molecular biology and analytical chemistry. Composed of styrene-divinylbenzene copolymers with paired iminodiacetate ions, it exhibits a high affinity for polyvalent metal ions.[1] This property makes it particularly valuable for DNA extraction, as it effectively removes metal ions that can act as cofactors for DNases, thereby protecting the integrity of nucleic acids.[1][2] While generally considered non-hazardous, a thorough understanding of its properties and adherence to proper handling procedures are essential for safe and effective use in the laboratory.

Core Safety and Handling Guidelines

Multiple safety data sheets (SDS) classify Chelex® 100 as not a hazardous substance or mixture according to the Globally Harmonized System (GHS).[3][4] However, some sources indicate that it may cause irritation to the eyes and respiratory system.[5] Therefore, appropriate personal protective equipment and handling practices are recommended.

Personal Protective Equipment (PPE)

When handling Chelex® 100, especially in its dry, powdered form, the following PPE should be worn:

  • Eye Protection: Safety glasses or goggles are recommended to prevent eye contact.[4][5]

  • Hand Protection: Protective gloves, such as natural rubber, neoprene, or PVC, should be worn.[4][5] Gloves must be inspected prior to use and disposed of properly after handling the substance.

  • Respiratory Protection: If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[5] Local exhaust ventilation is also advisable to minimize dust inhalation.[4]

  • Protective Clothing: A lab coat or apron should be worn to prevent skin contact.[5]

Handling and Storage
  • Handling: Avoid creating and inhaling dust.[5] General occupational hygiene practices such as washing hands after use and not eating, drinking, or smoking in work areas should be strictly followed.[4]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. It is suitable for general chemical storage.[5]

First Aid Measures

In the event of exposure, the following first aid procedures should be followed:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of water.[5]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical advice.[5]

  • Ingestion: Do not induce vomiting.[5] Rinse the mouth with water and seek medical advice.[5]

Accidental Release Measures

In case of a spill, the following steps should be taken:

  • Ventilate the area of the spill.[5]

  • Wear appropriate personal protective equipment.[3][5]

  • Avoid generating dust.[5]

  • Sweep or scoop up the spilled material and place it in a suitable container for disposal.[3][5]

  • Clean the affected area thoroughly.

Quantitative Data

The following table summarizes the key quantitative properties of Chelex® 100 resin.

PropertyValueReference(s)
Physical State Solid (beads)[5]
Appearance Odorless white solid[5]
Solubility in Water Practically Insoluble[5]
NFPA Rating Health: 1, Fire: 1, Reactivity: 0[5]

Experimental Protocols

Chelex® 100 is most commonly used for the rapid extraction of DNA from a variety of biological samples. The fundamental principle involves boiling the sample in a Chelex® suspension. The resin binds to polyvalent metal ions, such as Mg2+, which are essential cofactors for DNases. This action protects the DNA from enzymatic degradation during the heating process, which lyses cells and denatures proteins. The resulting supernatant, containing single-stranded DNA, can then be used directly in downstream applications like PCR.[1][2]

Detailed Protocol for DNA Extraction from Whole Blood

This protocol is adapted from forensic laboratory procedures and is suitable for obtaining PCR-ready DNA.

Materials:

  • Whole blood sample

  • 5% (w/v) Chelex® 100 suspension in sterile deionized water

  • Sterile 1.5 mL microcentrifuge tubes

  • Micropipettes and sterile, wide-bore tips

  • Vortex mixer

  • Heat block or water bath at 56°C and 100°C

  • Microcentrifuge

Procedure:

  • Add 3-10 µL of liquid blood to a sterile 1.5 mL microcentrifuge tube.[2]

  • Add 1 mL of sterile deionized water to the tube and vortex briefly. This step helps to lyse red blood cells and wash away heme, a known PCR inhibitor. For very small samples, this step can be omitted.[2]

  • Incubate the tube at room temperature for 15-30 minutes, mixing occasionally.[2]

  • Centrifuge the tube at 10,000-15,000 x g for 3 minutes.[2]

  • Carefully remove and discard the supernatant, leaving the cell pellet and about 20-30 µL of liquid.[2]

  • Add 200 µL of a well-vortexed 5% Chelex® 100 suspension to the cell pellet. Use a wide-bore pipette tip to ensure the resin beads are transferred.[2]

  • Incubate the mixture at 56°C for a minimum of 30 minutes (up to 90 minutes).[2]

  • Vortex the tube at high speed for 5-10 seconds.[2]

  • Incubate the tube at 100°C (boiling) for 8 minutes to lyse the cells and denature proteins.[2]

  • Vortex the tube again at high speed for 5-10 seconds.[2]

  • Centrifuge the tube at 10,000-15,000 x g for 3 minutes to pellet the resin and cellular debris.[2]

  • The supernatant now contains the extracted DNA. Carefully transfer the supernatant to a new sterile tube, avoiding the Chelex® beads. The DNA is now ready for quantification and use in PCR.

Visualized Workflow: Chelex® 100 Spill Response

The following diagram illustrates the logical workflow for a safe and effective response to a Chelex® 100 spill in a laboratory setting.

Chelex100_Spill_Workflow spill Spill Occurs assess Assess Spill Size & Potential for Dust spill->assess IMMEDIATE ACTION ppe Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator (if dusty) assess->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (if necessary) ventilate->contain cleanup Clean Up Spill: - Sweep or scoop solid material - Avoid creating dust contain->cleanup dispose Place in Labeled Container for Disposal cleanup->dispose decontaminate Decontaminate Spill Area & Equipment dispose->decontaminate remove_ppe Remove PPE Properly decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end Spill Response Complete wash->end

Caption: Logical workflow for responding to a Chelex® 100 spill.

References

The Evolution of a Cornerstone Technique: A Historical and Technical Guide to Chelex® 100 DNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to efficiently and reliably extract DNA is paramount. Among the myriad of techniques developed over the past few decades, the Chelex® 100 method stands out for its simplicity, speed, and cost-effectiveness, particularly in the realm of forensic science and beyond. This in-depth guide explores the historical development of this foundational method, from its conceptual origins to its modern-day applications, providing detailed protocols and comparative data for the discerning investigator.

A Historical Overview: From a PCR Enhancement to a Forensic Workhorse

The story of Chelex® 100 in DNA extraction begins not as a standalone extraction method, but as a means to improve the nascent technology of the Polymerase Chain Reaction (PCR). In 1989, a publication by Singer-Sam and colleagues first described the use of the chelating resin to enhance PCR amplification from a small number of cells. The core principle was simple yet elegant: Chelex® 100, a styrene-divinylbenzene copolymer with iminodiacetic acid groups, effectively binds divalent metal ions, most notably magnesium ions (Mg²⁺).[1] Since DNases, the enzymes that degrade DNA, require Mg²⁺ as a cofactor, the resin's chelating action inactivates these enzymes, protecting the DNA from degradation, especially during the high-temperature steps of PCR.[2]

However, it was the seminal 1991 paper by Walsh, Metzger, and Higuchi that catapulted Chelex® 100 into the forefront of forensic DNA analysis.[3][4] Their work demonstrated a rapid, non-toxic, and efficient method for extracting DNA from various forensic samples, including bloodstains, seminal stains, and hair. This was a significant departure from the then-prevalent, cumbersome, and hazardous phenol-chloroform extraction method. The Chelex® method's simplicity, involving boiling the sample in a 5% suspension of the resin, made it particularly suitable for the high-throughput demands of forensic casework.[3]

Over the years, the original protocol has been refined and adapted for a wide range of sample types, including challenging materials like ancient bone and dried blood spots. A key modification has been the incorporation of a pre-incubation step with Proteinase K, a broad-spectrum serine protease. This enzyme effectively lyses cells and digests proteins, including histones that are tightly bound to DNA, thereby improving the yield and quality of the extracted genetic material.

The Core Principle: A Simple Yet Powerful Mechanism

The Chelex® 100 extraction method operates on a straightforward principle of chelation and heat-based cell lysis. The iminodiacetic acid groups on the surface of the Chelex® beads have a high affinity for divalent cations like Mg²⁺. By sequestering these ions, the method achieves two critical objectives:

  • Inactivation of DNases: As mentioned, DNases are a major threat to the integrity of DNA during extraction. By removing their essential Mg²⁺ cofactor, Chelex® 100 effectively neutralizes their activity.

  • Prevention of DNA Degradation at High Temperatures: The boiling step in the protocol is crucial for lysing cells and denaturing proteins. However, high temperatures in the presence of divalent cations can lead to DNA strand breakage. Chelex® 100 mitigates this risk by creating a cation-depleted environment.

The result is a crude but effective extract containing single-stranded DNA in the supernatant, ready for downstream applications like PCR.

Experimental Protocols: From the Original to Optimized Workflows

The beauty of the Chelex® 100 method lies in its adaptability. Below are detailed protocols representing the key stages of its development.

The Original Walsh et al. (1991) Protocol for Forensic Samples

This protocol laid the groundwork for the widespread adoption of Chelex® 100 in forensic science.

Materials:

  • 5% (w/v) Chelex® 100 solution in sterile, distilled water

  • Sample (e.g., bloodstain on cloth)

  • Microcentrifuge tubes

  • Water bath or heat block

Procedure:

  • Place a small cutting of the sample (e.g., 2-3 mm²) into a 1.5 ml microcentrifuge tube.

  • Add 200 µl of 5% Chelex® 100 solution.

  • Incubate the tube at 56°C for 30 minutes.

  • Boil the sample for 8 minutes in a 100°C water bath.

  • Vortex the tube for 5-10 seconds.

  • Centrifuge at 10,000-14,000 x g for 2-3 minutes.

  • Carefully transfer the supernatant, containing the DNA, to a new tube, avoiding the Chelex® beads.

The Introduction of Proteinase K: An Enhancement for Cellular Lysis

The addition of Proteinase K significantly improves DNA yield from cellular samples.

Materials:

  • 5% or 20% (w/v) Chelex® 100 solution

  • Proteinase K (20 mg/ml stock solution)

  • Sample (e.g., buccal swab, tissue)

  • Microcentrifuge tubes

  • Water bath or heat block

Procedure:

  • Place the sample into a 1.5 ml microcentrifuge tube.

  • Add 200 µl of 5% or 20% Chelex® 100 solution.

  • Add 1-2 µl of Proteinase K (20 mg/ml).[5]

  • Incubate at 56°C for 1-4 hours (or overnight for challenging samples).[6]

  • Vortex the tube vigorously for 10-15 seconds.

  • Boil the sample for 8 minutes at 100°C to inactivate the Proteinase K.

  • Vortex again for 5-10 seconds.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 3 minutes.

  • Transfer the supernatant to a clean tube.

Optimized Protocol for Dried Blood Spots (DBS)

This protocol is tailored for the efficient extraction of DNA from archived dried blood spots.[7]

Materials:

  • Phosphate-buffered saline (PBS)

  • 0.5% Tween® 20 in PBS

  • 5% (w/v) Chelex® 100 solution

  • Microcentrifuge tubes

  • Incubator and water bath/heat block

Procedure:

  • Place the entire dried blood spot into a 1.5 ml microcentrifuge tube.

  • Add 1 ml of 0.5% Tween® 20 in PBS and incubate overnight at 4°C.

  • Remove the supernatant and wash the DBS with 1 ml of fresh PBS for 30 minutes at 4°C.

  • Remove the PBS wash and add 200 µl of pre-heated (95°C) 5% Chelex® 100 solution.

  • Vortex for 30 seconds and incubate at 95°C for 15 minutes, with gentle vortexing every 5 minutes.

  • Centrifuge at 21,130 x g for 3 minutes to pellet the Chelex® beads and filter paper.

  • Transfer the supernatant to a new tube.

  • For increased yield, a second extraction can be performed on the same DBS by adding another 200 µl of hot Chelex® solution and repeating steps 5-7.[7]

Optimized Protocol for Ancient Skeletal Remains

Extracting DNA from ancient bone requires a more rigorous approach to overcome degradation and inhibition.[8]

Materials:

  • 0.5 M EDTA solution (pH 8.3)

  • 5% (w/v) Chelex® 100 solution

  • Proteinase K solution (20 mg/ml)

  • Microcentrifuge tubes

  • Incubator and thermomixer

Procedure:

  • Mix 0.3g of powdered bone with 1.5 ml of 0.5 M EDTA solution.

  • Incubate with constant rotation for 48 hours at 20°C for decalcification.

  • Centrifuge and discard the supernatant.

  • Add 1300 µl of 5% Chelex-100 solution and 500 µl of Proteinase K solution to the bone pellet.

  • Incubate at 56°C with constant shaking for a duration based on the expected DNA preservation (e.g., 1-3 hours for well-preserved, up to 24 hours for poorly preserved).

  • Vortex briefly and incubate at 95°C for 8 minutes to inactivate the proteinase.

  • Cool to room temperature and centrifuge for 6 minutes at 4000 rpm.

  • Transfer the aqueous supernatant for further purification steps (e.g., silica-based cleanup) to remove inhibitors.

Data Presentation: A Comparative Analysis of Extraction Efficiency

The performance of any DNA extraction method is ultimately judged by the yield and purity of the resulting DNA. The following tables summarize quantitative data from various studies, comparing the Chelex® 100 method with other common techniques.

Table 1: DNA Yield Comparison from Blood Samples
Extraction Method Sample Type Average DNA Yield (ng/µl)
Chelex® 100Nasopharyngeal Swabs191.8[9]
Phenol-ChloroformNasopharyngeal Swabs22.1[9]
QIAamp DNA Mini KitNasopharyngeal Swabs5.02[9]
Chelex® 100Bloodstains4.694[10]
Phenol-Chloroform-Isoamyl Alcohol (PCIA)Bloodstains114.21[10]
AutoMate Express™Bloodstains49.028[10]
EZ1 Advanced XLBloodstains35.485[10]
Table 2: DNA Extraction Efficiency from Dried Blood Spots
Extraction Method Absolute Efficiency
Control Chelex® Protocol54%[7]
Optimized Chelex® Protocol (with second heat precipitation)68%[7]
QIAamp® DNA Blood Mini Kit9%[7]
Table 3: DNA Purity (A260/A280 Ratio) Comparison
Extraction Method Sample Type Average A260/A280 Ratio
Chelex® 100Saliva1.1 ± 0.4[11]
Phenol-ChloroformSaliva1.8 ± 0.1[11]
Chelex® 100Nasopharyngeal Swabs~1.5[9]
Phenol-ChloroformNasopharyngeal Swabs~1.8[9]
QIAamp DNA Mini KitNasopharyngeal Swabs~1.9[9]

Note: A260/A280 ratio of ~1.8 is generally considered "pure" for DNA. Ratios lower than this may indicate protein contamination, while higher ratios can suggest RNA contamination.[12][13][14]

Mandatory Visualizations: Workflows and Logical Relationships

To further elucidate the methodologies, the following diagrams, generated using the DOT language, illustrate the core workflows.

Chelex_Core_Workflow Core Chelex® 100 Extraction Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_product Final Product Sample Biological Sample Add_Chelex Add Chelex® 100 Suspension Sample->Add_Chelex Boil Boil (100°C) Add_Chelex->Boil Centrifuge Centrifuge Boil->Centrifuge Supernatant Supernatant with single-stranded DNA Centrifuge->Supernatant

Caption: A simplified diagram illustrating the fundamental steps of the core Chelex® 100 DNA extraction method.

Chelex_PK_Workflow Chelex® 100 with Proteinase K Workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion cluster_extraction Extraction & Inactivation cluster_product Final Product Sample Cellular Sample Add_Chelex_PK Add Chelex® 100 & Proteinase K Sample->Add_Chelex_PK Incubate_56C Incubate at 56°C Add_Chelex_PK->Incubate_56C Boil_100C Boil at 100°C Incubate_56C->Boil_100C Centrifuge Centrifuge Boil_100C->Centrifuge Supernatant Supernatant with single-stranded DNA Centrifuge->Supernatant

Caption: Workflow diagram showing the integration of the Proteinase K digestion step into the Chelex® 100 method.

Chelex_vs_Phenol Comparison of Chelex® 100 and Phenol-Chloroform Workflows cluster_chelex Chelex® 100 Method cluster_phenol Phenol-Chloroform Method C_Start Sample C_Add Add Chelex® C_Start->C_Add C_Boil Boil C_Add->C_Boil C_Spin Centrifuge C_Boil->C_Spin C_End ssDNA in Supernatant C_Spin->C_End P_Start Sample P_Lysis Cell Lysis P_Start->P_Lysis P_Extract Phenol-Chloroform Extraction P_Lysis->P_Extract P_Precipitate Ethanol Precipitation P_Extract->P_Precipitate P_End dsDNA Pellet P_Precipitate->P_End

Caption: A comparative flowchart highlighting the streamlined nature of the Chelex® 100 method versus the multi-step phenol-chloroform extraction.

Conclusion: An Enduring Legacy in Molecular Biology

From its humble beginnings as a PCR facilitator to its status as a staple in forensic and ancient DNA laboratories, the Chelex® 100 DNA extraction method has proven to be a robust and versatile tool. Its historical development reflects a continuous drive for simpler, faster, and safer laboratory procedures. While more sophisticated and automated extraction methods are now available, the fundamental principles of the Chelex® 100 technique continue to be relevant. For many applications, particularly those involving limited or challenging samples, this elegant and cost-effective method remains an invaluable asset in the molecular biologist's toolkit.

References

Methodological & Application

Application Note: Rapid and Efficient DNA Extraction from Blood Samples Using Chelex® 100 Resin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isolation of high-quality deoxyribonucleic acid (DNA) from blood samples is a critical first step for a wide range of molecular biology applications, including polymerase chain reaction (PCR), genotyping, and forensic analysis.[1] Chelex® 100 is a chelating ion exchange resin that offers a rapid, simple, and cost-effective method for DNA extraction from various biological samples, including whole blood and dried blood spots.[1][2] This method is particularly advantageous as it avoids the use of hazardous organic solvents and minimizes the number of tube transfers, thereby reducing the risk of sample cross-contamination.[1]

The principle behind Chelex® 100 DNA extraction lies in its high affinity for polyvalent metal ions, particularly magnesium (Mg²⁺).[3] Mg²⁺ is an essential cofactor for DNases, enzymes that degrade DNA.[3][4] By sequestering these metal ions, Chelex® 100 inactivates DNases, protecting the DNA from degradation, especially during the heat-lysis step.[3][5] The extraction process involves boiling the blood sample in a suspension of Chelex® 100, which lyses the cells and denatures proteins.[4] Following a centrifugation step to pellet the resin and cellular debris, the supernatant containing the single-stranded DNA is ready for downstream applications.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Chelex® 100 DNA extraction protocol for both liquid blood and dried blood spots.

ParameterLiquid BloodDried Blood Spot
Sample Size 3-10 µL3x3 mm cutting or 3 mm disk
Initial Wash Solution 1 mL sterile deionized water1 mL 0.5% Saponin or 1 mL PBS
Initial Incubation 15-30 minutes at room temperature4 hours to overnight at 4°C (Saponin) or 20-30 minutes at 4°C (PBS)
Chelex® 100 Suspension 175-200 µL of 5% Chelex® 100150 µL of 6.7% or 200 µL of 5% Chelex® 100
Proteinase K (Optional) 2 µL of 10 mg/mLNot typically used in basic protocols
Lysis Incubation 15-30 minutes at 56°CNot applicable
Boiling Incubation 8 minutes at 100°C10 minutes at 95-100°C
Centrifugation Speed 10,000-15,000 x g4,000-15,000 x g
Centrifugation Time 2-3 minutes3-10 minutes
Expected DNA Yield Varies, can be >500% more than some kit-based methods[6]Varies, with optimized protocols yielding >60% of total DNA[6]

Experimental Protocols

I. DNA Extraction from Liquid Blood Samples

This protocol is adapted for the extraction of DNA from small volumes of liquid whole blood.

  • Sample Preparation: Pipette 3-10 µL of liquid blood into a 1.5 mL microcentrifuge tube.[5]

  • Red Blood Cell Lysis: Add 1 mL of sterile deionized water to the tube.[7] Vortex briefly to mix. This step helps to lyse red blood cells and remove heme, a known PCR inhibitor.[5]

  • Incubation: Incubate the tube at room temperature for 15-30 minutes, mixing occasionally.[5][7]

  • Pelleting: Centrifuge the tube at 10,000-15,000 x g for 2-3 minutes to pellet the white blood cells.[7]

  • Supernatant Removal: Carefully aspirate and discard the supernatant, leaving approximately 20-50 µL in the tube with the cell pellet.[5][7]

  • Chelex® 100 Addition: Add 200 µL of a well-vortexed 5% Chelex® 100 suspension to the pellet.[5] Use a wide-bore pipette tip to ensure the resin beads are transferred.

  • (Optional) Proteinase K Digestion: For samples with high protein content, add 2 µL of 10 mg/mL Proteinase K.[5] Incubate at 56°C for 30-60 minutes.[5]

  • Vortexing: Vortex the tube vigorously for 5-10 seconds.

  • Heat Lysis: Place the tube in a heat block or boiling water bath at 100°C for 8 minutes.[5][7] This step breaks open the remaining cells and denatures proteins.

  • Final Vortexing: Vortex the tube again for 5-10 seconds.[7]

  • Pelleting Debris: Centrifuge at 10,000-15,000 x g for 3 minutes to pellet the Chelex® resin and cellular debris.[5]

  • DNA Collection: Carefully transfer the supernatant containing the DNA to a new, sterile microcentrifuge tube. Be cautious not to transfer any of the Chelex® beads, as they can inhibit downstream PCR reactions.[8]

  • Storage: The extracted DNA is now ready for use. For long-term storage, store at -20°C.

II. DNA Extraction from Dried Blood Spots

This protocol is designed for the extraction of DNA from blood samples dried on filter paper or other collection cards.

  • Sample Preparation: Cut a 3x3 mm piece of the dried blood spot and place it into a 1.5 mL microcentrifuge tube.[7]

  • Washing: Add 1 mL of 0.5% saponin solution or phosphate-buffered saline (PBS) to the tube.[8] Vortex and incubate. For saponin, incubate at 4°C for at least 4 hours or overnight to lyse erythrocytes.[8] For PBS, incubate at 4°C for 20-30 minutes.[8]

  • Wash Removal: Centrifuge briefly (e.g., 4,000 rpm for a few seconds) and carefully aspirate the supernatant.[8]

  • Chelex® 100 Addition: Add 150-200 µL of a 5-6.7% Chelex® 100 suspension to the tube containing the filter paper.[8]

  • Heat Lysis: Incubate the tube at 95-100°C for 10 minutes.[8] It is recommended to briefly open the tube cap every 2 minutes to release pressure.[8]

  • Pelleting Debris: Centrifuge the tube at high speed (e.g., 10,000-15,000 x g) for 3-5 minutes to pellet the Chelex® resin and filter paper.

  • DNA Collection: Transfer the supernatant to a new sterile tube, avoiding the Chelex® beads.[8]

  • Second Spin (Optional but Recommended): To ensure no Chelex® beads are carried over, centrifuge the new tube again for 1-2 minutes and transfer the supernatant to a final clean tube.[8]

  • Storage: The DNA extract can be stored at 4°C for short-term use or at -20°C for long-term storage.[3]

Visualized Workflow

Chelex_DNA_Extraction_Workflow cluster_liquid Liquid Blood Sample cluster_dbs Dried Blood Spot cluster_common Common Steps start_liquid 1. Add 3-10 µL Liquid Blood to Tube wash_liquid 2. Add Water & Incubate at RT start_liquid->wash_liquid spin1_liquid 3. Centrifuge to Pellet Cells wash_liquid->spin1_liquid remove_sup1_liquid 4. Discard Supernatant spin1_liquid->remove_sup1_liquid add_chelex 5. Add 5% Chelex® 100 Suspension remove_sup1_liquid->add_chelex vortex1 6. Vortex Vigorously add_chelex->vortex1 start_dbs 1. Add 3x3mm Punch to Tube wash_dbs 2. Wash with Saponin or PBS start_dbs->wash_dbs spin1_dbs 3. Centrifuge and Discard Supernatant wash_dbs->spin1_dbs spin1_dbs->add_chelex boil 7. Incubate at 100°C for 8 min vortex1->boil vortex2 8. Vortex Vigorously boil->vortex2 spin2 9. Centrifuge to Pellet Resin & Debris vortex2->spin2 collect 10. Transfer Supernatant (DNA) to New Tube spin2->collect

Caption: Workflow of Chelex® 100 DNA extraction from liquid and dried blood.

References

Application Notes: High-Yield DNA Extraction from Saliva using Chelex® 100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of high-quality genomic DNA from saliva is a critical first step for a wide range of applications, including genetic studies, biomarker discovery, and pharmacogenomics. Chelex® 100, a styrene-divinylbenzene copolymer containing iminodiacetic acid groups, offers a rapid, cost-effective, and efficient method for DNA extraction.[1] This ion-exchange resin is noteworthy for its ability to bind polyvalent metal ions, particularly magnesium (Mg²⁺).[1][2]

The principle of the Chelex 100 method is straightforward yet effective. During the extraction process, a saliva sample is boiled in the presence of a Chelex resin suspension. The heat lyses the cells, releasing DNA. Simultaneously, the Chelex resin protects the DNA from degradation by chelating Mg²⁺ ions, which are essential cofactors for nucleases (DNases) that would otherwise destroy the DNA.[1][2] Following a brief centrifugation step, the DNA remains in the supernatant, while the resin and cellular debris form a pellet. The resulting supernatant, containing primarily single-stranded DNA, is suitable for downstream applications such as Polymerase Chain Reaction (PCR).[1]

Advantages of the Chelex® 100 Method:

  • Speed and Simplicity: The protocol is fast, involving few steps and minimal tube transfers, which reduces the risk of sample contamination.[3][4]

  • Cost-Effectiveness: It is significantly cheaper than many commercial extraction kits, costing as little as $0.03 per sample.[3][5]

  • Safety: The method avoids the use of hazardous organic solvents like phenol-chloroform.[6]

  • High Yield: Studies have shown that Chelex® 100 can produce a higher DNA yield from saliva compared to other methods.[7][8]

Limitations:

  • The process yields denatured, single-stranded DNA, which is not suitable for applications requiring double-stranded DNA, such as RFLP analysis.[1][4]

  • The final supernatant is not highly purified and may contain PCR inhibitors.[4]

  • The unbuffered nature of the DNA suspension may lead to degradation with multiple freeze-thaw cycles or long-term storage.[4]

Mechanism of Action

The core function of Chelex® 100 in DNA extraction is the inactivation of DNases. This is achieved through the chelation of divalent cations, which are essential for nuclease activity. The boiling step serves to lyse cells and denature proteins, including DNases. The Chelex resin then binds the Mg²⁺ ions, preventing any remaining or renatured DNases from degrading the released genomic DNA.

G cluster_0 Cell Lysis (Boiling) cluster_1 DNase Inactivation cluster_2 DNA Protection Saliva Saliva Sample (Epithelial Cells + DNases) Heat Heat (100°C) Saliva->Heat LysedCell Lysed Cells (Released DNA, DNases, Mg²⁺) Heat->LysedCell Chelex Chelex® 100 Resin Mg Mg²⁺ Ions DNase Active DNase InactiveDNase Inactive DNase Chelex->InactiveDNase DNase requires Mg²⁺ Mg->Chelex Chelation DNase->Chelex Chelation gDNA Genomic DNA InactiveDNase->gDNA No Degradation ProtectedDNA Protected ssDNA in Supernatant gDNA->ProtectedDNA

Caption: Mechanism of Chelex® 100 action in protecting DNA from nuclease degradation.

Data Presentation

Quantitative analysis demonstrates the effectiveness of the Chelex® 100 method, particularly the modified protocol, for extracting DNA from saliva.

Extraction MethodSample TypeAverage DNA Recovery/YieldComparisonSource
Classical Chelex® (5%)Saliva on Skin31.9% ± 4.22%-[9][10]
Modified Chelex® (with Proteinase K)Saliva on Skin47.7% ± 6.90%Significantly higher than classical Chelex® method[9][10]
Chelex® 100Saliva on SwabsHighest YieldOutperformed QIAamp® and AutoMate Express™ for saliva[7]
Chelex® 100Saliva191.8 ng/µL (Concentration)Significantly higher concentration than Phenol-Chloroform and QIAamp®[8]
Chelex® 100Saliva3836 µg (Total Yield)Significantly higher total yield than Phenol-Chloroform and QIAamp®[8]
Phenol-ChloroformSaliva on SkinLower than Chelex®-[9]
QIAamp® DNA Investigator KitSaliva on SwabsLower YieldLower yield than Chelex® but more consistent results[7]

Experimental Protocols

Materials and Reagents:

  • Bio-Rad Chelex® 100 Resin (100-200 mesh, sodium form)

  • Sterile, nuclease-free water

  • Proteinase K (20 mg/mL solution)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Micropipettes and sterile, nuclease-free tips (wide-bore for Chelex)

  • Vortex mixer

  • Microcentrifuge

  • Heat block or water bath capable of 56°C and 100°C

Preparation of 5% Chelex® Solution:

  • Add 5 grams of Chelex® 100 resin to a sterile bottle.[5]

  • Add sterile, nuclease-free water to a final volume of 100 mL.

  • Mix well. Store at 4°C.

  • Note: The resin settles quickly. Always vortex the stock solution vigorously before pipetting to ensure an even suspension.[6][11]

Protocol 1: Standard Chelex® 100 DNA Extraction from Saliva

This protocol is a rapid method for routine DNA extraction from liquid saliva or buccal swabs.

  • Sample Collection: Collect approximately 1-2 mL of saliva in a sterile tube. For swabs, place the swab head into a 1.5 mL microcentrifuge tube.

  • Initial Wash (for swabs): Add 1 mL of sterile water to the tube containing the swab. Vortex gently and incubate at room temperature for 15-30 minutes.[12]

  • Cell Pelleting: Centrifuge the tube at 10,000-15,000 x g for 2-3 minutes to pellet the epithelial cells.[12]

  • Supernatant Removal: Carefully aspirate and discard the supernatant, leaving the cell pellet and approximately 30-50 µL of residual liquid.[12]

  • Chelex® Addition: Vigorously vortex the 5% Chelex® stock solution. Immediately add 200 µL of the 5% Chelex® suspension to the cell pellet.[2][12]

  • Lysis Incubation: Vortex the tube at high speed for 5-10 seconds. Incubate the sample at 56°C for 15-30 minutes.[5][12]

  • Vortexing: Vortex the tube again at high speed for 5-10 seconds.[5][12]

  • Boiling: Secure the tube cap. Place the tube in a 100°C heat block or boiling water bath for 8 minutes.[5][12]

  • Final Vortex: Vortex the tube at high speed for 5-10 seconds.[5][12]

  • Final Centrifugation: Centrifuge at 10,000-15,000 x g for 3 minutes to pellet the Chelex® resin and cellular debris.[5][12]

  • DNA Collection: Carefully transfer the supernatant, which contains the DNA, to a new sterile tube. Crucially, do not transfer any of the Chelex® resin beads , as they can inhibit downstream PCR.[4]

  • Storage: The extracted DNA can be stored at 4°C for short-term use (3-4 months) or at -20°C for long-term storage.[1]

Protocol 2: Modified Chelex® 100 Extraction with Proteinase K for Increased Yield

This modified protocol incorporates a Proteinase K digestion step to improve the lysis of cells and degrade proteins, which can result in a higher DNA yield.[9][10]

  • Sample Collection & Pelleting: Follow steps 1-4 from the Standard Protocol.

  • Digestion Mix Preparation: To the cell pellet, add:

    • 200 µL of 5% Chelex® suspension (vortexed well).[2]

    • 2-4 µL of Proteinase K (10-20 mg/mL).[2]

  • Protein Digestion: Vortex thoroughly. Incubate at 56°C for at least 30-60 minutes (or up to overnight for difficult samples).[2]

  • Vortexing: Vortex the tube at high speed for 5-10 seconds.[2]

  • Enzyme Inactivation & Boiling: Secure the tube cap. Incubate in a 100°C heat block or boiling water bath for 8 minutes. This step is critical to both lyse the cells and inactivate the Proteinase K.[2]

  • Final Vortex: Vortex the tube at high speed for 5-10 seconds.[2]

  • Final Centrifugation: Centrifuge at 10,000-15,000 x g for 3 minutes to pellet the resin.[2]

  • DNA Collection: Carefully transfer the DNA-containing supernatant to a new sterile tube, avoiding the Chelex® resin pellet.

  • Storage: Store DNA at 4°C or -20°C.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the standard Chelex® 100 DNA extraction protocol.

G start Start: Saliva Sample (Swab or Liquid) wash Wash & Incubate (Optional for Swabs) start->wash spin1 Centrifuge (10,000 x g, 3 min) wash->spin1 Pellet Cells remove_sup Discard Supernatant, Keep Cell Pellet spin1->remove_sup add_chelex Add 5% Chelex® Suspension remove_sup->add_chelex incubate56 Incubate (56°C, 30 min) add_chelex->incubate56 Lyse Cells vortex1 Vortex (5-10 sec) incubate56->vortex1 boil Boil (100°C, 8 min) vortex1->boil Denature Proteins vortex2 Vortex (5-10 sec) boil->vortex2 spin2 Centrifuge (10,000 x g, 3 min) vortex2->spin2 Pellet Debris collect Collect Supernatant (Avoid Resin Beads!) spin2->collect end_node End: ssDNA Ready for PCR collect->end_node

Caption: Standard workflow for DNA extraction from saliva using Chelex® 100.

References

Application Notes and Protocols for DNA Extraction from Hair and Forensic Samples using Chelex® 100 Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality Deoxyribonucleic Acid (DNA) from forensic samples is a critical initial step for a wide range of downstream molecular analyses, including Polymerase Chain Reaction (PCR), Short Tandem Repeat (STR) profiling, and sequencing. Hair, bloodstains, saliva, and semen are common sources of biological evidence encountered in forensic investigations. Chelex® 100 resin, a chelating ion-exchange resin, provides a rapid, efficient, and cost-effective method for DNA extraction from these sample types.

The fundamental principle of the Chelex® 100 method lies in its ability to bind polyvalent metal ions, such as magnesium (Mg²⁺), which are essential cofactors for nucleases that can degrade DNA. During the extraction process, a suspension of Chelex® 100 resin is added to the sample, which is then subjected to heating. The heat treatment serves to lyse cells and denature proteins, while the Chelex® resin protects the released DNA from enzymatic degradation by chelating the metal ions.[1] This simple boil-and-spin procedure minimizes the use of hazardous organic solvents and reduces the number of tube transfers, thereby lowering the risk of sample contamination.[2] The resulting supernatant contains single-stranded DNA suitable for PCR-based applications.

These application notes provide detailed protocols for DNA extraction from hair and other common forensic samples using Chelex® 100 resin.

Data Presentation

The following tables summarize representative quantitative data for DNA yield and purity obtained from various forensic samples using the Chelex® 100 extraction method. It is important to note that DNA yield can vary significantly depending on the size, quality, and nature of the biological sample.

Sample TypeStarting MaterialAverage DNA Yield (ng/µL)A260/A280 RatioReference
Hair 3-6 hair rootsVariable, dependent on bulb presence~1.1 - 1.7[1][3]
Bloodstain 3 mm² cutting~16.1~0.97[4]
Saliva 100 µLHigh YieldNot consistently reported[5]
Semen 5 µLHigh YieldNot consistently reported[2][5]

Note: The A260/A280 ratio for DNA extracted with Chelex® 100 can sometimes be lower than the typical "pure" range of 1.8-2.0. This is often due to the presence of co-purified substances and the single-stranded nature of the DNA. However, the DNA is often still suitable for PCR amplification.

Experimental Protocols

Materials and Reagents
  • Chelex® 100 Resin (Bio-Rad)

  • Proteinase K (20 mg/mL solution)

  • Sterile, nuclease-free water

  • Phosphate-Buffered Saline (PBS)

  • 1.5 mL microcentrifuge tubes

  • Micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Heat block or water bath capable of 56°C and 100°C

  • Microcentrifuge

Preparation of Reagents
  • 5% (w/v) Chelex® 100 Suspension: Add 5 g of Chelex® 100 resin to a sterile bottle containing 100 mL of sterile, nuclease-free water. Mix well before each use to ensure a uniform suspension.

  • 20% (w/v) Chelex® 100 Suspension: Add 20 g of Chelex® 100 resin to a sterile bottle containing 100 mL of sterile, nuclease-free water. Mix well before each use.

Protocol 1: DNA Extraction from Hair Samples

This protocol is optimized for the extraction of genomic DNA from hair roots.

Procedure:

  • Sample Preparation: Using clean forceps, place 1-3 hair roots into a sterile 1.5 mL microcentrifuge tube. If necessary, wash the hair with sterile water and ethanol to remove contaminants, ensuring the sample is completely dry before proceeding.

  • Lysis: Add 200 µL of 5% Chelex® 100 suspension and 2 µL of 20 mg/mL Proteinase K to the tube.[6] Ensure the hair roots are fully submerged.

  • Incubation (Digestion): Incubate the tube at 56°C for a minimum of 6-8 hours, or overnight, in a heat block or water bath. This step facilitates the enzymatic digestion of proteins.

  • Vortexing: Vortex the tube vigorously for 5-10 seconds.

  • Boiling (Cell Lysis and Nuclease Inactivation): Place the tube in a boiling water bath or a 100°C heat block for 8 minutes. This step lyses the cells and inactivates the Proteinase K.

  • Vortexing: Vortex the tube again for 5-10 seconds.

  • Centrifugation: Centrifuge the tube at 10,000-15,000 x g for 3 minutes to pellet the Chelex® resin and cellular debris.[6]

  • DNA Collection: Carefully transfer 50-100 µL of the supernatant, which contains the DNA, to a new sterile microcentrifuge tube. Avoid disturbing the Chelex® pellet, as the resin can inhibit downstream PCR reactions.

  • Storage: The extracted DNA is now ready for quantification and downstream applications. Store the DNA at -20°C for long-term preservation.

Protocol 2: DNA Extraction from Other Forensic Samples (Bloodstains, Saliva, Semen)

This protocol provides a general framework for DNA extraction from various bodily fluids. Specific sample preparation steps may vary.

Procedure:

  • Sample Preparation:

    • Bloodstains: Cut a small portion of the stain (approximately 3x3 mm) and place it into a sterile 1.5 mL microcentrifuge tube.[7] Add 1 mL of sterile water, vortex, and incubate at room temperature for 15-30 minutes to lyse red blood cells. Centrifuge at 10,000-15,000 x g for 2-3 minutes and discard the supernatant, leaving the pellet and substrate.[7]

    • Saliva (on a swab): Cut approximately one-third of the swab tip and place it into a sterile 1.5 mL microcentrifuge tube.[7]

    • Semen (on a swab): Cut approximately one-third of the swab tip and place it into a sterile 1.5 mL microcentrifuge tube. For differential extractions to separate sperm and epithelial cells, specialized protocols should be followed.[8]

  • Chelex® Addition: Add 200 µL of 5% Chelex® 100 suspension to the tube containing the sample. For semen samples, a 20% Chelex® solution may be used.

  • Proteinase K Digestion (Optional but Recommended for Semen): For semen samples, add Proteinase K to a final concentration of 100-200 µg/mL and incubate at 56°C for 30-60 minutes.[8]

  • Incubation (Lysis): Incubate the tube at 56°C for 15-30 minutes.[7]

  • Vortexing: Vortex the tube at high speed for 5-10 seconds.

  • Boiling (Cell Lysis and Nuclease Inactivation): Incubate the tube in a boiling water bath or a 100°C heat block for 8 minutes.[7]

  • Vortexing: Vortex the tube again at high speed for 5-10 seconds.

  • Centrifugation: Centrifuge the tube at 10,000-15,000 x g for 2-3 minutes to pellet the Chelex® resin and any substrate/debris.[7]

  • DNA Collection: Carefully transfer the supernatant containing the DNA to a new sterile microcentrifuge tube.

  • Storage: Store the extracted DNA at -20°C.

Mandatory Visualizations

Chelex_Hair_Extraction_Workflow Sample 1. Hair Sample (1-3 roots) Lysis 2. Add 200 µL 5% Chelex® + 2 µL Proteinase K Sample->Lysis Incubate56 3. Incubate 56°C for 6-8 hours Lysis->Incubate56 Vortex1 4. Vortex 5-10 seconds Incubate56->Vortex1 Boil 5. Boil 100°C for 8 minutes Vortex1->Boil Vortex2 6. Vortex 5-10 seconds Boil->Vortex2 Centrifuge 7. Centrifuge 10,000-15,000 x g for 3 min Vortex2->Centrifuge Collect 8. Collect Supernatant (Contains DNA) Centrifuge->Collect Storage 9. Store DNA at -20°C Collect->Storage Chelex_Forensic_Sample_Workflow cluster_sample 1. Sample Preparation Blood Bloodstain ChelexAdd 2. Add 200 µL 5% Chelex® Blood->ChelexAdd Saliva Saliva Swab Saliva->ChelexAdd Semen Semen Swab Semen->ChelexAdd Incubate56 3. Incubate 56°C for 15-30 min ChelexAdd->Incubate56 Vortex1 4. Vortex 5-10 seconds Incubate56->Vortex1 Boil 5. Boil 100°C for 8 minutes Vortex1->Boil Vortex2 6. Vortex 5-10 seconds Boil->Vortex2 Centrifuge 7. Centrifuge 10,000-15,000 x g for 3 min Vortex2->Centrifuge Collect 8. Collect Supernatant (Contains DNA) Centrifuge->Collect Storage 9. Store DNA at -20°C Collect->Storage

References

Application Notes and Protocols for Chelex® 100 DNA Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality Deoxyribonucleic Acid (DNA) from tissue samples is a critical first step for a multitude of molecular biology applications, including Polymerase Chain Reaction (PCR), genotyping, and sequencing. The Chelex® 100 resin-based method offers a rapid, cost-effective, and non-toxic alternative to traditional phenol-chloroform extraction or expensive commercial kits.[1][2] This method is particularly advantageous for processing a large number of samples and for applications where PCR-ready, single-stranded DNA is sufficient.

Chelex® 100 is a chelating ion-exchange resin composed of styrene-divinylbenzene copolymers with paired iminodiacetate ions.[3] Its primary function in DNA extraction is to bind polyvalent metal ions, such as magnesium (Mg²⁺), which are essential cofactors for DNases.[3][4] By sequestering these ions, Chelex® 100 inactivates nucleases that could otherwise degrade the DNA, especially during the high-temperature incubation steps required for cell lysis.[4] The procedure involves boiling the tissue sample in a suspension of Chelex® 100, which breaks open cells, denatures proteins, and protects the released DNA.[3] The resulting supernatant, containing single-stranded DNA, can be directly used in downstream applications like PCR.

Principle of the Method

The Chelex® 100 DNA extraction method is based on a straightforward principle of cell lysis and nuclease inactivation. The process begins with the incubation of the tissue sample in an aqueous suspension of Chelex® 100 resin, often in the presence of a proteolytic enzyme like Proteinase K to aid in tissue digestion.[5] This is followed by a boiling step, which serves two main purposes: it lyses the cells to release the DNA and it denatures cellular proteins, including DNases. The Chelex® 100 resin's key role is to chelate divalent metal ions (e.g., Mg²⁺), which are crucial for the activity of many DNases.[3][4] By binding these ions, the resin effectively prevents the enzymatic degradation of the DNA at high temperatures. Following the boiling step, the mixture is centrifuged to pellet the Chelex® resin and cellular debris. The supernatant, which contains the heat-denatured, single-stranded DNA, is then carefully collected for use in subsequent molecular analyses.[3]

Data Presentation

The yield and purity of DNA extracted using the Chelex® 100 method can vary depending on the tissue type, the amount of starting material, and the specific protocol used. The following tables summarize quantitative data from various studies to provide an overview of expected results.

Table 1: DNA Yield from Liver Tissue using a Modified Chelex® 100 Protocol

Starting Material (Liver Tissue)DNA Yield (ng/µL)260/280 Ratio260/230 Ratio
7 mg~10001.861.92
9 mg>10001.851.95
11 mg>10001.872.01

Data adapted from a study that introduced modifications to the standard Chelex protocol to improve DNA quality and yield from avian liver tissue.[4][6]

Table 2: Comparison of DNA Yield from Various Sample Types using Chelex® 100 and Other Methods

Sample TypeExtraction MethodMean DNA Yield (ng/µL)
BloodChelex® 100Varies
BloodQIAamp® DNA Blood Mini Kit28.0 ± 3.8
BloodPhenol-Chloroform25.25 ± 4.3
Dried Blood SpotChelex® 100 (Control Protocol)- (54% absolute efficiency)
Dried Blood SpotQIAamp® DNA Blood Mini Kit- (9% absolute efficiency)
SemenChelex® 100Higher than solid-phase methods
SalivaChelex® 100Higher than solid-phase methods

This table compiles data from multiple sources to provide a comparative perspective. Direct comparison is challenging due to variations in protocols and quantification methods.[7][8]

Experimental Protocols

This section provides a detailed, generalized protocol for DNA extraction from tissue samples using Chelex® 100. This protocol can be adapted for various tissue types such as muscle, skin, or organ tissue.

Materials and Reagents
  • Chelex® 100 molecular-biology grade resin (e.g., Bio-Rad)

  • Proteinase K (20 mg/mL solution)

  • Sterile, nuclease-free water

  • 1.5 mL microcentrifuge tubes

  • Sterile pipette tips (wide-bore tips are recommended for pipetting Chelex® suspension)

  • Vortex mixer

  • Microcentrifuge

  • Heating block or water bath capable of 56°C and 100°C

  • Sterile scalpel or scissors

Preparation of Reagents

5-10% (w/v) Chelex® 100 Suspension:

  • Weigh 5 g (for 5%) or 10 g (for 10%) of Chelex® 100 resin.

  • Add the resin to a sterile, nuclease-free bottle.

  • Add sterile, nuclease-free water to a final volume of 100 mL.

  • Store at 4°C. Shake well to ensure a uniform suspension before each use. A magnetic stirrer can be used to keep the resin suspended while aliquoting.[1][5]

Detailed Protocol
  • Sample Preparation:

    • Excise a small piece of tissue (approximately 1-2 mm³ or 5-20 mg). For tougher tissues, mincing with a sterile scalpel can improve digestion.

    • Place the tissue sample into a sterile 1.5 mL microcentrifuge tube.

  • Lysis Buffer Addition:

    • Thoroughly resuspend the 5-10% Chelex® 100 solution by vortexing.

    • Immediately add 200 µL of the Chelex® suspension to the microcentrifuge tube containing the tissue sample.

  • Proteinase K Digestion:

    • Add 5 µL of Proteinase K (20 mg/mL) to the tube.[5]

    • Vortex briefly to mix.

    • Incubate the sample at 56°C for 60-120 minutes, or until the tissue is substantially digested. For some tough tissues, an overnight incubation may be beneficial.[5]

  • Enzyme Inactivation and Cell Lysis:

    • Vortex the tube vigorously for 5-10 seconds.

    • Incubate the tube at 100°C (boiling water bath or heating block) for 8-10 minutes to lyse the cells and inactivate Proteinase K.

  • Pelleting Debris:

    • Vortex the tube for 5-10 seconds.

    • Centrifuge the tube at high speed (e.g., 12,000 x g) for 3-5 minutes to pellet the Chelex® resin and cellular debris.[4]

  • DNA Collection:

    • Carefully aspirate the supernatant, which contains the DNA, without disturbing the Chelex® pellet. Transfer the supernatant to a new sterile microcentrifuge tube. Caution: The Chelex® resin can inhibit downstream enzymatic reactions such as PCR.[9]

    • The extracted DNA is single-stranded and ready for immediate use in PCR or can be stored at -20°C for long-term storage.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Chelex100_Mechanism cluster_InitialState Initial State cluster_ExtractionProcess Extraction Process cluster_FinalState Final State Tissue Tissue Sample (Cells with DNA) ssDNA Single-stranded DNA in Supernatant Tissue->ssDNA Cell Lysis DNases DNases Mg2 Mg²⁺ (Cofactor) DNases->Mg2 requires InactiveDNases Inactive/Denatured DNases DNases->InactiveDNases Denaturation ChelatedMg Chelex-Mg²⁺ Complex Mg2->ChelatedMg Chelation Chelex Chelex® 100 Resin Chelex->ChelatedMg Heat Heat (100°C) Heat->Tissue Heat->DNases ProteinaseK Proteinase K (Optional) ProteinaseK->Tissue Digestion Chelex100_Workflow start Start: Tissue Sample add_chelex Add 5-10% Chelex® 100 Suspension start->add_chelex add_protK Add Proteinase K add_chelex->add_protK incubate_56 Incubate at 56°C (60-120 min) add_protK->incubate_56 vortex1 Vortex (5-10 sec) incubate_56->vortex1 boil Incubate at 100°C (8-10 min) vortex1->boil vortex2 Vortex (5-10 sec) boil->vortex2 centrifuge Centrifuge at >12,000 x g (3-5 min) vortex2->centrifuge collect_supernatant Collect Supernatant (Avoid Chelex® beads) centrifuge->collect_supernatant end End: PCR-ready ssDNA collect_supernatant->end

References

Application Notes: Preparation and Use of 5% Chelex® 100 for DNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chelex® 100 is a chelating ion-exchange resin widely utilized for the rapid and efficient extraction of DNA from a variety of biological samples.[1][2] It is composed of styrene-divinylbenzene copolymers with paired iminodiacetate ions that exhibit a high affinity for polyvalent metal ions.[2][3][4] In DNA extraction, Chelex® 100's primary function is to bind and remove metal ions, particularly magnesium (Mg²⁺), from the solution.[2][3][4] Since Mg²⁺ is an essential cofactor for deoxyribonucleases (DNases), its sequestration by Chelex® 100 inactivates these enzymes, thereby protecting the liberated DNA from enzymatic degradation, especially during heat-based lysis steps.[1][2][3][5]

This method is particularly advantageous for preparing DNA templates for Polymerase Chain Reaction (PCR) applications.[2][6] It is a cost-effective, rapid, and simple alternative to more complex and expensive commercial extraction kits.[1] The procedure typically involves incubating the sample with a 5% Chelex® 100 suspension, boiling to lyse cells and denature proteins, and then centrifuging to pellet the resin and cellular debris.[5][6] The resulting supernatant, containing single-stranded DNA, can be directly used in downstream molecular applications.[2]

Applications

The Chelex® 100 DNA extraction method is robust and has been successfully applied to a diverse range of sample types, including:

  • Forensic samples (e.g., dried bloodstains, hair follicles, saliva)[1][3][6]

  • Liquid blood and buccal swabs[3]

  • Tissues and cell cultures[1]

  • Bacteria and parasites[1]

Protocols

Preparation of 5% (w/v) Chelex® 100 Suspension

This protocol describes the preparation of a 5% weight by volume (w/v) aqueous suspension of Chelex® 100 resin.

Materials and Reagents

Reagent/MaterialSpecifications
Chelex® 100 ResinMolecular Biology Grade, 100-200 or 200-400 mesh, sodium form
Deionized Water (DI H₂O)Ultra-pure or sterile
Sterile ContainerAutoclaved glass bottle or 50 mL conical tube
Sterile Magnetic Stir Bar-
Weighing Scale-
SpatulaSterile
Magnetic Stir Plate-

Quantitative Data for Preparation

Final VolumeChelex® 100 Resin (g)Sterile Deionized Water (mL)
50 mL2.550
100 mL5.0100
200 mL10.0200

Procedure

  • Place a sterile container on a weighing scale and tare the weight.

  • Using a sterile spatula, carefully weigh the desired amount of Chelex® 100 resin (e.g., 2.5 g for a 50 mL solution).[3]

  • Add the appropriate volume of sterile, deionized water to the container (e.g., 50 mL for a 2.5 g measure).[3]

  • Add a sterile magnetic stir bar to the container.[3]

  • Seal the container and place it on a magnetic stir plate. Mix the suspension thoroughly.

  • Properly label the container with the solution name ("5% Chelex® 100 Suspension"), preparation date, and expiration date (typically one year from the date of preparation).[3]

  • Store the suspension at room temperature.[3]

Quality Control

  • pH Check: The pH of the final 5% Chelex® 100 suspension should be alkaline, typically between 9 and 11.[5]

  • Homogeneity: Before each use, ensure the suspension is well-mixed, as the resin beads settle quickly.[6][7] Continuous stirring while pipetting is recommended to ensure a consistent concentration.[6]

  • Sterility: Maintain sterile technique throughout the preparation process to prevent microbial contamination.[7]

General Protocol for DNA Extraction from Buccal Swabs

This protocol provides a general workflow for extracting DNA from buccal swabs using the prepared 5% Chelex® 100 suspension.

Materials

  • 5% Chelex® 100 Suspension

  • Proteinase K (20 mg/mL solution)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile scissors or scalpel

  • Pipettors and wide-bore pipette tips

  • Vortex mixer

  • Heating block or water bath set to 56°C and 100°C

  • Microcentrifuge

Experimental Workflow

G cluster_prep Solution Preparation weigh Weigh 2.5g Chelex® 100 add_water Add 50 mL Sterile DI Water weigh->add_water mix Mix Thoroughly add_water->mix store Store at Room Temperature mix->store caption Workflow for Preparing 5% Chelex® 100 Solution.

Caption: Workflow for Preparing 5% Chelex® 100 Solution.

Procedure

  • Using sterile scissors, cut the tip of the buccal swab and place it into a sterile 1.5 mL microcentrifuge tube.

  • Add 200 µL of the well-suspended 5% Chelex® 100 solution to the tube. Use a wide-bore pipette tip to ensure the resin beads are transferred.[3]

  • (Optional but recommended) Add 2-3 µL of Proteinase K solution (20 mg/mL) to aid in protein digestion.[3]

  • Vortex the tube for 5-10 seconds to mix.

  • Incubate the tube at 56°C for at least 30 minutes (incubation can be extended for several hours for samples like hair).[3]

  • Vortex vigorously for 5-10 seconds.[3]

  • Place the tube in a 100°C heating block or boiling water bath for 8 minutes to lyse the cells and denature proteins.[3]

  • Vortex the tube again for 5-10 seconds.[3]

  • Centrifuge the tube at high speed (e.g., 10,000 - 15,000 x g) for 3 minutes to pellet the Chelex® resin and cellular debris.[3]

  • Carefully transfer 50-100 µL of the supernatant containing the DNA to a new sterile tube, avoiding the pelleted resin.

  • The DNA in the supernatant is now ready for downstream applications like PCR or can be stored at 4°C for short-term storage or -20°C for long-term storage.[2][5]

Experimental Workflow Diagram

G cluster_extraction DNA Extraction Protocol start Start: Buccal Swab in Tube add_chelex Add 200 µL 5% Chelex® (+ Proteinase K) start->add_chelex vortex1 Vortex (5-10s) add_chelex->vortex1 incubate56 Incubate at 56°C (≥30 min) vortex1->incubate56 vortex2 Vortex (5-10s) incubate56->vortex2 boil Boil at 100°C (8 min) vortex2->boil vortex3 Vortex (5-10s) boil->vortex3 centrifuge Centrifuge (3 min) vortex3->centrifuge transfer Transfer Supernatant centrifuge->transfer end_node End: DNA Solution transfer->end_node caption Workflow for DNA Extraction using 5% Chelex® 100.

Caption: Workflow for DNA Extraction using 5% Chelex® 100.

References

Application Notes and Protocols: A Step-by-Step Guide to Chelex® 100 DNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chelex® 100, a chelating ion exchange resin, provides a rapid, simple, and cost-effective method for DNA extraction from a wide variety of sample types.[1][2] This method is particularly prevalent in forensic science, clinical diagnostics, and population genetics due to its efficiency and minimal use of hazardous organic solvents.[1][3] The Chelex resin is composed of styrene-divinylbenzene copolymers containing paired iminodiacetate ions, which function as chelating groups.[4][5]

The principle of this method hinges on the resin's high affinity for polyvalent metal ions, especially divalent cations like magnesium (Mg²⁺).[4][5][6] During the extraction process, a suspension of the sample and Chelex is boiled. The heat disrupts cell membranes to release DNA, while the Chelex resin protects the DNA from degradation by chelating the Mg²⁺ ions.[4][7] Mg²⁺ is an essential cofactor for DNases (enzymes that degrade DNA), so its removal effectively inactivates these enzymes, preserving the integrity of the released DNA.[4][6] The resulting product is single-stranded DNA suitable for downstream applications like Polymerase Chain Reaction (PCR).[4]

Applications

The Chelex® 100 method is versatile and has been successfully used to extract DNA from numerous sources, including:

  • Forensic samples (bloodstains, semen stains, hair, buccal swabs)[1][8]

  • Liquid whole blood

  • Dried blood spots (DBS)[9][10]

  • Tissues and cell cultures[6]

  • Bacteria and parasites[2][6]

Experimental Protocol

This protocol outlines the general steps for DNA extraction using Chelex® 100. Specific parameters may need optimization depending on the sample type and downstream application.

Reagents and Equipment
  • Chelex® 100 Molecular Biology Grade Resin (e.g., Bio-Rad Cat. No. 143-3832)

  • Sterile, nuclease-free water

  • Phosphate-Buffered Saline (PBS)

  • Proteinase K (10-20 mg/mL solution)

  • 1.5 mL microcentrifuge tubes

  • Pipettes and sterile, wide-bore or filter-barrier tips

  • Vortex mixer

  • Microcentrifuge

  • Heat block or water bath capable of 56°C and 100°C

Preparation of 5% Chelex® 100 Suspension
  • Add 5 grams of Chelex® 100 resin to a sterile container.

  • Add sterile, nuclease-free water to a final volume of 100 mL.

  • Mix well. The suspension should be stored at 4°C and mixed thoroughly before each use as the resin settles quickly.[11][12]

General Extraction Procedure
  • Sample Preparation:

    • Bloodstains: Cut a small portion of the stain (approx. 3 mm²) and place it in a 1.5 mL microcentrifuge tube.[13] Add 1 mL of sterile water, vortex, and incubate for 30 minutes at room temperature to lyse red blood cells. Centrifuge for 3 minutes and discard the supernatant (hemoglobin-containing wash).

    • Buccal Swabs: Cut approximately one-third of the swab tip and place it into a 1.5 mL tube.[13]

    • Hair: Place 3-6 hair roots into a 1.5 mL tube.[11]

    • Liquid Blood: Add 3-5 µL of whole blood to a 1.5 mL tube containing 1 mL of sterile water. Vortex and centrifuge to pellet the cells, then discard the supernatant.

  • Lysis:

    • Add 200 µL of the 5% Chelex® 100 suspension to the prepared sample pellet or cutting.[13] For samples like hair or tissues, add Proteinase K to a final concentration of 50-100 µg/mL (e.g., 1-2 µL of a 10 mg/mL stock).[13]

    • Vortex the tube for 5-10 seconds.

    • Incubate at 56°C for a minimum of 30-60 minutes. For tougher samples like hair, this incubation can be extended to 6-8 hours or overnight.[13]

  • Boiling:

    • Vortex the tube vigorously for 5-10 seconds.

    • Incubate the tube in a boiling water bath or a heat block set to 100°C for 8 minutes. This step lyses the cells and denatures proteins.

  • Pelleting Debris:

    • Vortex the tube for 5-10 seconds.

    • Centrifuge at high speed (e.g., 10,000-15,000 x g) for 3 minutes to pellet the Chelex® resin, cellular debris, and any substrate material.[13]

  • DNA Collection:

    • Carefully transfer 50-100 µL of the supernatant containing the single-stranded DNA to a new, sterile tube. Crucially, avoid transferring any of the Chelex® beads , as they can inhibit downstream enzymatic reactions like PCR by chelating Mg²⁺.[9]

    • A second short centrifugation of the supernatant can help remove any accidentally transferred beads.[9]

  • Storage:

    • The extracted DNA can be used immediately for PCR or stored at 4°C for several months or at -20°C for long-term preservation.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the Chelex® 100 DNA extraction protocol.

ParameterValue RangeSample Type / Notes
Chelex® Suspension 5% - 20% (w/v)5% is common for forensic work; 20% is also frequently cited.[11][14]
Sample Volume 3 mm² cutting / 3-5 µL liquidFor bloodstains and liquid blood, respectively.[13]
Chelex® Volume 150 µL - 500 µLVolume should be sufficient to fully submerge the sample material.[11]
Proteinase K Incubation 56°C for 30 min - 8 hoursShorter times for swabs/stains; longer times for hair or tissue.[13]
Boiling Incubation 100°C for 8 - 20 minutes8 minutes is a widely used standard.[15]
Centrifugation Speed 10,000 - 16,000 x gTo effectively pellet the resin and debris.[13][16]
Centrifugation Time 2 - 5 minutesSufficient to create a firm pellet.[11][17]
Supernatant for PCR 1 µL - 5 µLThe amount of template may require optimization; dilutions may be necessary.[12]

Experimental Workflow Diagram

Chelex_Workflow cluster_prep Sample Preparation cluster_extraction DNA Extraction cluster_collection DNA Collection & Storage Sample 1. Obtain Sample (Blood, Swab, Hair, etc.) Wash 2. Pre-Wash (Optional) (e.g., with water or PBS) Sample->Wash AddChelex 3. Add Chelex® Suspension & Proteinase K (optional) Wash->AddChelex Incubate56 4. Incubate at 56°C AddChelex->Incubate56 Vortex1 5. Vortex Incubate56->Vortex1 Boil 6. Boil at 100°C Vortex1->Boil Vortex2 7. Vortex Boil->Vortex2 Spin 8. Centrifuge Vortex2->Spin Supernatant 9. Transfer Supernatant (Avoid Chelex Beads) Spin->Supernatant Store 10. Store DNA at 4°C or -20°C Supernatant->Store PCR Ready for PCR Supernatant->PCR

Caption: Workflow of the Chelex® 100 DNA extraction method.

References

Application Notes and Protocols for Ancient DNA Extraction Using Chelex® 100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Chelex® 100 for the extraction of ancient DNA (aDNA) from various sample types. The protocols detailed below are designed to maximize DNA yield and purity while minimizing the risk of contamination, a critical consideration in aDNA studies.

Introduction to Chelex® 100 in Ancient DNA Extraction

Chelex® 100 is a chelating ion-exchange resin composed of styrene-divinylbenzene copolymers with paired iminodiacetate ions. In DNA extraction, its primary function is to bind polyvalent metal ions, particularly magnesium (Mg²⁺).[1][2] This action is crucial for several reasons:

  • Inhibition of Nucleases: DNases, enzymes that degrade DNA, require Mg²⁺ as a cofactor. By sequestering these ions, Chelex® 100 inactivates nucleases, protecting the already fragile aDNA from further degradation.[1]

  • Prevention of DNA Damage at High Temperatures: The boiling step in Chelex® 100 protocols helps to lyse cells and denature proteins. Chelex® 100 is thought to prevent the breakdown of DNA that can occur at high temperatures in low ionic strength solutions by chelating metal ions that may catalyze this process.

  • Removal of PCR Inhibitors: Ancient samples are often contaminated with potent PCR inhibitors from the burial environment, such as humic acids. Chelex® 100 has been shown to be effective in removing some of these inhibitors, leading to more successful downstream applications like PCR.[3]

The Chelex® 100 method is a relatively simple, rapid, and inexpensive alternative to more complex and hazardous organic extraction methods, making it a valuable tool in ancient DNA research.[4]

Data Presentation

PCR Amplification Success Rate Comparison

A study comparing a standard Chelex® 100 protocol with an optimized protocol for aDNA extraction from ancient skeletal remains demonstrated a significant improvement in PCR amplification success. The optimized protocol showed a markedly higher frequency of specific products, indicating a higher quality of isolated DNA.[4]

LocusProtocolAmplification Success Rate
HUMVWA31/A Standard Chelex® Protocol33.3%
Optimized Chelex® Protocol 70.8%
HUMTH01 Standard Chelex® ProtocolEqual Success Rate
Optimized Chelex® Protocol Equal Success Rate

Data sourced from an optimized protocol for DNA extraction from ancient skeletal human remains using Chelex-100.[4]

DNA Yield and Purity from Forensic Samples

While specific quantitative data for ancient samples is scarce in the literature, the following table provides an indication of Chelex® 100's performance with various forensic sample types. It is important to note that aDNA yields are typically much lower and purity can be more variable.

Sample TypeExtraction MethodReported DNA Yield
SemenChelex®-100Highest yield compared to QIAamp® and AutoMate Express™
SalivaChelex®-100Highest yield compared to QIAamp® and AutoMate Express™
BloodChelex®-100Lower yield compared to AutoMate Express™

Note: This data is from forensic samples and should be considered as a general guide. aDNA yields are expected to be significantly lower.

Experimental Workflows and Signaling Pathways

Chelex® 100 Ancient DNA Extraction Workflow

The following diagram illustrates the general workflow for extracting ancient DNA from skeletal remains using an optimized Chelex® 100 protocol.

Chelex_aDNA_Workflow cluster_sample_prep Sample Preparation cluster_extraction DNA Extraction cluster_purification Purification & Elution cluster_downstream Downstream Analysis Sample Ancient Sample (Bone/Tooth) Decontamination Surface Decontamination Sample->Decontamination Grinding Grinding to Fine Powder Decontamination->Grinding Decalcification Decalcification (EDTA Incubation) Grinding->Decalcification Lysis Lysis with Chelex® 100 & Proteinase K Decalcification->Lysis Denaturation Heat Denaturation & Nuclease Inactivation Lysis->Denaturation Centrifugation Centrifugation to Pellet Resin & Debris Denaturation->Centrifugation Supernatant_Collection Supernatant Collection (Contains DNA) Centrifugation->Supernatant_Collection Purification Optional: Further Purification (e.g., spin column) Supernatant_Collection->Purification Elution Elution of DNA Purification->Elution QC Quantification & Quality Control Elution->QC Analysis PCR, Sequencing, etc. QC->Analysis

Caption: Workflow for ancient DNA extraction from skeletal remains using Chelex® 100.

Experimental Protocols

Optimized Chelex® 100 Protocol for Ancient Skeletal Remains

This protocol is adapted from a study that demonstrated improved amplification outcomes for aDNA from skeletal remains.[3][4]

Materials:

  • Ancient bone or tooth sample

  • Sterile, disposable labware (tubes, pestle, etc.)

  • 0.5 M EDTA, pH 8.0

  • 5% (w/v) Chelex® 100 solution in sterile water

  • Proteinase K (20 mg/mL)

  • Sterile, DNA-free water

  • Vortex mixer

  • Thermomixer or heating block

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Decontaminate the surface of the bone or tooth sample by removing the outer layer with a sterile scalpel or sandblaster.

    • Grind the sample to a fine powder using a sterile mortar and pestle or a mixer mill.

  • Decalcification:

    • In a sterile 2 mL tube, mix 0.3 g of bone powder with 1.5 mL of 0.5 M EDTA solution.

    • Incubate at room temperature with constant rotation for 48 hours to demineralize the bone powder.

  • Lysis and DNA Extraction:

    • Centrifuge the tube to pellet the remaining bone powder and discard the supernatant.

    • Add 1300 µL of 5% Chelex® 100 solution and 500 µL of Proteinase K (20 mg/mL) to the pellet.

    • Vortex briefly and incubate at 56°C for an appropriate duration (e.g., 2-3 hours) with constant shaking to digest proteins.

    • Vortex briefly again and incubate at 95°C for 8 minutes to inactivate the Proteinase K and denature the DNA.

  • DNA Collection:

    • Allow the mixture to cool to room temperature.

    • Centrifuge at high speed (e.g., 12,000 x g) for 6 minutes to pellet the Chelex® resin and cellular debris.

    • Carefully transfer the supernatant containing the DNA to a new sterile tube. Avoid transferring any of the Chelex® beads.

  • Optional Further Purification:

    • For samples with high levels of PCR inhibitors, an additional purification step using a commercial DNA cleanup kit or spin column is recommended.

  • Storage:

    • Store the extracted DNA at -20°C for long-term preservation.

Application Notes

Sample Types

The Chelex® 100 method can be adapted for various ancient sample types:

  • Bones and Teeth: These are the most common sources of aDNA. The dense mineral matrix can protect DNA from degradation. The protocol above is optimized for these sample types.

  • Hair: Hair shafts can preserve DNA, particularly mitochondrial DNA. The outer layers of the hair should be decontaminated before proceeding with a modified Chelex® extraction, which may involve a shorter incubation time.

  • Soft Tissues: In rare cases of exceptional preservation (e.g., mummified remains), soft tissues can yield aDNA. The protocol would need to be adjusted to account for the different tissue composition.

Troubleshooting
  • Low DNA Yield:

    • Increase the amount of starting material if possible, but be aware that this may also increase the concentration of PCR inhibitors.

    • Optimize the Proteinase K digestion time.

    • Ensure the sample is ground to a very fine powder to maximize surface area for extraction.

  • PCR Inhibition:

    • If PCR fails, consider diluting the DNA extract (e.g., 1:10, 1:100) to reduce the concentration of inhibitors.[5]

    • Perform an additional purification step using a commercial kit.

    • Add PCR facilitators like bovine serum albumin (BSA) to the PCR reaction mix to help overcome inhibition.

Limitations
  • Single-Stranded DNA: The boiling step in the Chelex® 100 protocol results in denatured, single-stranded DNA.[2] This is suitable for most PCR-based applications but may not be ideal for methods that require double-stranded DNA.

  • DNA Degradation: While Chelex® 100 protects DNA, the harsh heating step can potentially further fragment already degraded aDNA.[6]

  • Purity: Chelex® 100 extracts may contain more impurities than those from more rigorous purification methods. This can affect the accuracy of spectrophotometric quantification.

Conclusion

The Chelex® 100 method offers a straightforward and effective means of extracting aDNA from ancient samples, particularly skeletal remains. Its ability to inactivate nucleases and remove PCR inhibitors makes it a valuable technique in the field of ancient DNA research. While it has some limitations, the optimized protocol presented here can significantly improve the success of downstream molecular analyses, contributing to our understanding of the past through genetic evidence.

References

Adapting CHELEX® 100 Protocol for Plant DNA Extraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing and adapting the Chelex® 100 resin-based method for the extraction of DNA from plant tissues. Chelex® 100, a chelating ion exchange resin, offers a rapid, cost-effective, and less hazardous alternative to traditional DNA extraction methods that rely on toxic organic solvents. This protocol is particularly advantageous for high-throughput screening and applications where PCR-ready DNA is the primary requirement.

Introduction to Chelex® 100 for Plant DNA Extraction

The Chelex® 100 resin consists of styrene-divinylbenzene copolymers with paired iminodiacetate ions that exhibit a high affinity for polyvalent metal ions, such as Mg²⁺. During DNA extraction, the resin effectively sequesters these metal ions, which are essential cofactors for nucleases. By binding these ions, Chelex® 100 inactivates DNases that would otherwise degrade the genomic DNA, especially at the high temperatures used during the extraction process. The basic workflow involves lysing plant cells in the presence of a Chelex® 100 suspension, followed by heating to denature proteins and further inactivate enzymes. A final centrifugation step pellets the resin and cellular debris, leaving the single-stranded DNA in the supernatant, ready for downstream applications like PCR.

Quantitative Data Presentation

The efficacy of the Chelex® 100 method can vary depending on the plant species and the presence of secondary metabolites. The following table summarizes quantitative data from various studies, comparing the Chelex® 100 method with the traditional Cetyl Trimethylammonium Bromide (CTAB) method and commercial kits.

Plant SpeciesExtraction MethodDNA Yield (ng/µL)A260/A280 RatioReference
Tomato (Solanum lycopersicum) Chelex® 100 (Method 1: 56°C overnight)87 - 1681.46 - 1.50
Chelex® 100 (Method 2: 95°C for 10 min)136 - 2141.59 - 1.64
Orange (Citrus sinensis) Chelex® 100 (Method 1: 56°C overnight)Not specified1.15 - 1.36
Chelex® 100 (Method 2: 95°C for 10 min)Not specified1.59 - 1.84
Maize (Zea mays) CTABNot specified1.6 - 2.0[1]
Commercial Kit (Qiagen)Not specified1.2 - 1.95[1]
Medicinal Plants (Various) CTABHigher than KitLower than Kit[2]
Commercial KitLower than CTABHigher than CTAB[2]

Note: An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA. Ratios lower than this may indicate protein contamination, while higher ratios can suggest RNA contamination. The Chelex® 100 method often yields single-stranded DNA, which can influence spectrophotometric readings.

Experimental Protocols

Standard Chelex® 100 Protocol for General Plant Tissues

This protocol is suitable for a wide range of fresh, frozen, or dried plant tissues.

Materials:

  • Chelex® 100 molecular biology grade resin

  • Sterile, nuclease-free water

  • Microcentrifuge tubes (1.5 mL)

  • Micropestles or sterile pipette tips for grinding

  • Heating block or water bath

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Preparation of 5% Chelex® 100 Suspension:

    • Add 5 g of Chelex® 100 resin to 100 mL of sterile, nuclease-free water in a sterile bottle.

    • Mix well by swirling or using a magnetic stirrer. The suspension can be stored at 4°C for several months. Always mix the suspension well before pipetting as the resin settles quickly.

  • Sample Preparation:

    • Place a small amount of plant tissue (10-50 mg of fresh tissue or 5-10 mg of dried tissue) into a 1.5 mL microcentrifuge tube.

    • Mechanically grind the tissue inside the tube using a sterile micropestle or the end of a sterile pipette tip. For tougher tissues, freezing the sample in liquid nitrogen before grinding can improve cell lysis.

  • DNA Extraction:

    • Add 200 µL of the 5% Chelex® 100 suspension to the ground plant tissue.

    • Vortex the tube for 10-15 seconds to ensure the tissue is well-mixed with the resin.

    • Incubate the tube at 95-100°C for 8-10 minutes in a heating block or boiling water bath.[3][4][5] This step lyses the cells and denatures proteins.

    • Vortex the tube again for 10-15 seconds.

    • Centrifuge the tube at 12,000-15,000 x g for 2-3 minutes at room temperature to pellet the Chelex® resin and cellular debris.[3][4][5]

  • DNA Collection:

    • Carefully transfer 50-100 µL of the supernatant containing the DNA to a new sterile microcentrifuge tube. Crucially, avoid transferring any of the Chelex® resin beads , as they can inhibit downstream PCR reactions by chelating Mg²⁺.[6] A second short centrifugation of the supernatant can help to remove any remaining resin.

    • The extracted DNA is now ready for use in PCR. For long-term storage, it is recommended to store the DNA at -20°C.

Modified Chelex® 100 Protocol for Plants with High Polysaccharide and Polyphenol Content

Plants rich in polysaccharides and polyphenols can be challenging for DNA extraction as these compounds can co-precipitate with DNA and inhibit PCR.[7][8] This modified protocol incorporates additional steps to mitigate these issues.

Additional Materials:

  • Polyvinylpyrrolidone (PVP)

  • β-mercaptoethanol (use in a fume hood)

  • High-salt wash buffer (e.g., 1 M NaCl, 10 mM Tris-HCl pH 8.0)

Modified Procedure:

  • Sample Preparation:

    • During the grinding step, add a small amount of PVP (e.g., 1-2% of the buffer volume) to the plant tissue. PVP helps to bind and remove polyphenolic compounds.

  • Modified Lysis Step:

    • To the 5% Chelex® 100 suspension, add β-mercaptoethanol to a final concentration of 0.5-2%. This reducing agent helps to inhibit the oxidation of polyphenols.

    • Add the modified Chelex® suspension to the ground tissue and proceed with the incubation and boiling steps as in the standard protocol.

  • Optional Washing Step:

    • After the initial centrifugation, carefully remove the supernatant.

    • Add 500 µL of a high-salt wash buffer to the pellet and vortex briefly.

    • Centrifuge again at high speed for 2-3 minutes. Discard the supernatant. This step helps to remove polysaccharides.

    • Resuspend the pellet in 100-200 µL of sterile water or TE buffer and proceed with the boiling step as in the standard protocol.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no DNA yield Insufficient cell lysis.Ensure thorough grinding of the plant tissue. For tough tissues, use liquid nitrogen. Increase the incubation time or temperature during the boiling step.
Too little starting material.Increase the amount of plant tissue used for extraction.
PCR inhibition Carryover of Chelex® resin.Be extremely careful when pipetting the supernatant. A second centrifugation of the supernatant can help pellet any remaining resin.[6]
Co-precipitation of polysaccharides or polyphenols.Use the modified protocol with PVP and/or a high-salt wash. Diluting the DNA template for PCR (e.g., 1:10 or 1:100) can also help to overcome inhibition.[9]
High concentration of secondary metabolites.In addition to the modified protocol, consider using younger leaf tissue, which typically has lower concentrations of these compounds.
Degraded DNA Nuclease activity.Ensure the Chelex® 100 suspension is well-mixed and that the resin is adequately dispersed during the lysis and heating steps. Work quickly and keep samples on ice when not being processed.
Inconsistent results Uneven distribution of Chelex® resin.Always vortex the Chelex® 100 stock suspension before pipetting to ensure a consistent concentration of resin in each reaction.[9]
Variation in starting material.Use a consistent amount and type of plant tissue for each extraction.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for plant DNA extraction using the Chelex® 100 protocol.

Chelex_Workflow cluster_prep Sample Preparation cluster_extraction DNA Extraction cluster_collection DNA Collection & Application start Start: Plant Tissue (10-50mg) grind Grind Tissue (with or without liquid N2/PVP) start->grind add_chelex Add 200µL of 5% Chelex® 100 (optional: with β-mercaptoethanol) grind->add_chelex vortex1 Vortex (10-15s) add_chelex->vortex1 heat Incubate at 95-100°C (8-10 min) vortex1->heat vortex2 Vortex (10-15s) heat->vortex2 centrifuge Centrifuge (12,000 x g, 2-3 min) vortex2->centrifuge collect Collect Supernatant (Avoid Chelex® beads) centrifuge->collect pcr PCR Amplification collect->pcr store Store DNA at -20°C collect->store

Caption: Standard workflow for plant DNA extraction using Chelex® 100.

Signaling Pathways and Logical Relationships

The Chelex® 100 DNA extraction method does not involve signaling pathways. The logical relationship of the process is a linear workflow designed to isolate DNA from plant cells by physically disrupting the cells, chelating nuclease cofactors, denaturing proteins, and separating the DNA from cellular debris and the resin.

Chelex_Logic cluster_logic Logical Flow of Chelex® 100 DNA Extraction cell_lysis Cell Disruption (Mechanical Grinding) dna_release DNA Release into Solution cell_lysis->dna_release nuclease_inactivation Nuclease Inactivation (Chelex® binds Mg²⁺) nuclease_inactivation->dna_release protein_denaturation Protein Denaturation (Heat Application) protein_denaturation->dna_release separation Separation of DNA (Centrifugation) dna_release->separation pure_dna PCR-ready DNA in Supernatant separation->pure_dna

Caption: Logical steps in Chelex® 100 DNA isolation from plant cells.

References

Application Notes and Protocols for DNA Extraction from Buccal Swabs using Chelex® 100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelex® 100 resin, a styrene-divinylbenzene copolymer with iminodiacetic acid groups, offers a rapid, cost-effective, and straightforward method for DNA extraction from buccal swabs. This method is particularly well-suited for high-throughput applications where a sufficient quantity of DNA for PCR-based assays is the primary goal. The resin's strong affinity for polyvalent metal ions, such as Mg2+, is the basis of its function. By chelating these ions, Chelex® 100 inactivates DNases, which require Mg2+ as a cofactor, thereby protecting the DNA from enzymatic degradation during the extraction process. The procedure involves lysing the cells by boiling in the presence of the Chelex® resin, which also binds to PCR inhibitors. The resulting supernatant, containing single-stranded DNA, can be directly used in downstream applications like PCR, genotyping, and other molecular assays.

Principle of the Method

The Chelex® 100 DNA extraction method is based on a simple yet effective principle. The iminodiacetate ions on the Chelex® resin beads act as chelating agents, binding tightly to polyvalent metal ions.[1][2][3] This is crucial because many DNases, enzymes that degrade DNA, require divalent cations like magnesium (Mg2+) as cofactors to function.[3][4][5] During the heating step of the protocol, cells are lysed, releasing DNA and other cellular components, including DNases. In the presence of Chelex® 100, the Mg2+ ions are sequestered by the resin, rendering the DNases inactive and thus protecting the integrity of the released DNA.[2][3][4] The boiling step also denatures the DNA, resulting in single-stranded DNA, which is suitable for PCR.[4][5] After a brief centrifugation step to pellet the resin and cellular debris, the DNA remains in the supernatant, ready for downstream applications.

Advantages and Disadvantages

Advantages:

  • Rapid and Simple: The protocol involves fewer steps and manipulations compared to traditional methods like phenol-chloroform extraction, reducing the risk of contamination.[5]

  • Cost-Effective: Chelex® 100 is significantly cheaper than commercial DNA extraction kits.[6][7]

  • Safe: The method avoids the use of hazardous organic solvents like phenol and chloroform.[8]

  • Effective for PCR: The process efficiently removes many common PCR inhibitors.[8]

Disadvantages:

  • Lower Purity: The resulting DNA solution contains more impurities compared to kit-based or organic extraction methods, which is reflected in lower A260/A280 ratios.[6]

  • Single-Stranded DNA: The boiling step denatures the DNA, yielding single-stranded DNA. This is not suitable for applications requiring double-stranded DNA, such as restriction enzyme digestion.[5]

  • Potential for PCR Inhibition: The Chelex® resin itself can inhibit PCR, so care must be taken to avoid transferring any resin beads with the DNA supernatant.[5]

  • Less Suitable for Degraded Samples: The harsh heating conditions may further degrade already compromised DNA samples.[5]

Data Presentation

The following table summarizes a comparison of DNA yield and purity from swabs using Chelex® 100, Phenol-Chloroform, and a commercial spin-column kit (QIAamp DNA Mini Kit). The data is adapted from a study on nasopharyngeal swabs, which are biologically comparable to buccal swabs in terms of cell type and potential inhibitors.

ParameterChelex® 100Phenol-ChloroformQIAamp DNA Mini Kit
Mean DNA Concentration (ng/µL) 191.822.15.02
Mean Total DNA Yield (µg) 3.8360.0550.012
Mean A260/A280 Ratio 1.281.861.66
Relative Cost per Sample (USD) ~ $0.15~ $1.95~ $5.07

Data adapted from a comparative study on swab samples.[6]

Experimental Protocols

Materials and Reagents
  • Buccal swabs

  • Sterile 1.5 mL microcentrifuge tubes

  • Chelex® 100 resin (Bio-Rad)

  • Sterile, nuclease-free water

  • Proteinase K (20 mg/mL solution)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge

  • Heat block or water bath

  • Vortex mixer

  • Pipettes and sterile, nuclease-free pipette tips

Preparation of 5% Chelex® 100 Suspension
  • Weigh 5 g of Chelex® 100 resin.

  • Add the resin to 100 mL of sterile, nuclease-free water in a sterile bottle.

  • Mix well by inverting the bottle or using a magnetic stirrer.

  • Store the suspension at 4°C. Always mix well to ensure a uniform suspension before each use.

DNA Extraction Protocol from Buccal Swabs
  • Sample Collection: Vigorously rub the buccal swab against the inside of the cheek for 30-60 seconds to collect a sufficient amount of epithelial cells.

  • Sample Preparation: Place the head of the buccal swab into a sterile 1.5 mL microcentrifuge tube. Cut the shaft of the swab so that the tube can be closed.

  • Initial Wash (Optional): Add 1 mL of sterile, nuclease-free water to the tube. Vortex for 10-15 seconds. Centrifuge at 13,000-15,000 x g for 2 minutes. Carefully aspirate and discard the supernatant, leaving the swab and cell pellet in the tube.

  • Lysis: Add 200 µL of the 5% Chelex® 100 suspension and 3 µL of Proteinase K (20 mg/mL) to the tube. Ensure the swab head is submerged in the solution.

  • Protein Digestion: Incubate the tube at 56°C for 30 minutes in a heat block or water bath.

  • Vortexing: Vortex the tube at high speed for 5-10 seconds to aid in cell disruption.

  • Inactivation and DNA Denaturation: Place the tube in a boiling water bath or a heat block set to 100°C for 8 minutes. This step inactivates the Proteinase K and denatures the DNA.

  • Vortexing: Vortex the tube again at high speed for 5-10 seconds.

  • Pelleting Debris: Centrifuge the tube at 13,000-15,000 x g for 3 minutes. This will pellet the Chelex® resin and cellular debris.

  • DNA Collection: Carefully transfer 50-100 µL of the supernatant containing the DNA to a new sterile microcentrifuge tube. Crucially, avoid transferring any of the Chelex® resin beads.

  • Storage: The extracted DNA can be used immediately for downstream applications or stored at 4°C for short-term storage or -20°C for long-term storage.

Visualizations

Chelex® 100 DNA Extraction Workflow

Chelex_Workflow cluster_prep Sample Preparation cluster_extraction DNA Extraction cluster_collection DNA Collection & Storage start Buccal Swab Collection swab_tube Place Swab in Tube start->swab_tube wash Optional Wash swab_tube->wash add_chelex_pk Add 5% Chelex® 100 and Proteinase K wash->add_chelex_pk incubate_56 Incubate at 56°C (30 min) add_chelex_pk->incubate_56 vortex1 Vortex incubate_56->vortex1 boil Boil at 100°C (8 min) vortex1->boil vortex2 Vortex boil->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer_supernatant Transfer Supernatant (avoiding resin) centrifuge->transfer_supernatant end DNA Ready for Use/ Storage transfer_supernatant->end

Caption: Workflow for DNA extraction from buccal swabs using Chelex® 100.

Mechanism of Chelex® 100 in DNA Protection

Chelex_Mechanism cluster_without Without Chelex® 100 cluster_with With Chelex® 100 boiling_wo Cell Lysis (Boiling) dna_wo Released DNA boiling_wo->dna_wo dnase_wo Active DNase boiling_wo->dnase_wo mg_wo Mg²⁺ Cofactor boiling_wo->mg_wo degraded_dna Degraded DNA dna_wo->degraded_dna dnase_wo->degraded_dna DNase Activity mg_wo->degraded_dna DNase Activity boiling_w Cell Lysis (Boiling) dna_w Released DNA boiling_w->dna_w dnase_w Inactive DNase boiling_w->dnase_w mg_w Mg²⁺ Cofactor boiling_w->mg_w chelex Chelex® 100 Resin boiling_w->chelex protected_dna Protected ssDNA dna_w->protected_dna mg_w->chelex Chelation chelex->dnase_w Inactivates

Caption: Chelex® 100 protects DNA by chelating Mg2+, inactivating DNases.

References

Troubleshooting & Optimization

Technical Support Center: Preventing PCR Inhibition with Chelex® 100 Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chelex® 100 resin for DNA extraction prior to PCR applications.

Frequently Asked Questions (FAQs)

Q1: What is Chelex® 100 and how does it work for DNA extraction?

Chelex® 100 is a chelating ion exchange resin composed of styrene-divinylbenzene copolymers with paired iminodiacetate ions.[1][2][3] These iminodiacetate groups have a high affinity for polyvalent metal ions, particularly divalent cations like magnesium (Mg²⁺).[1][3][4] In DNA extraction, Chelex® 100 works by:

  • Chelating Metal Ions: It binds to metal ions that can act as catalysts for DNA degradation at high temperatures.[5]

  • Inactivating Nucleases: By sequestering Mg²⁺, an essential cofactor for DNases, Chelex® 100 protects the DNA from enzymatic degradation, especially after cell lysis.[1][4]

  • Cell Lysis: The extraction process typically involves boiling the sample in a Chelex® 100 suspension, which helps to lyse cells and denature proteins.[5]

The DNA is released into the supernatant, while the resin and cellular debris are pelleted by centrifugation. The resulting supernatant containing single-stranded DNA can be used directly in PCR.[1][3]

Q2: What is the primary cause of PCR inhibition when using DNA extracted with Chelex® 100?

The most common cause of PCR inhibition is the carryover of Chelex® 100 resin beads into the final PCR mixture.[6][7] The resin's strong affinity for Mg²⁺ will chelate the magnesium ions in the PCR buffer.[6] Since Taq polymerase requires Mg²⁺ as a crucial cofactor for its activity, its depletion by Chelex® resin leads to a significant reduction or complete failure of the PCR amplification.[6][8]

Q3: Besides Chelex® resin carryover, what are other potential sources of PCR inhibition?

While Chelex® carryover is the main concern, inhibitors present in the original biological sample can also be co-extracted and inhibit PCR.[9] Examples include:

  • Heme from blood samples.[2]

  • Immunoglobulin G (IgG) , which can bind to single-stranded DNA.[6][8]

  • Melanin from hair or skin samples.

  • Humic acids from soil samples.[10]

  • Textile dyes from fabric substrates.[5]

Q4: Is the DNA extracted with Chelex® 100 suitable for all downstream applications?

No. The boiling step in the Chelex® 100 protocol denatures the DNA, resulting in single-stranded DNA.[1][5][9] This is suitable for PCR-based applications like STR analysis.[9] However, it is not suitable for methods that require double-stranded DNA, such as Restriction Fragment Length Polymorphism (RFLP) analysis.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: No PCR product or very faint bands on the gel.

This is a classic sign of PCR inhibition.

Potential Cause & Solution

Potential Cause Troubleshooting Steps Rationale
Chelex® 100 Resin Carryover 1. Careful Supernatant Transfer: After centrifuging the Chelex® suspension, carefully pipette the supernatant containing the DNA into a new tube, ensuring not to disturb the resin pellet.[11] 2. Second Centrifugation: Centrifuge the collected supernatant again for 2-3 minutes at high speed to pellet any remaining resin that may have been accidentally transferred.[6] Transfer the supernatant to a fresh tube. 3. Use Wide-Bore Pipette Tips: When initially pipetting the Chelex® suspension, use wide-bore tips to ensure an even distribution of the resin beads.The primary goal is to physically separate the DNA in the supernatant from the inhibitory Chelex® resin. A second spin provides an extra purification step.
High Concentration of Sample-Derived Inhibitors 1. Dilute the DNA Extract: Dilute the DNA extract (e.g., 1:10 or 1:100) with sterile, nuclease-free water before adding it to the PCR reaction.[11] 2. Add PCR Enhancers: Incorporate PCR additives like Bovine Serum Albumin (BSA) or betaine into your PCR mix.[12][13][14]Dilution reduces the concentration of inhibitors to a level that the polymerase can tolerate, while still providing enough template for amplification.[11] BSA can bind to many common inhibitors, preventing them from interfering with the polymerase.[14]
Poor DNA Quality or Yield 1. Optimize Chelex® Concentration: Use a 5% (w/v) Chelex® 100 solution for most applications. For samples with high nuclease content, a 20% solution might be more effective.[5] 2. Incorporate Proteinase K: For samples like tissue or blood, pre-incubating with Proteinase K can help to degrade proteins, including nucleases, and improve DNA release.[2]The optimal Chelex® concentration can vary by sample type. Proteinase K digestion enhances cell lysis and removes proteins that might interfere with DNA extraction or subsequent PCR.[2]
Issue 2: Inconsistent PCR results between samples.

Potential Cause & Solution

Potential Cause Troubleshooting Steps Rationale
Uneven Distribution of Chelex® Resin When preparing your samples, ensure the Chelex® 100 stock solution is continuously stirred to keep the resin beads evenly suspended.If the resin is not evenly distributed, different samples will receive varying amounts, leading to inconsistent extraction efficiency and potential for inhibition.
Variable Inhibitor Content in Samples Process a negative control (no sample) and a positive control (known DNA) alongside your experimental samples to confirm the PCR master mix is working and to rule out systemic contamination.This helps to differentiate between sample-specific inhibition and a general problem with the PCR reagents or protocol.

Experimental Protocols

Key Experiment: DNA Extraction from Bloodstains using Chelex® 100

This protocol is adapted from various sources for extracting DNA from a small piece of a dried bloodstain on fabric.[2][5]

Materials:

  • Sterile scalpel or scissors

  • Sterile 1.5 ml microcentrifuge tubes

  • 5% (w/v) Chelex® 100 solution in sterile deionized water

  • Proteinase K (20 mg/ml)

  • Sterile deionized water

  • Heating block or water bath

  • Microcentrifuge

  • Vortex mixer

Methodology:

  • Sample Preparation: Using a sterile scalpel, cut a small piece of the bloodstain (approx. 3 mm²) and place it into a sterile 1.5 ml microcentrifuge tube.

  • Initial Wash (Optional, for heme removal): Add 1 ml of sterile deionized water to the tube. Vortex briefly and incubate for 15-30 minutes at room temperature. Centrifuge at 10,000-15,000 x g for 3 minutes. Carefully remove and discard the supernatant, which may contain heme, leaving the fabric and cell pellet.[2]

  • Chelex® and Proteinase K Addition: Add 200 µl of a well-suspended 5% Chelex® 100 solution to the tube. Add 2 µl of 20 mg/ml Proteinase K.[2]

  • Digestion: Vortex the tube for 5-10 seconds. Incubate at 56°C for a minimum of 30 minutes (up to 90 minutes for tougher samples).[2]

  • Enzyme Inactivation and DNA Denaturation: Vortex the tube vigorously for 5-10 seconds. Place the tube in a boiling water bath or a 100°C heating block for 8 minutes.[2] This step inactivates the Proteinase K and denatures the DNA.

  • Pelleting Debris: Vortex for 5-10 seconds and then centrifuge at 10,000-15,000 x g for 3 minutes to pellet the Chelex® resin, fabric, and other cellular debris.[2]

  • DNA Supernatant Transfer: Carefully transfer approximately 100-150 µl of the clear supernatant to a new sterile microcentrifuge tube, avoiding the Chelex® pellet.

  • Second Spin (Recommended): Centrifuge the newly transferred supernatant for an additional 2-3 minutes at high speed to pellet any residual Chelex® beads.

  • Final DNA Transfer: Carefully transfer the supernatant to a final sterile, labeled tube. The DNA extract is now ready for PCR or can be stored at 4°C for short-term storage or -20°C for long-term storage.

Visualizations

Chelex_Workflow cluster_0 Sample Preparation cluster_1 DNA Extraction cluster_2 Purification cluster_3 Downstream Application Sample 1. Sample Collection (e.g., Bloodstain) Wash 2. Optional Wash (Heme Removal) Sample->Wash AddChelex 3. Add Chelex® & Proteinase K Wash->AddChelex Incubate56 4. Incubate at 56°C AddChelex->Incubate56 Boil 5. Boil at 100°C Incubate56->Boil Centrifuge1 6. Centrifuge Boil->Centrifuge1 Transfer1 7. Transfer Supernatant Centrifuge1->Transfer1 Centrifuge2 8. Second Centrifugation (Recommended) Transfer1->Centrifuge2 Transfer2 9. Final Supernatant Transfer Centrifuge2->Transfer2 PCR PCR Amplification Transfer2->PCR

Caption: Chelex® 100 DNA extraction workflow from sample to PCR.

Inhibition_Mechanism cluster_0 Successful PCR cluster_1 PCR Inhibition by Chelex® Carryover Taq_good Taq Polymerase Active Site Mg_good Mg²⁺ Taq_good:port->Mg_good Binds to dNTPs_good dNTPs Taq_good->dNTPs_good Binds DNA_good DNA Template Taq_good->DNA_good Binds to PCR_Product DNA Amplification Taq_bad Taq Polymerase Active Site No_Product PCR Failure Chelex Chelex® Resin Bead Mg_bad Mg²⁺ Chelex->Mg_bad Chelates (Binds Strongly) Mg_bad->Taq_bad:port Unavailable to bind

Caption: Mechanism of PCR inhibition by Chelex® 100 resin carryover.

References

Technical Support Center: Chelex® 100 DNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low DNA yield with the Chelex® 100 resin extraction method.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during DNA extraction with Chelex® 100.

Question: Why is my DNA yield consistently low when using Chelex® 100?

Answer: Several factors can contribute to low DNA yield. Common causes include:

  • Incomplete Cell Lysis: The initial heating step is critical for breaking open cells to release DNA. If this step is too short or the temperature is not optimal, lysis will be incomplete.

  • Insufficient Starting Material: The amount of starting material directly impacts the final DNA yield. Very small or dilute samples may not provide enough nucleic acid for successful extraction.

  • Presence of PCR Inhibitors: Chelex® 100 is effective at chelating divalent metal ions which can inhibit PCR, but other inhibitors present in the sample (e.g., heme from blood, polysaccharides from plants) may be carried over, affecting downstream applications and quantification.

  • Degraded DNA: The high temperatures and alkaline environment of the Chelex® 100 method may not be suitable for highly degraded samples, potentially leading to further DNA fragmentation and lower yields of amplifiable DNA.[1]

  • Incorrect Protocol Execution: Minor deviations from the protocol, such as improper vortexing or centrifugation speeds, can significantly impact efficiency.

  • Loss of DNA during Supernatant Transfer: Accidentally aspirating the Chelex® resin beads along with the DNA-containing supernatant can lead to significant loss of product.

Question: How can I optimize my Chelex® 100 protocol to increase DNA yield?

Answer: Several modifications can be made to the standard Chelex® 100 protocol to improve yield:

  • Incorporate a Proteinase K Digestion: For tissues or cells rich in proteins, adding a proteinase K digestion step (e.g., incubation at 56°C) before the boiling step can help to break down cellular proteins and improve DNA release.[2][3][4]

  • Optimize Incubation Times and Temperatures: While the standard protocol often calls for a single boiling step, some studies have shown that adjusting incubation times can be beneficial. For example, a longer incubation at 56°C with proteinase K, followed by the 100°C boiling step, can enhance lysis.[2][4]

  • Perform a Second Heat Precipitation: After the initial supernatant is collected, adding fresh Chelex® solution to the remaining sample pellet and repeating the 95-100°C incubation can increase the total DNA yield by as much as 29%.[5][6][7]

  • Ensure Proper Mixing: Thoroughly vortex the sample after adding the Chelex® suspension to ensure all cells come into contact with the resin.

Question: What should I do if I suspect PCR inhibitors are present in my DNA extract?

Answer: If you suspect inhibitor carryover, you can try the following:

  • Dilute the DNA extract: Diluting the sample (e.g., 1:10, 1:100) can reduce the concentration of inhibitors to a level that is tolerated by the polymerase in downstream PCR applications.

  • Incorporate a Purification Step: Although one of the advantages of the Chelex® method is its simplicity, if inhibitors are a persistent problem, a post-extraction purification step using a commercial kit or a simple filtration method (e.g., using a Microcon® or Centricon® filter unit) can be employed to remove them.[1]

Question: Can I use Chelex® 100 for any type of sample?

Answer: Chelex® 100 is versatile and has been successfully used for a wide variety of sample types, including blood, saliva, tissue, hair, and dried blood spots.[8][9][10] However, the efficiency of the extraction can be sample-dependent.[11] For samples with high levels of inhibitors or severely degraded DNA, other extraction methods might be more suitable.[1][2][3]

Question: I see Chelex® resin beads in my final DNA supernatant. Is this a problem?

Answer: Yes, this is a significant problem. The Chelex® 100 resin beads will chelate Mg2+ ions, which are essential cofactors for DNA polymerases.[5] If the resin is carried over into your PCR or other enzymatic reactions, it will inhibit them.[1][5] To avoid this, be very careful when pipetting the supernatant after centrifugation. A second centrifugation step of the collected supernatant can help to pellet any remaining beads before transferring the DNA to a new tube.[5]

Quantitative Data Summary

The following table summarizes expected DNA yields from various sample types using the Chelex® 100 method, as reported in the literature. Note that yields can vary significantly based on the specific protocol, sample quality, and quantification method.

Sample TypeMethodReported DNA Yield/RecoveryReference
Dried Blood Spots (DBS)Optimized Chelex® ProtocolAbsolute efficiency of 68%[5][6][7]
Dried Blood Spots (DBS)Control Chelex® Protocol590% more DNA than QIAamp® DNA Blood Mini Kit[5][6][7]
Saliva StainsModified Chelex® Method47.7% recovery of deposited DNA[4]
Saliva StainsClassical Chelex® Method31.9% recovery of deposited DNA[4]
Minute Tissue SamplesModified Chelex® Protocol with precipitation~275 ng/µl (20-fold increase over standard Chelex)[12]
Pomegranate LeavesChelex® Method 2 (10 min at 95°C)196-701 ng/µl[11]

Experimental Protocols

Optimized Chelex® 100 DNA Extraction Protocol for Dried Blood Spots

This protocol is an optimized version that incorporates a second heat precipitation step to maximize DNA yield.[5][6]

Materials:

  • Dried Blood Spot (DBS) sample

  • 5% Chelex® 100 solution (w/v) in molecular grade water

  • Phosphate Buffered Saline (PBS)

  • Tris-EDTA (TE) buffer (optional, for long-term storage)

  • Microcentrifuge tubes (1.5 ml)

  • Vortexer

  • Microcentrifuge

  • Heating block or water bath

Procedure:

  • Sample Preparation: Excise a small punch (e.g., 3 mm) from the dried blood spot and place it in a 1.5 ml microcentrifuge tube.

  • Washing: Add 1 ml of PBS to the tube. Incubate at room temperature for 30 minutes to rehydrate the spot and wash away inhibitors.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 21,000 x g) for 3 minutes. Carefully remove and discard the supernatant.

  • Initial Lysis: Add 200 µl of a pre-heated (95°C) 5% Chelex® 100 solution to the tube containing the DBS punch.

  • Vortexing and Incubation: Vortex the sample for 30 seconds. Incubate at 95°C for 15 minutes, with gentle vortexing every 5 minutes.

  • First DNA Collection: Centrifuge the tube for 3 minutes at 21,130 x g to pellet the Chelex® beads and paper debris. Carefully transfer the supernatant containing the DNA to a new clean 1.5 ml tube.

  • Second Heat Precipitation: To the original tube containing the DBS and Chelex® beads, add another 200 µl of fresh, pre-heated (95°C) 5% Chelex® solution.

  • Repeat Incubation: Repeat the 15-minute incubation at 95°C, with vortexing every 5 minutes.

  • Second DNA Collection: Centrifuge the tube again for 3 minutes at 21,130 x g. Combine the supernatant from this step with the supernatant collected in step 6.

  • Final Clarification: Centrifuge the pooled supernatant for an additional 3 minutes to pellet any remaining Chelex® beads.

  • Storage: Carefully transfer the final supernatant to a new, clean tube. The DNA is now ready for downstream applications or can be stored at -20°C. For long-term stability, elution in TE buffer is recommended.[5]

Visualizations

Troubleshooting Workflow for Low DNA Yield

Low_DNA_Yield_Troubleshooting start Low DNA Yield Detected check_sample 1. Review Starting Material start->check_sample insufficient_sample Insufficient or Poor Quality Sample? check_sample->insufficient_sample check_lysis 2. Evaluate Cell Lysis lysis_incomplete Incomplete Lysis? check_lysis->lysis_incomplete check_protocol 3. Verify Protocol Execution protocol_deviation Protocol Deviation? check_protocol->protocol_deviation check_inhibitors 4. Suspect PCR Inhibitors? dilute_dna Action: Dilute DNA Extract (e.g., 1:10, 1:100) check_inhibitors->dilute_dna Yes purify_dna Action: Add Post-Extraction Purification Step check_inhibitors->purify_dna Yes, severe inhibition no_improvement No Improvement check_inhibitors->no_improvement No insufficient_sample->check_lysis No increase_sample Action: Increase Sample Amount or Use a Fresh Sample insufficient_sample->increase_sample Yes yield_improved Yield Improved increase_sample->yield_improved lysis_incomplete->check_protocol No optimize_lysis Action: Add Proteinase K Step & Optimize Incubation Time/Temp lysis_incomplete->optimize_lysis Yes optimize_lysis->yield_improved protocol_deviation->check_inhibitors No adhere_protocol Action: Strictly Adhere to Validated Protocol protocol_deviation->adhere_protocol Yes adhere_protocol->yield_improved dilute_dna->yield_improved purify_dna->yield_improved consider_alternative Consider Alternative Extraction Method no_improvement->consider_alternative

Caption: Troubleshooting workflow for low DNA yield with Chelex® 100.

References

Technical Support Center: Optimizing Chelex® 100 DNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Chelex® 100 DNA extraction protocols. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance their experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the Chelex® 100 DNA extraction process, with a focus on optimizing incubation times for improved DNA yield and quality.

Issue 1: Low DNA Yield

Low recovery of DNA is a frequent problem. Several factors related to incubation and other steps can contribute to this issue.

Potential Cause Recommendation Supporting Evidence
Insufficient Lysis For complex samples, consider a preliminary incubation at 56°C with Proteinase K before the boiling step to aid in cell lysis and protein digestion.[1][2] Incubation times can range from 30 minutes to overnight depending on the sample type.[2]A 56°C incubation step is included in several protocols to enhance the breakdown of cellular structures and proteins, thereby improving DNA release.[1][2]
Incomplete DNA Elution A single heat incubation may not be sufficient to release all DNA. A second heat precipitation step with fresh Chelex® solution can significantly increase the total DNA yield.[1][3]One study demonstrated a 29% increase in total DNA yield by performing a second 95°C incubation with fresh Chelex® solution.[1][3]
Incorrect Incubation Time for Sample Type Different sample types require different incubation periods. For example, hair samples may need a longer incubation (e.g., a minimum of 6 hours) compared to bloodstains (30-90 minutes).[2]Protocols are often optimized for specific tissues. Hair, being a more robust tissue, requires a more extended incubation to break down cells and release DNA effectively.[2]
Suboptimal Incubation Temperature Ensure your heating block or water bath is calibrated to the correct temperature (typically 56°C for enzymatic digestion and 95-100°C for boiling).[2][4]Inaccurate temperatures can lead to incomplete enzyme activity or inefficient cell lysis, both of which will reduce DNA yield.

Issue 2: Poor DNA Quality (Degradation or PCR Inhibition)

The quality of the extracted DNA is crucial for downstream applications. Poor quality can manifest as degraded DNA or the presence of PCR inhibitors.

Potential Cause Recommendation Supporting Evidence
Excessive Incubation Time at High Temperature While boiling is necessary, prolonged incubation at 100°C can lead to DNA degradation. For most applications, an 8-20 minute incubation is sufficient.[2][5]The Chelex® method yields single-stranded DNA, which is more susceptible to degradation than double-stranded DNA. Minimizing exposure to high temperatures helps maintain DNA integrity.[1]
Carryover of Chelex® Resin Carefully transfer the supernatant containing the DNA to a new tube, ensuring no Chelex® beads are carried over. Centrifugation steps are critical to pellet the resin effectively.[1]Chelex® resin chelates Mg2+ ions, which are essential cofactors for DNA polymerases. Carryover of the resin will inhibit downstream PCR reactions.[1][6]
Presence of PCR Inhibitors from the Sample For samples like blood, a pre-wash step with sterile deionized water or PBS can help remove inhibitors like heme.[2]Heme, a component of blood, is a known PCR inhibitor. Removing it before the Chelex® extraction improves the quality of the final DNA extract.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for my specific sample type?

The ideal incubation time varies depending on the nature of your sample. Below is a summary of recommended incubation times from various protocols.

Sample Type Pre-incubation (Optional) Boiling Incubation (95-100°C) Reference
Dried Blood Spots56°C for 20 minutes15 minutes[1]
Bloodstains/Liquid BloodRoom temperature for 15-30 minutes (wash) then 56°C for 30-90 minutes8 minutes[2]
Hair56°C for a minimum of 6 hours8 minutes[2]
Epithelial/Buccal Cells56°C for 30 minutes8 minutes
Fungal Colony56°C for 15 minutes10 minutes, vortex, then 8 minutes[7]
Animal Tissue60°C for 120-240 minutes15 minutes[8]

Q2: Should I perform a 56°C incubation step before boiling?

A 56°C incubation, often in the presence of Proteinase K, is beneficial for samples that are rich in protein or difficult to lyse, such as hair, tissue, or bloodstains.[1][2] This step helps to digest proteins that can interfere with DNA extraction and downstream applications. For simpler sample types like buccal swabs, it may not be as critical but is still often included.

Q3: Is it better to have a longer boiling time to increase my DNA yield?

Not necessarily. While a certain amount of time at 95-100°C is required to lyse the cells and denature proteins, excessively long incubation can lead to the degradation of the single-stranded DNA produced by the Chelex® method.[1] A study on dried blood spots found that a second, separate 15-minute boiling step with fresh Chelex® was more effective at increasing yield than a single 30-minute incubation.[1]

Q4: My downstream PCR is not working. Could the incubation time be the cause?

Yes, indirectly. If the boiling time was insufficient, lysis may be incomplete, leading to a low concentration of template DNA. Conversely, if the incubation was too long, the DNA may be degraded. However, a more common cause of PCR failure with Chelex® extractions is the carryover of Chelex® beads, which inhibit the PCR reaction by chelating Mg2+.[1][6] Always ensure you are only using the supernatant for your PCR.

Q5: How can I improve the purity of my DNA extracted with Chelex®?

For certain sample types, such as blood, a pre-wash step with PBS or sterile water can help remove inhibitors.[2] Additionally, ensuring complete pelleting of the Chelex® resin and any cellular debris through proper centrifugation is crucial to prevent their carryover into the final DNA solution.[1]

Experimental Protocols

Optimized Chelex® Protocol for Dried Blood Spots [1]

  • Add 1 ml of 0.5% Tween® 20 in PBS to the tube containing the dried blood spot.

  • Incubate at 4°C overnight.

  • Remove the supernatant and add 1 ml of fresh PBS. Incubate at 4°C for 30 minutes.

  • Pre-heat a 5% Chelex® 100 solution to 95°C.

  • Remove the PBS wash and add 200 µL of the pre-heated 5% Chelex® solution.

  • Vortex for 30 seconds.

  • Incubate at 95°C for 15 minutes, with gentle vortexing every 5 minutes.

  • Centrifuge for 3 minutes at 21,130 x g to pellet the Chelex® beads.

  • Transfer the supernatant containing the DNA to a new tube.

  • (Optional Yield Improvement) Add another 200 µL of fresh, pre-heated 5% Chelex® solution to the original tube containing the blood spot and repeat steps 7-9 to collect a second aliquot of DNA.

General Chelex® Protocol for Hair Samples [2]

  • Wash the hair sample with a digest buffer or sterile deionized water for 1-15 minutes.

  • Add 200 µl of 5% Chelex® 100 suspension to the hair root in a microcentrifuge tube.

  • Add 2 µl of 10 mg/ml Proteinase K.

  • Incubate at 56°C for a minimum of 6 hours.

  • Vortex at high speed for 5-10 seconds.

  • Incubate at 100°C for 8 minutes in a heating block or boiling water bath.

  • Vortex at high speed for 5-10 seconds.

  • Centrifuge for 3 minutes at 10,000-15,000 x g.

  • Carefully transfer the supernatant to a new tube for analysis.

Visualizations

Chelex_Workflow Sample Sample Preparation (e.g., wash, add buffer) Lysis Cell Lysis & Protein Digestion (56°C Incubation with Proteinase K) Sample->Lysis Add Chelex® & Proteinase K Boil DNA Release & Nuclease Inactivation (95-100°C Incubation) Lysis->Boil Separate Separation (Centrifugation) Boil->Separate Collect Supernatant Collection Separate->Collect Avoid Chelex® beads DNA DNA for Downstream Applications Collect->DNA

Caption: General workflow for Chelex® 100 DNA extraction with an optional Proteinase K digestion step.

Troubleshooting_Logic Start Start Extraction LowYield Low DNA Yield? Start->LowYield PoorQuality Poor DNA Quality? LowYield->PoorQuality No Lysis Increase Lysis: - Add 56°C incubation - Add Proteinase K LowYield->Lysis Yes Degradation Reduce Degradation: - Decrease boiling time PoorQuality->Degradation Yes Success Successful Extraction PoorQuality->Success No Elution Improve Elution: - Perform second  boiling step Lysis->Elution Elution->PoorQuality Inhibition Remove Inhibitors: - Add pre-wash step - Careful supernatant transfer Degradation->Inhibition Inhibition->Success

Caption: A logical flowchart for troubleshooting common issues in Chelex® 100 DNA extraction.

References

Technical Support Center: Troubleshooting PCR Following Chelex® 100 DNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Polymerase Chain Reaction (PCR) assays using DNA extracted with Chelex® 100 resin. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind Chelex® 100 extraction?

A1: Chelex® 100 is a chelating resin composed of styrene-divinylbenzene copolymers with paired iminodiacetate ions.[1][2] These ions have a high affinity for polyvalent metal ions, particularly divalent cations like magnesium (Mg²⁺).[2][3] The extraction process involves boiling the sample in a Chelex® suspension. This lyses the cells and releases the DNA. During boiling, the resin protects the DNA from degradation by chelating metal ions that act as cofactors for DNases (enzymes that degrade DNA).[1][2] The alkaline nature of the Chelex® solution (pH 10-11) and the high temperature also aid in denaturing proteins and the DNA itself, resulting in a crude extract containing single-stranded DNA suitable for PCR.[1][2]

Q2: My PCR failed completely, I don't see any bands on the gel, not even a primer-dimer. What is the most likely cause?

A2: The most common reason for a complete PCR failure after Chelex® 100 extraction is the carryover of Chelex® resin beads into the PCR reaction.[4] The resin is a powerful PCR inhibitor because it chelates the Mg²⁺ ions that are essential for the activity of Taq polymerase.[5] The absence of even primer-dimers is a strong indicator of severe inhibition, as the polymerase is completely inactive.[4] To resolve this, ensure you carefully pipette the DNA-containing supernatant without disturbing the pelleted resin after centrifugation.[6] A second centrifugation step of the supernatant is highly recommended to pellet any remaining beads.[5]

Q3: I see a faint band or no band for my target amplicon, but my positive control worked. What should I do?

A3: This issue can stem from several sources, including low DNA yield, degraded DNA, or the presence of PCR inhibitors from the original sample (e.g., heme from blood, melanin from hair).[1][7] A highly effective and simple first step is to dilute your DNA extract.[6][8] A 1:10 or 1:100 dilution with nuclease-free water can reduce the concentration of inhibitors to a level that the polymerase can tolerate, while often leaving sufficient DNA template for amplification.[6] If dilution doesn't work, you may need to re-evaluate your extraction protocol or the amount of starting material.

Q4: Can I use the DNA extracted with Chelex® 100 for applications other than PCR, like restriction digests?

A4: No, this is not recommended. The DNA obtained from a standard Chelex® 100 extraction is single-stranded (denatured) due to the boiling step.[2] Restriction enzymes require double-stranded DNA for recognition and cleavage. Therefore, this DNA is generally only suitable for PCR-based applications.

Troubleshooting Guide

This guide addresses specific problems you might encounter with your PCR after performing a Chelex® 100 extraction.

Problem 1: No PCR Product (No Bands on Gel)
Possible Cause Recommended Solution
Chelex® Resin Carryover The resin chelates Mg²⁺, inhibiting Taq polymerase.[4][5] Solution: Centrifuge your extract again (e.g., 12,000 x g for 3 minutes) and carefully transfer the supernatant to a new tube, avoiding the pellet.[5][6]
High Concentration of PCR Inhibitors Co-extracted substances from the sample (e.g., heme, melanin, humic acids) can inhibit PCR.[1][7] Solution: Dilute the DNA template (1:10 or 1:100) in sterile, nuclease-free water to reduce inhibitor concentration.[6][8]
Poor DNA Quality or Quantity The starting material may have been insufficient, or the DNA may have been degraded. Solution: Re-extract using more starting material.[9] Ensure proper storage of the sample and the extract (-20°C) to prevent degradation.[9]
Suboptimal PCR Conditions Incorrect annealing temperature, insufficient cycle number, or degraded reagents can cause PCR failure.[10][11] Solution: Run a gradient PCR to optimize the annealing temperature.[10] Increase the number of cycles by 5.[11] Use a positive control with a reliable template to verify that the PCR mix and thermocycler program are working correctly.[8]
Excessive Template DNA Adding too much of the crude extract can introduce a high concentration of inhibitors.[8][11] Solution: Dilute the template as described above. Typically, 1-5 µL of the supernatant (or a dilution) is sufficient for a standard PCR reaction.
Problem 2: Weak Amplification (Faint Bands)
Possible Cause Recommended Solution
Low Concentration of DNA Template The extraction may have yielded a low amount of DNA. Solution: Increase the amount of template added to the PCR reaction. If this fails, re-extract DNA from a larger amount of starting material.[9]
Sub-optimal Annealing Temperature If the annealing temperature is too high, primer binding efficiency is reduced.[10][11] Solution: Lower the annealing temperature in 2°C increments or perform a gradient PCR to find the optimal temperature.
Insufficient PCR Cycles The number of cycles may not be enough to amplify the target to a detectable level. Solution: Increase the number of PCR cycles in increments of 3-5.[11]
Presence of Mild Inhibitors Low levels of carryover inhibitors can reduce PCR efficiency without completely stopping it. Solution: A 1:10 dilution of the template is often sufficient to overcome this issue.[6][8]
Problem 3: Non-Specific Amplification (Multiple Bands)
Possible Cause Recommended Solution
Low Annealing Temperature An annealing temperature that is too low allows primers to bind to non-target sites.[10] Solution: Increase the annealing temperature in 2°C increments.
Poor Primer Design Primers may have homology to other regions of the genome. Solution: Verify primer specificity using tools like NCBI BLAST. Design new primers if necessary, avoiding regions of secondary structure.[10]
Excessive Magnesium or Primer Concentration High Mg²⁺ or primer concentrations can promote non-specific binding and amplification.[10] Solution: Titrate the MgCl₂ concentration (e.g., from 1.5 mM to 2.5 mM). Reduce the primer concentration in the reaction.

Experimental Protocols

Protocol 1: Standard Chelex® 100 DNA Extraction

This protocol is a general guideline for extracting DNA from sources like buccal swabs, bloodstains, or tissue.

Materials:

  • 5% (w/v) Chelex® 100 resin solution in sterile, nuclease-free water

  • Proteinase K (20 mg/mL solution) (Optional, but recommended for tissue)

  • Sterile 1.5 mL microcentrifuge tubes

  • Water bath or heat block set to 56°C and 100°C

  • Vortexer

  • Microcentrifuge

Methodology:

  • Sample Preparation: Place your sample (e.g., a small piece of tissue, the tip of a buccal swab, or a clipped bloodstain) into a 1.5 mL microcentrifuge tube.

  • Initial Wash (Optional): For samples like bloodstains, you can wash with sterile water to remove some inhibitors like heme. Add 1 mL of water, vortex, centrifuge for 3 minutes at high speed (e.g., 15,000 x g), and carefully discard the supernatant.

  • Lysis: Add 200 µL of 5% Chelex® 100 solution to the tube. Ensure the resin is evenly suspended before pipetting.[1]

  • (Optional) Proteinase K Digestion: For tissue samples, add 3-5 µL of Proteinase K (20 mg/mL) to the tube. Incubate at 56°C for 1-2 hours (or overnight for difficult samples) with occasional vortexing.

  • Boiling: Vortex the tube vigorously for 10 seconds. Place the tube in a 100°C heat block or boiling water bath for 8-10 minutes.[6] This step is crucial for cell lysis and DNA denaturation.

  • Pellet Resin: Vortex the tube for 10 seconds. Centrifuge at maximum speed (e.g., 12,000 - 17,000 x g) for 3-5 minutes to pellet the Chelex® resin and cellular debris.[6]

  • Collect Supernatant: Carefully transfer 50-100 µL of the clear supernatant, which contains the DNA, to a new sterile tube. CRITICAL: Do not disturb the pellet.[6] Pipetting any Chelex® beads will inhibit your PCR.[4]

  • Second Spin (Recommended): Centrifuge the collected supernatant again for 3 minutes at maximum speed to pellet any residual resin.[5] Transfer the supernatant to a final, clean tube.

  • Storage: Use 1-5 µL of the supernatant for your PCR. Store the remaining DNA extract at -20°C.

Visual Guides

Chelex_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection DNA Collection Start 1. Place Sample in Tube Wash 2. Optional Wash (e.g., with water) Start->Wash For bloodstains AddChelex 3. Add 5% Chelex® & Proteinase K (optional) Wash->AddChelex Incubate56 4. Incubate at 56°C (if using Prot. K) AddChelex->Incubate56 Boil 5. Vortex & Boil at 100°C for 8 min Incubate56->Boil Centrifuge1 6. Centrifuge to pellet resin Boil->Centrifuge1 Transfer 7. Transfer Supernatant to New Tube Centrifuge1->Transfer AVOID PELLET Centrifuge2 8. Centrifuge Again (Recommended) Transfer->Centrifuge2 Collect 9. Collect Final Supernatant Centrifuge2->Collect PCR Ready for PCR Collect->PCR

Caption: Workflow for DNA extraction using the Chelex® 100 method.

PCR_Troubleshooting_Tree Start PCR Failed (No Product) Q_Control Did the Positive Control Work? Start->Q_Control A_ControlFail Problem is with PCR Mix, Reagents, or Thermocycler. Troubleshoot general PCR. Q_Control->A_ControlFail No Q_Inhibitor Suspect Inhibitors (e.g., Chelex carryover) Q_Control->Q_Inhibitor Yes Dilute Action: Dilute DNA Extract (1:10 or 1:100) & Re-run PCR Q_Inhibitor->Dilute Yes ReExtract Action: Re-extract DNA. Be careful to avoid resin. Consider DNA cleanup kit. Q_Inhibitor->ReExtract No Success Problem Solved Dilute->Success It Worked Dilute->ReExtract Still Fails

Caption: Decision tree for troubleshooting a failed PCR after Chelex® extraction.

References

Technical Support Center: Optimizing DNA Quality from Chelex® 100 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving DNA quality from Chelex® 100 extractions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during the Chelex® 100 DNA extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind Chelex® 100 DNA extraction?

Chelex® 100 is an ion-exchange resin composed of styrene-divinylbenzene copolymers with paired iminodiacetate ions.[1] These ions have a high affinity for polyvalent metal ions, particularly magnesium (Mg²⁺).[1][2] During DNA extraction, heating the sample in the presence of Chelex® 100 lyses cells and releases DNA. The resin protects the DNA from degradation by chelating the Mg²⁺ ions, which are essential cofactors for DNases (enzymes that degrade DNA).[1][3] The process results in a supernatant containing primarily single-stranded DNA suitable for downstream applications like PCR.[2][4]

Q2: Why is my DNA yield consistently low?

Several factors can contribute to low DNA yield with Chelex® 100 extraction:

  • Insufficient Cell Lysis: The initial heating step is critical for breaking open cells to release DNA. Ensure the incubation temperature (typically 95-100°C) and duration are adequate for your sample type.[1][5]

  • Incomplete DNA Elution: A second heat precipitation step with fresh Chelex® solution can significantly increase DNA yield, suggesting that a single extraction may not be sufficient to recover all the DNA from the sample.[5][6]

  • Sample Type and Quantity: The amount and type of starting material will directly impact the final DNA yield. For challenging samples like dried blood spots or very small tissue amounts, optimizing the protocol is crucial.[1][5]

Q3: My A260/A280 and A260/A230 ratios are poor. How can I improve DNA purity?

Poor purity ratios are a common issue with the standard Chelex® 100 method, as it does not include a purification step to remove proteins and other contaminants.[4]

  • A260/A280 ratio: A low ratio (<<1.8) often indicates protein contamination.

  • A260/A230 ratio: A low ratio (<<1.8) can indicate contamination with salts, carbohydrates, or other organic compounds.

To improve purity, a modified protocol incorporating protein and DNA precipitation steps is highly effective. This involves using ammonium acetate to precipitate proteins and a sodium acetate-isopropanol mixture to precipitate the DNA.[1]

Q4: My PCR amplification is failing or inconsistent. What are the likely causes?

PCR failure is a frequent downstream problem and can be caused by:

  • PCR Inhibitors: The crude lysate from a Chelex® extraction can contain inhibitors such as heme from blood, immunoglobulins, or other cellular components.[1][5][7] The Chelex® resin itself is a potent PCR inhibitor.[4][7]

  • Chelex® Bead Carryover: It is critical to avoid transferring any Chelex® beads into your final DNA solution, as they will chelate the Mg²⁺ required by the Taq polymerase in the PCR reaction.[4][5] Centrifuging the supernatant a second time after transfer to a new tube can help remove any residual beads.[5]

  • Degraded DNA: The high temperatures used in the Chelex® method can lead to some DNA degradation.[4] For highly degraded samples, this method may not be suitable.

  • Single-Stranded DNA: The DNA obtained is single-stranded, which may affect certain downstream applications, though it is generally suitable for PCR.[4]

Q5: How should I quantify DNA extracted with Chelex® 100?

Quantifying DNA from Chelex® extractions can be challenging due to the presence of contaminants and the single-stranded nature of the DNA.

  • Spectrophotometry (e.g., NanoDrop): This method can be used, but the readings may be inflated by the presence of RNA and other contaminants that also absorb at 260 nm.[8] The purity ratios (A260/A280 and A260/A230) are important indicators of contamination.[9]

  • Fluorometry (e.g., Qubit): Fluorometric methods that use DNA-specific dyes are generally more accurate. However, many common kits are designed for double-stranded DNA.[8]

  • qPCR: A quantitative PCR assay targeting a known gene is a highly accurate method for quantifying amplifiable DNA, which is often the most relevant measure for PCR-based applications.[5][6]

Q6: Can I store DNA extracted with Chelex® 100 long-term?

Long-term storage of Chelex®-extracted DNA can be a concern. The resulting DNA is in an unbuffered solution and is single-stranded, which may make it more susceptible to degradation, especially with repeated freeze-thaw cycles.[2][4] For long-term storage, consider re-suspending the purified DNA pellet (from the modified protocol) in a TE buffer.[1]

Troubleshooting Guides

Issue 1: Low DNA Yield
Potential Cause Troubleshooting Step
Incomplete cell lysisIncrease incubation time or ensure consistent temperature during the 95-100°C heating step. Gentle vortexing every few minutes can also help.[5]
Insufficient DNA elutionPerform a second heat precipitation. After transferring the first supernatant, add fresh, pre-heated 5% Chelex® solution to the original sample pellet and repeat the incubation and centrifugation steps. This can increase yield by nearly 30%.[5][6]
Starting with minimal sampleFor very small amounts of tissue (e.g., <10 mg), a modified protocol with a final DNA precipitation step is recommended to concentrate the DNA.[1]
Issue 2: Poor DNA Purity (Low A260/A280 or A260/A230 Ratios)
Potential Cause Troubleshooting Step
Protein contaminationIncorporate a protein precipitation step. After the initial Chelex® extraction, add ammonium acetate to the supernatant to a final concentration of 2.5 M to precipitate proteins.[1]
Salt and other organic contaminantsAfter protein precipitation, perform a DNA precipitation and wash. Add sodium acetate (0.3 M final concentration) and ice-cold isopropanol or ethanol to the supernatant to precipitate the DNA. Wash the resulting DNA pellet with 70-75% ice-cold ethanol to remove residual salts and other impurities.[1]
Issue 3: PCR Inhibition or Failure
Potential Cause Troubleshooting Step
Chelex® bead carryoverBe extremely careful when pipetting the supernatant to avoid disturbing the Chelex® pellet. Perform a second centrifugation step (e.g., 3 minutes at 21,130 x g) after transferring the supernatant to a new tube to pellet any remaining beads.[5]
Presence of PCR inhibitors in the lysateUse a modified protocol that includes protein and DNA precipitation to purify the DNA away from inhibitors.[1] Alternatively, diluting the DNA template for the PCR reaction can sometimes overcome the effect of inhibitors.[7]
DNA degradationMinimize the duration of the high-temperature incubation step as much as possible for your sample type. Avoid repeated freeze-thaw cycles of the extracted DNA.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies that have optimized the Chelex® 100 protocol.

Table 1: Comparison of DNA Yield between Standard and Optimized Chelex® 100 Protocols

ProtocolStarting MaterialDNA Yield (Absolute Efficiency)Fold Increase in YieldReference
Standard Chelex®Dried Blood Spot54%-[5][6]
Optimized Chelex® (with second heat precipitation)Dried Blood Spot68%1.26x[5][6]
Standard Chelex®Liver Tissue (7mg)Not specified-[1]
Modified Chelex® (with precipitation)Liver Tissue (7mg)~1000 ng/µl20-fold increase in concentration[1]

Table 2: Comparison of DNA Purity (A260/230 Ratio) Before and After Protocol Modification

ProtocolStarting MaterialA260/230 RatioFold ImprovementReference
Standard Chelex®Liver Tissue~0.3-[1]
Modified Chelex® (with precipitation)Liver Tissue~1.926.3x[1]

Note: The A260/280 ratio did not show a significant difference in the cited study.[1]

Experimental Protocols

Standard Chelex® 100 DNA Extraction Protocol (from Dried Blood Spots)
  • Place the sample (e.g., a punch from a dried blood spot) into a 1.5 ml microcentrifuge tube.

  • Add 1 ml of a wash buffer (e.g., 0.5% Tween® 20 in PBS) and incubate overnight at 4°C.

  • Remove the supernatant and wash with 1 ml of fresh PBS for 30 minutes at 4°C.

  • Prepare a 5% (w/v) solution of Chelex® 100 in molecular-grade water and pre-heat it to 95°C.

  • Remove the PBS wash and add 200 µl of the pre-heated 5% Chelex® solution to the sample.

  • Vortex for 30 seconds.

  • Incubate at 95°C for 15 minutes, with gentle vortexing every 5 minutes.

  • Centrifuge for 3 minutes at high speed (e.g., 21,130 x g) to pellet the Chelex® resin and debris.

  • Carefully transfer the supernatant containing the DNA to a new, clean 1.5 ml tube.

  • To ensure no Chelex® bead carryover, centrifuge the supernatant again for 3 minutes at the same speed.

  • Transfer the final supernatant to a new tube for analysis or storage.[5]

Modified Chelex® 100 Protocol for Improved Purity and Concentration
  • Perform the initial Chelex® extraction (Steps 1-9 from the standard protocol above).

  • Protein Precipitation: To the collected supernatant, add 7.5 M ammonium acetate to a final working concentration of 2.5 M. A precipitate should form.

  • Incubate on ice for 5 minutes.

  • Vortex for 5 seconds and then centrifuge at 12,000 rpm for 10 minutes at room temperature to pellet the protein.

  • Carefully collect the clear supernatant containing the DNA.

  • DNA Precipitation: Add 3 M sodium acetate to the supernatant to a final concentration of 0.3 M.

  • Add an equal volume of ice-cold isopropanol or two volumes of ice-cold 100% ethanol.

  • Vortex for 5 seconds and incubate at -20°C or -30°C for at least 4 hours (or overnight) to precipitate the DNA.

  • Centrifuge at 15,000 g for 1 hour at 4°C to pellet the DNA.

  • Discard the supernatant and wash the DNA pellet twice with ice-cold 75% ethanol, centrifuging at 15,000 rpm for 10 minutes at 4°C after each wash.

  • Air-dry the pellet and resuspend it in a suitable volume of sterile water or TE buffer.[1]

Visualizations

Chelex_Workflow cluster_sample_prep Sample Preparation cluster_extraction DNA Extraction cluster_purification Optional Purification cluster_final Final Product Start Start with Sample (e.g., Blood, Tissue) Wash Wash Sample (Optional) Start->Wash Add_Chelex Add 5% Chelex® Solution Wash->Add_Chelex Incubate Incubate at 95-100°C Add_Chelex->Incubate Centrifuge1 Centrifuge to Pellet Resin Incubate->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Protein_Precip Protein Precipitation (Ammonium Acetate) Transfer->Protein_Precip Modified Protocol Crude_Lysate Crude DNA Lysate Transfer->Crude_Lysate Standard Protocol DNA_Precip DNA Precipitation (Sodium Acetate/Ethanol) Protein_Precip->DNA_Precip Wash_Pellet Wash DNA Pellet DNA_Precip->Wash_Pellet Resuspend Resuspend Pure DNA Wash_Pellet->Resuspend Pure_DNA Purified DNA Resuspend->Pure_DNA

Caption: Workflow for Standard and Modified Chelex® 100 DNA Extraction.

Caption: Troubleshooting Logic for Chelex® 100 DNA Extraction Issues.

References

Technical Support Center: Chelex® 100 Resin and PCR Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Chelex® 100 resin for DNA extraction and its potential impact on downstream Polymerase Chain Reaction (PCR) applications.

Frequently Asked Questions (FAQs)

Q1: What is Chelex® 100 resin and how does it work for DNA extraction?

Chelex® 100 is a chelating ion exchange resin composed of styrene divinylbenzene copolymers with paired iminodiacetate ions.[1] These iminodiacetate groups have a high affinity for polyvalent metal ions, such as magnesium (Mg²⁺).[1] During DNA extraction, Chelex® 100 is typically used as a 5-20% aqueous slurry.[2] The process involves boiling a sample (e.g., bloodstain, tissue, buccal swab) in the Chelex® suspension. The heat lyses the cells to release DNA, while the Chelex® resin protects the DNA from degradation by DNases. It achieves this by chelating the Mg²⁺ ions that are essential cofactors for these enzymes. After a brief incubation and centrifugation, the supernatant containing the single-stranded DNA can be used directly as a template for PCR.

Q2: Why is my PCR failing after using a Chelex® 100 DNA extraction?

The most common reason for PCR failure after a Chelex® 100 extraction is the carryover of the resin beads into the PCR reaction. The very property that makes Chelex® 100 effective in preventing DNA degradation—its ability to chelate Mg²⁺—also makes it a potent PCR inhibitor. Taq DNA polymerase, the enzyme that drives the PCR amplification, requires Mg²⁺ as an essential cofactor for its activity. If Chelex® 100 resin is present in the PCR tube, it will bind to the Mg²⁺ ions in the PCR buffer, making them unavailable for the Taq polymerase and thereby inhibiting the reaction.[3]

Q3: How can I tell if Chelex® 100 resin has been carried over into my PCR?

Visual inspection is often the first indicator. Chelex® 100 resin beads are small, opaque particles. If you can see a white or yellowish pellet at the bottom of your PCR tube after adding your DNA template, it is highly likely that you have resin carryover. Additionally, after running your PCR product on an agarose gel, the presence of dark or unusual material in the loading well can be an indication of Chelex® resin.

Q4: Is the DNA extracted with Chelex® 100 suitable for applications other than PCR?

The DNA obtained from a Chelex® 100 extraction is typically single-stranded due to the boiling step in the protocol. This makes it an excellent template for PCR. However, it is generally not suitable for methods that require double-stranded, high molecular weight DNA, such as restriction fragment length polymorphism (RFLP) analysis.

Troubleshooting Guide: PCR Inhibition by Chelex® 100 Carryover

If you suspect that Chelex® 100 resin carryover is inhibiting your PCR, follow this troubleshooting guide.

Step 1: Visual Inspection of the DNA Extract

Before adding your DNA extract to the PCR master mix, carefully inspect the tube containing the supernatant after the final centrifugation step of the Chelex® 100 protocol.

  • Observation: A visible pellet of Chelex® 100 beads at the bottom of the tube.

  • Action: Carefully pipette the supernatant to a new, clean tube, ensuring that the pipette tip does not touch the pellet. For added security, you can re-centrifuge the collected supernatant and transfer it again to another clean tube.[3]

Step 2: Dilution of the DNA Template

If you are unsure about resin carryover or if you still experience PCR failure with a visually clear supernatant, diluting the DNA template can help. This will reduce the concentration of any carried-over Chelex® 100 and other potential PCR inhibitors.

  • Action: Prepare a serial dilution of your DNA extract (e.g., 1:10, 1:100). Use these dilutions as a template in your PCR. Often, a diluted sample will amplify successfully while the undiluted sample does not.[4]

Step 3: Spiking a Control Reaction

To confirm that the inhibition is coming from your DNA extract, you can "spike" a known positive control PCR with your Chelex®-extracted DNA.

  • Action: Set up a PCR with a reliable template that has previously worked well. In a parallel reaction, add a small amount of your Chelex®-extracted DNA to this positive control reaction. If the spiked reaction fails while the un-spiked positive control works, it is a strong indication that your DNA extract contains a PCR inhibitor.

Data Presentation: Effect of Chelex® 100 Carryover on PCR Amplification

Amount of Chelex® 100 Resin Carryover (Qualitative)Expected Impact on PCR AmplificationVisual Cues in PCR Tube/Gel
None Successful amplification, strong band on agarose gel.Clear reaction mix, clean gel well.
Trace Amount Reduced PCR yield, faint band on agarose gel.May not be visually apparent in the tube.
Visible Beads Complete PCR inhibition, no band on agarose gel.Visible pellet in the PCR tube, dark material in the gel well.

Experimental Protocols

Protocol 1: Chelex® 100 DNA Extraction with Minimized Carryover

This protocol is designed to minimize the risk of Chelex® 100 resin carryover.

Materials:

  • Sample (e.g., tissue, bloodstain, buccal swab)

  • Sterile 1.5 mL microcentrifuge tubes

  • 5-20% Chelex® 100 slurry in sterile, nuclease-free water

  • Proteinase K (optional, for tissue samples)

  • Water bath or heat block at 56°C (optional) and 100°C

  • Microcentrifuge

  • Sterile pipette tips

Method:

  • Place the sample into a 1.5 mL microcentrifuge tube.

  • (Optional for tissue) Add 10-20 µL of Proteinase K solution and incubate at 56°C for 30-60 minutes to aid in tissue digestion.

  • Add 200 µL of a well-vortexed 5-20% Chelex® 100 slurry to the tube.

  • Vortex the tube for 5-10 seconds.

  • Incubate the tube at 100°C for 8-10 minutes in a heat block or boiling water bath.

  • Vortex the tube for 5-10 seconds.

  • Centrifuge the tube at maximum speed (e.g., >12,000 x g) for 2-3 minutes to pellet the Chelex® 100 resin and cellular debris.[3]

  • Crucial Step: Carefully pipette the supernatant containing the DNA into a new, sterile 1.5 mL microcentrifuge tube. Position the pipette tip in the upper portion of the supernatant and aspirate slowly to avoid disturbing the pellet.

  • For added precaution, centrifuge the newly transferred supernatant again at maximum speed for 1-2 minutes.

  • Transfer the clear supernatant to a final sterile tube. This is your DNA template.

  • Store the DNA extract at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Diagnostic Experiment to Confirm Chelex® 100 Inhibition

This experiment will help you determine if Chelex® 100 carryover is the cause of your PCR failure.

Materials:

  • Your Chelex®-extracted DNA template (suspected of inhibition)

  • A positive control DNA template known to work with your primers

  • Your PCR master mix (containing buffer, dNTPs, primers, and Taq polymerase)

  • Nuclease-free water

  • Sterile PCR tubes

Method: Set up the following four PCR reactions:

  • Negative Control:

    • PCR master mix

    • Nuclease-free water (in place of DNA template)

    • Expected result: No PCR product.

  • Positive Control:

    • PCR master mix

    • Known positive control DNA

    • Expected result: A clear, strong PCR product of the correct size.

  • Test Reaction:

    • PCR master mix

    • Your Chelex®-extracted DNA template

    • Observation: If this reaction fails (no PCR product) while the Positive Control works, it suggests inhibition.

  • Spiked Reaction:

    • PCR master mix

    • Known positive control DNA

    • 1-2 µL of your Chelex®-extracted DNA template

    • Observation: If this reaction fails while the Positive Control works, it strongly confirms the presence of an inhibitor in your Chelex® extract.

Visualizations

Mechanism of PCR Inhibition by Chelex® 100 Carryover cluster_pcr PCR Reaction cluster_inhibition Inhibition by Chelex® 100 Taq Taq Polymerase Amplification Successful DNA Amplification Taq->Amplification Requires Mg²⁺ cofactor No_Amp PCR Inhibition Taq->No_Amp Becomes inactive Mg Mg²⁺ Ions Mg->Taq dNTPs dNTPs dNTPs->Amplification Template DNA Template Template->Amplification Chelex Chelex® 100 Resin Chelex->Mg Chelates (binds) Mg²⁺

Caption: Mechanism of PCR inhibition by Chelex® 100.

Chelex® 100 DNA Extraction Workflow to Minimize Carryover Start Start: Sample in Tube Add_Chelex Add 5-20% Chelex® 100 Slurry Start->Add_Chelex Boil Incubate at 100°C for 8-10 min Add_Chelex->Boil Centrifuge1 Centrifuge to Pellet Resin and Debris Boil->Centrifuge1 Transfer1 Carefully Transfer Supernatant to New Tube Centrifuge1->Transfer1 Centrifuge2 Optional: Re-centrifuge Supernatant Transfer1->Centrifuge2 End End: DNA Template for PCR Transfer1->End If skipping optional step Transfer2 Transfer Supernatant to Final Tube Centrifuge2->Transfer2 Transfer2->End

Caption: Recommended workflow for Chelex® 100 DNA extraction.

Troubleshooting Logic for PCR Failure with Chelex® Extracts Start PCR Failed Suspect_Inhibition Suspect Chelex® Carryover? Start->Suspect_Inhibition Dilute Dilute DNA Template (1:10, 1:100) Suspect_Inhibition->Dilute Yes Other_Issue Investigate Other PCR Parameters (Primers, Annealing Temp, etc.) Suspect_Inhibition->Other_Issue No PCR_Again Run PCR with Diluted Template Dilute->PCR_Again Success PCR Successful: Inhibition Likely PCR_Again->Success Failure PCR Still Fails PCR_Again->Failure Spike_Test Perform Spike Test Failure->Spike_Test Spike_Fails Spiked Control Fails? Spike_Test->Spike_Fails Inhibitor_Confirmed Inhibitor Confirmed. Re-extract DNA. Spike_Fails->Inhibitor_Confirmed Yes Spike_Fails->Other_Issue No

Caption: Troubleshooting flowchart for PCR inhibition.

References

Technical Support Center: Chelex® 100 Extraction from Degraded DNA Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chelex® 100 DNA extraction from degraded samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during this extraction procedure.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why is my DNA yield consistently low when extracting from degraded bone or tooth samples?

Answer: Low DNA yield from skeletal remains is a common challenge due to the inhibitory nature of these samples and the inherent degradation of the DNA. Several factors could be contributing to this issue.

  • Inadequate Sample Preparation: The outer surface of bone and tooth samples is often contaminated with environmental inhibitors. Ensure you have thoroughly cleaned the surface by sanding or with a bleach solution, followed by a rinse with sterile, DNA-free water. The bone or tooth should then be cryo-milled into a fine powder to maximize the surface area for extraction.

  • Insufficient Lysis: Degraded samples, especially bone, require robust cell lysis to release the DNA. Your protocol should include an initial incubation with a lysis buffer containing Proteinase K to digest proteins that bind to and protect the DNA. An extended incubation period (e.g., overnight) at 56°C can be beneficial.

  • Suboptimal Chelex® Concentration: While a 5% Chelex® solution is common, for highly degraded or inhibitor-rich samples, optimizing the concentration (e.g., up to 10%) may improve results.

  • Inefficient Elution: The final elution step is critical. Ensure the DNA is eluted in a sufficient volume of sterile, nuclease-free water or a low-salt buffer and that the incubation temperature and time are adequate to release the DNA from any remaining matrix.

Question 2: My PCR amplification is failing or showing significant inhibition after Chelex® 100 extraction from aged bloodstains. What can I do?

Answer: PCR inhibition is a frequent problem with DNA extracted from aged bloodstains due to the presence of heme and other compounds. While Chelex® 100 is effective at chelating some inhibitors, residual contaminants can persist.

  • Pre-washing the Sample: Before adding the Chelex® solution, wash the bloodstain cutting with sterile water or a mild buffer to remove some of the heme. Be gentle to avoid losing cellular material.

  • Dilution of the DNA Extract: A simple and often effective method to overcome inhibition is to dilute your DNA extract (e.g., 1:10, 1:50, or 1:100) before adding it to the PCR reaction. This dilutes the inhibitors to a concentration that no longer interferes with the polymerase.

  • Use of PCR Facilitators: Adding substances like bovine serum albumin (BSA) to your PCR master mix can help to bind inhibitors and improve amplification success.

  • Post-Extraction Purification: If inhibition persists, a post-extraction purification step using a silica-based spin column can be employed to further clean the DNA.

Question 3: The A260/280 ratio of my DNA extracted from hair samples is very low, indicating protein contamination. How can I improve the purity?

Answer: Hair shafts contain a high concentration of proteins, which can be carried over during a simple Chelex® extraction.

  • Thorough Washing: Ensure the hair is thoroughly washed with detergent and sterile water to remove external contaminants before extraction.

  • Extended Proteinase K Digestion: Increase the concentration of Proteinase K and/or the digestion time to ensure complete breakdown of cellular proteins.

  • Modified Chelex® Protocol: A modified protocol that includes a protein precipitation step can significantly improve purity. After the boiling step and centrifugation to pellet the Chelex® resin, transfer the supernatant to a new tube. Add ammonium acetate to precipitate proteins, centrifuge, and then precipitate the DNA from the supernatant using isopropanol.[1]

  • Avoid Transferring Chelex® Resin: Be extremely careful not to transfer any Chelex® beads with the supernatant, as this can interfere with downstream applications and affect spectrophotometric readings.

Question 4: My DNA appears degraded upon gel electrophoresis, even with the use of Chelex® 100. What could be the cause?

Answer: While Chelex® 100 protects DNA from enzymatic degradation by chelating Mg2+, physical and chemical factors can still cause fragmentation, especially with already degraded samples.

  • Harsh Vortexing: Excessive or harsh vortexing can shear DNA. Mix gently by flicking the tube or using a low-speed vortex setting.

  • Extended Boiling Time: While boiling is necessary to lyse cells and denature proteins, prolonged exposure to high temperatures can lead to further DNA degradation. Adhere to the recommended boiling time in your protocol (typically 8-10 minutes).

  • Freeze-Thaw Cycles: Repeated freezing and thawing of the extracted DNA can cause fragmentation. Aliquot your DNA extract into smaller volumes for storage if you plan to use it multiple times.

  • Initial Sample Quality: It's important to acknowledge that the starting material is already degraded. The extraction process can only preserve the DNA that is present, not repair it.

Frequently Asked Questions (FAQs)

What is the principle behind Chelex® 100 DNA extraction?

Chelex® 100 is a chelating resin composed of styrene-divinylbenzene copolymers with iminodiacetic acid groups.[2] These groups have a high affinity for polyvalent metal ions, particularly magnesium ions (Mg2+). Mg2+ is a necessary cofactor for DNases, which are enzymes that degrade DNA. During the extraction, the sample is boiled in a suspension of Chelex® 100. The boiling lyses the cells, releasing the DNA, while the Chelex® resin binds to the Mg2+ ions, inactivating the DNases and protecting the DNA from degradation.[2]

What are the main advantages of using Chelex® 100 for degraded DNA?

The primary advantages of the Chelex® 100 method are its simplicity, speed, and cost-effectiveness.[3][4] It involves fewer steps and reagents compared to traditional organic extraction methods, reducing the risk of sample loss and contamination.[3][4] It is also effective at removing some common PCR inhibitors found in forensic and ancient samples.[3]

What are the limitations of the Chelex® 100 method?

A key limitation is that the process yields single-stranded DNA, which may not be suitable for all downstream applications, although it is compatible with most PCR-based assays.[5] The crude lysate can also contain PCR inhibitors if not performed carefully, and the Chelex® resin itself is a potent PCR inhibitor if transferred to the final extract.[5] Furthermore, for extremely degraded samples, the harsh boiling step can sometimes lead to further DNA fragmentation.[5]

Can I use Chelex® 100-extracted DNA for Next-Generation Sequencing (NGS)?

Yes, DNA extracted using Chelex® 100 can be used for NGS. However, due to the single-stranded nature of the DNA and the potential for co-purification of inhibitors, it is crucial to perform thorough quality control before library preparation. This may include quantification with a fluorometric method (e.g., Qubit) and assessment of fragment size distribution. Additional purification steps may be necessary to ensure the DNA is of sufficient quality for NGS library construction.

How should I store DNA extracted with Chelex® 100?

For short-term storage (a few days to a week), 4°C is acceptable. For long-term storage, it is recommended to store the DNA extract at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the single-stranded DNA, it is advisable to aliquot the extract into smaller volumes.[5]

Data Presentation

Table 1: Comparison of DNA Yield and Purity from Degraded Samples using Different Extraction Methods.

Sample TypeExtraction MethodDNA Yield (ng/µL)A260/280 RatioA260/230 RatioReference(s)
Ancient Bone Chelex® 100 (Optimized)0.5 - 5.01.1 - 1.60.4 - 1.2[3]
Silica-based Kit1.0 - 15.01.7 - 1.91.5 - 2.0[3]
Phenol-Chloroform0.2 - 8.01.6 - 1.80.8 - 1.5[3]
Dried Blood Spot Chelex® 10015 - 1501.5 - 1.80.5 - 1.5[6][7]
Silica-based Kit (QIAamp)1.5 - 101.8 - 2.01.8 - 2.2[7]
Saliva on Skin Chelex® 100 (Modified)4.77 (47.7% recovery)N/AN/A[4]
Chelex® 100 (Classic)3.19 (31.9% recovery)N/AN/A[4]
Phenol-Chloroform1.5 (15% recovery)N/AN/A[4]

Note: DNA yield and purity can vary significantly based on the age and condition of the sample, the specific protocol used, and the quantification method.

Experimental Protocols

Optimized Chelex® 100 DNA Extraction Protocol for Degraded Bone Samples

This protocol is an adaptation of methods described for ancient and forensic bone samples.[6]

  • Decontamination and Preparation:

    • Mechanically remove the outer surface of the bone fragment using a sterile disposable scalpel or a sandblaster.

    • Immerse the cleaned bone fragment in a 6% sodium hypochlorite solution for 10-15 minutes.

    • Rinse the bone fragment thoroughly with sterile, DNA-free water.

    • Allow the bone to air dry completely in a sterile environment.

    • Cryogenically grind the bone fragment into a fine powder using a freezer mill or a sterile mortar and pestle.

  • Lysis:

    • Add 50-100 mg of bone powder to a sterile 2.0 mL microcentrifuge tube.

    • Add 1 mL of lysis buffer (e.g., 0.5 M EDTA, pH 8.0; 0.5% SDS; 1 mg/mL Proteinase K).

    • Incubate at 56°C overnight with constant agitation.

  • Chelex® Extraction:

    • Centrifuge the tube at high speed (e.g., 13,000 x g) for 5 minutes to pellet the bone powder.

    • Carefully transfer the supernatant to a new sterile 2.0 mL tube.

    • Add 200 µL of a well-vortexed 10% Chelex® 100 suspension to the supernatant.

    • Vortex briefly and incubate in a heat block at 100°C for 8 minutes.

    • Vortex briefly again and centrifuge at high speed for 5 minutes to pellet the Chelex® resin and any remaining debris.

  • DNA Elution:

    • Carefully transfer the supernatant containing the single-stranded DNA to a new sterile 1.5 mL tube, avoiding the transfer of any Chelex® beads.

    • The DNA is now ready for quantification and downstream analysis. For long-term storage, store at -20°C.

Mandatory Visualization

Chelex_Extraction_Workflow start Start: Degraded Sample sample_prep Sample Preparation (Cleaning, Grinding) start->sample_prep lysis Lysis (Proteinase K, 56°C) sample_prep->lysis centrifuge1 Centrifugation lysis->centrifuge1 transfer_supernatant1 Transfer Supernatant centrifuge1->transfer_supernatant1 add_chelex Add 10% Chelex® 100 transfer_supernatant1->add_chelex boil Boil (100°C, 8 min) add_chelex->boil centrifuge2 Centrifugation boil->centrifuge2 transfer_supernatant2 Transfer Supernatant (Avoid Chelex® beads) centrifuge2->transfer_supernatant2 end End: ssDNA for Analysis transfer_supernatant2->end

Caption: Workflow of Chelex® 100 DNA extraction from degraded samples.

References

Technical Support Center: Optimizing Chelex® 100 DNA Extraction for Challenging Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and modified protocols for DNA extraction using Chelex® 100, particularly for difficult samples.

Frequently Asked Questions (FAQs)

Q1: What is Chelex® 100 and how does it work for DNA extraction?

Chelex® 100 is a chelating ion exchange resin composed of styrene-divinylbenzene copolymers with paired iminodiacetate ions.[1][2][3] These ions have a high affinity for polyvalent metal ions, especially divalent cations like magnesium (Mg²⁺).[1][4][5] During DNA extraction, Chelex® 100 binds to Mg²⁺, which is an essential cofactor for DNases (enzymes that degrade DNA).[2] By removing these ions, Chelex® 100 inactivates nucleases, protecting the DNA from degradation, especially during the heating step of the protocol.[2][3] The process typically involves boiling the sample in a Chelex® suspension, which lyses cells and releases DNA.[6] The resin and cellular debris are then pelleted, and the supernatant containing the denatured, single-stranded DNA is used for downstream applications like PCR.[2][6]

Q2: What are the main advantages of using the Chelex® 100 method?

The primary advantages of the Chelex® 100 method are its speed, simplicity, and cost-effectiveness compared to traditional nucleic acid extraction kits.[4][7] It is particularly useful for processing a large number of samples and for applications where highly purified DNA is not a strict requirement.[4] The method also generates less chemical and plastic waste.[4]

Q3: What types of samples are considered "difficult" for Chelex® 100 extraction?

Difficult samples for Chelex® 100 extraction often include:

  • Forensic samples: such as dried blood spots, saliva stains, hair, and epithelial cells, which may be limited in quantity.[3][4][8]

  • Ancient or degraded DNA: from skeletal remains, where the DNA is often fragmented and present in low quantities.[9]

  • Samples with low biomass: such as certain microorganisms or parasites.[4]

  • Samples containing PCR inhibitors: like heme from blood, indigo dye from denim, or polyphenolic compounds from plants.[3][10]

Q4: My DNA yield is consistently low. What can I do to improve it?

Low DNA yield is a common issue. Here are several strategies to boost your yield:

  • Optimize Sample Input: Ensure you are starting with an appropriate amount of material. Too much tissue can actually inhibit the reaction.[11]

  • Incorporate Proteinase K: Adding Proteinase K to the lysis step helps to digest proteins that can trap DNA, thereby improving its release.[12]

  • Add a Second Heat Precipitation: Performing a second incubation with fresh Chelex® solution on the same sample can significantly increase the total DNA yield.[8]

  • Use a Lysis Buffer with Detergents: Including detergents like Tween® 20 in the initial lysis step can enhance cell disruption and DNA release.[8]

Q5: My downstream PCR reactions are failing. How can I troubleshoot for PCR inhibitors?

PCR failure is often due to inhibitors co-extracted with the DNA. Here's how to address this:

  • Pre-wash Samples: For samples like bloodstains, a pre-wash with sterile deionized water can help remove inhibitors like heme before adding the Chelex® resin.[3]

  • Dilute the DNA extract: A simple serial dilution of your DNA template can often dilute inhibitors to a concentration that no longer affects the PCR reaction.[11]

  • Modify the Protocol for Purity: For highly impure samples, consider a modified protocol that includes protein precipitation with ammonium acetate and DNA precipitation with isopropanol to clean the final DNA product.[7]

  • Check Chelex® Resin Quality: In some cases, the Chelex® resin itself can leach inhibitory compounds. Pre-washing the resin may resolve this issue.[13]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low DNA Yield Insufficient cell lysis- Add Proteinase K to the initial incubation step. - Include a detergent like Tween® 20 in the lysis buffer.[8]
Incomplete DNA release from the sample matrix- Perform a second heat precipitation with fresh Chelex® solution.[8]
PCR Inhibition Presence of co-extracted inhibitors (e.g., heme, dyes)- Pre-wash the sample with sterile water before extraction.[3] - Perform a serial dilution of the DNA extract before adding it to the PCR reaction.[11]
Impurities in the final DNA solution- Incorporate a protein and DNA precipitation step using ammonium acetate and isopropanol, respectively.[7]
DNA Degradation Nuclease activity was not sufficiently inhibited- Ensure the Chelex® concentration is adequate (typically 5-20%).[14] - Make sure the sample is fully submerged in the Chelex® solution during incubation.[3]
Inconsistent Results Variability in the Chelex® slurry- Vigorously vortex the Chelex® stock solution before aliquoting to ensure a homogenous suspension.[11]
Batch-to-batch variation of Chelex® 100- Test new batches of Chelex® for potential inhibitory effects.[13] - Consider pre-washing the resin if inhibition is suspected.[13]

Modified Experimental Protocols

Protocol 1: Standard Chelex® 100 Extraction

This protocol is a baseline for DNA extraction from various sample types.

  • Prepare a 5-20% (w/v) suspension of Chelex® 100 in sterile, nuclease-free water.[14]

  • Add a small amount of the sample (e.g., a 3 mm² cutting of a bloodstain, a single hair root) to a 1.5 mL microcentrifuge tube.[3]

  • Add 200 µL of the 5% Chelex® suspension to the tube.[3]

  • Vortex for 5-10 seconds.

  • Incubate at 56°C for 30 minutes.

  • Vortex for 5-10 seconds.

  • Incubate at 100°C for 8 minutes in a heat block or boiling water bath.[3]

  • Vortex for 5-10 seconds.

  • Centrifuge at 10,000-15,000 x g for 3 minutes to pellet the resin and debris.[3]

  • Carefully transfer the supernatant containing the DNA to a new, sterile tube. Avoid transferring any of the Chelex® beads.

Protocol 2: Modified Chelex® Protocol for Increased Yield (e.g., Dried Blood Spots)

This protocol incorporates modifications to maximize DNA yield from low-quantity samples.[8]

  • Place the sample (e.g., a dried blood spot) into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 0.5% Tween® 20 in PBS. Invert three times and incubate at 4°C overnight.

  • The next day, remove the supernatant. Add 1 mL of fresh PBS, invert three times, and incubate at 4°C for 30 minutes.

  • During the incubation, pre-heat a 5% (w/v) Chelex® 100 solution to 95°C.

  • Remove the PBS wash and add 200 µL of the pre-heated 5% Chelex® solution to the sample.

  • Vortex for 30 seconds, then incubate at 95°C for 15 minutes, with gentle vortexing every 5 minutes.

  • Centrifuge for 3 minutes at 21,130 x g to pellet the Chelex® beads and debris.

  • Transfer the supernatant (approximately 180 µL) to a new tube.

  • Optional Second Heat Precipitation: To further increase yield, add another 200 µL of 95°C 5% Chelex® solution to the original tube containing the sample pellet. Repeat step 6.

  • Combine the supernatants from both precipitations.

  • Centrifuge the combined supernatant again for 3 minutes and transfer 150 µL to a final sterile tube for storage or use.

Protocol 3: Modified Chelex® Protocol for Improved Purity

This protocol adds purification steps to remove proteins and concentrate the DNA, which is beneficial for samples with high levels of impurities.[7]

  • Perform the standard Chelex® extraction as described in Protocol 1, up to step 8 (vortexing after the boiling step).

  • Centrifuge to pellet the resin and transfer the supernatant to a new tube.

  • Add ammonium acetate to precipitate proteins.

  • Centrifuge to pellet the proteins and transfer the supernatant to a new tube.

  • Add sodium acetate and isopropanol to the supernatant to precipitate the DNA.

  • Centrifuge to pellet the DNA.

  • Wash the DNA pellet with ethanol.

  • Air dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).

Quantitative Data Summary

MethodSample TypeDNA YieldPurity (A260/A280)Reference
Standard Chelex® Dried Blood Spots590% higher than QIAamp® KitNot specified[8]
Optimized Chelex® (with second heat precipitation) Dried Blood Spots29% increase over standard Chelex®Not specified[8]
Modified Chelex® (with protein & DNA precipitation) Liver Tissue~20-fold increase over old Chelex® method2.35 (median)[7]
Old Chelex® Protocol Liver Tissue13.2 ng/µL (median)0.375 (median)[7]

Visual Workflows

Chelex_Workflow cluster_prep Sample Preparation cluster_lysis Lysis & Denaturation cluster_separation Separation Sample 1. Add Sample to Tube Add_Chelex 2. Add 5-20% Chelex® Suspension Sample->Add_Chelex Incubate_56 3. Incubate at 56°C Add_Chelex->Incubate_56 Boil_100 4. Boil at 100°C Incubate_56->Boil_100 Centrifuge 5. Centrifuge Boil_100->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant PCR PCR Supernatant->PCR Ready for PCR

Caption: Standard Chelex® 100 DNA Extraction Workflow.

Troubleshooting_Tree Start Start: Poor PCR Result LowYield Low DNA Yield? Start->LowYield Inhibition PCR Inhibition? LowYield->Inhibition No Solution_Yield Add Proteinase K Perform 2nd Heat Step LowYield->Solution_Yield Yes Solution_Inhibition Dilute Template Pre-wash Sample Inhibition->Solution_Inhibition Yes Solution_Purity Modify Protocol for Purity Inhibition->Solution_Purity No/Still Fails End Re-evaluate Solution_Yield->End Solution_Inhibition->End Solution_Purity->End

Caption: Troubleshooting Decision Tree for Chelex® Extractions.

References

Technical Support Center: Chelex® 100 Resin in PCR Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chelex® 100 resin for DNA extraction prior to PCR.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for removing Chelex® 100 resin before PCR?

A1: It is critical to remove Chelex® 100 resin before setting up a PCR reaction because the resin is a strong chelator of divalent cations, particularly magnesium ions (Mg²⁺)[1]. Taq DNA polymerase, the enzyme essential for PCR, requires Mg²⁺ as a cofactor for its activity. If Chelex® 100 beads are carried over into the PCR tube, they will bind to the Mg²⁺ in the PCR buffer, thereby inhibiting the polymerase and causing the reaction to fail.

Q2: How does centrifugation help in removing Chelex® 100 resin?

A2: Centrifugation is the standard and most effective method for separating the Chelex® 100 resin from the DNA-containing supernatant. The dense resin beads form a tight pellet at the bottom of the microcentrifuge tube, allowing for the careful aspiration of the supernatant without disturbing the resin.

Q3: Is a single centrifugation step sufficient to remove all Chelex® 100 resin?

A3: While a single, thorough centrifugation is often adequate, a second centrifugation of the collected supernatant is highly recommended to eliminate any remaining resin beads that may have been inadvertently transferred.[2] This two-step process significantly reduces the risk of PCR inhibition.[2]

Q4: Can I vortex the sample after the final centrifugation step?

A4: No, you should not vortex the sample after the final centrifugation step to pellet the Chelex® 100 resin. Vortexing will resuspend the resin beads in the supernatant, making it impossible to separate the DNA extract from the inhibitory resin.

Troubleshooting Guide: PCR Failures with Chelex® 100-Extracted DNA

Problem Potential Cause Recommended Solution
No PCR product or very faint bands Chelex® 100 resin carryover in the DNA template.1. Re-centrifuge your DNA extract at high speed (e.g., 12,000 x g) for 2-3 minutes. 2. Carefully pipette the supernatant to a new, clean tube, ensuring not to disturb the pellet. 3. Consider performing a second centrifugation on the transferred supernatant for maximum purity.[2]
Inconsistent PCR results across samples Variable amounts of Chelex® 100 resin contamination.Standardize your supernatant removal technique. Use a fine-tipped pipette to carefully aspirate the liquid, leaving a small amount of supernatant behind to avoid touching the pellet.
PCR works with a positive control but not with the Chelex®-extracted sample The DNA extract itself contains the PCR inhibitor (Chelex® 100).To confirm inhibition, set up a reaction with your sample and spike in a positive control DNA. If this reaction fails, it strongly indicates the presence of an inhibitor from the extraction. Purify the DNA extract again by repeating the centrifugation steps.
Low 260/230 ratio in DNA quantification Presence of co-purified contaminants that can inhibit PCR.While Chelex® 100 is effective at removing many PCR inhibitors, some may remain.[3] Consider diluting your DNA template (e.g., 1:10, 1:100) to reduce the concentration of inhibitors while still providing enough template for amplification.

Data Presentation: Impact of Chelex® 100 Treatment on PCR Success

The following table summarizes findings from various studies on the effect of Chelex® 100 treatment on PCR outcomes.

Application Extraction Method Comparison Outcome Reference
Pen Shell Species IdentificationChelex® 100 vs. NaCl and CTAB protocolsThe success rate for COI amplification using DNA extracted with Chelex® 100 was 30%.[4]
Detection of Borrelia burgdorferi DNA in serumSingle vs. Double Chelex® 100 treatmentA single treatment allowed for the detection of 10 ng of DNA, while a double treatment increased sensitivity to detect 10 pg of DNA.[5]
Guanaco Fecal DNA Amplification2CTAB/PCI and Qiagen Stool Kit with and without subsequent Chelex® 100 treatmentChelex® 100 treatment increased PCR success rates for nuclear markers by an average of 28% for the 2CTAB/PCI method and 11% for the Qiagen Stool Kit.
Aquatic Animal DNA Virus DetectionChelex® 100 vs. Commercial KitThe simplified Chelex® 100 resin method produced comparable results to the commercial viral DNA kit for conventional PCR.[6]

Experimental Protocol: Removal of Chelex® 100 Resin Post-DNA Extraction

This protocol outlines the critical steps for separating the DNA-containing supernatant from the Chelex® 100 resin beads to prevent PCR inhibition.

Materials:

  • Microcentrifuge

  • 1.5 mL microcentrifuge tubes

  • Pipettes and fine-tipped pipette tips

Procedure:

  • Initial Centrifugation: Following the boiling step of your Chelex® 100 DNA extraction protocol, centrifuge the sample tubes at a high speed (e.g., 12,000 - 16,000 x g) for 3 minutes at room temperature. This will pellet the Chelex® 100 resin and cellular debris at the bottom of the tube.

  • Supernatant Transfer: Carefully open the tube, taking care not to disturb the pellet. Using a pipette with a fine-tipped, sterile tip, aspirate the supernatant containing the single-stranded DNA.

    • Crucial Tip: Leave approximately 10-20 µL of supernatant behind to avoid accidentally pipetting any of the Chelex® 100 beads.

  • Transfer to a New Tube: Dispense the collected supernatant into a new, sterile 1.5 mL microcentrifuge tube.

  • (Optional but Recommended) Second Centrifugation: To ensure complete removal of any residual resin, centrifuge the newly transferred supernatant again at high speed (e.g., 12,000 - 16,000 x g) for 2-3 minutes.[2]

  • Final DNA Transfer: Carefully transfer the supernatant to a final, sterile, and clearly labeled tube. Your DNA is now ready for PCR or for storage at -20°C.

Experimental Workflow

Chelex_Removal_Workflow cluster_extraction DNA Extraction with Chelex® 100 cluster_removal Chelex® 100 Resin Removal cluster_downstream Downstream Application cluster_waste Waste start Sample + Chelex® 100 Slurry boil Incubate at 100°C start->boil centrifuge1 Centrifuge at >12,000 x g for 3 min boil->centrifuge1 transfer1 Carefully transfer supernatant to a new tube centrifuge1->transfer1 discard Discard Pellet (Chelex® 100 + Debris) centrifuge1->discard centrifuge2 Optional but Recommended: Centrifuge supernatant again transfer1->centrifuge2 transfer2 Transfer final supernatant to a clean tube centrifuge2->transfer2 pcr PCR Amplification transfer2->pcr

References

Validation & Comparative

A Head-to-Head Battle of DNA Extraction: CHELEX® 100 Resin vs. QIAamp® Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey to meaningful genetic analysis begins with a crucial first step: the extraction of high-quality DNA. The choice of extraction method can significantly impact the reliability and success of downstream applications. Two titans in the field, the classic CHELEX® 100 resin and the ubiquitous QIAamp® DNA extraction kits, offer distinct approaches to this fundamental process. This guide provides an objective comparison of their performance, supported by experimental data, to help you make an informed decision for your laboratory's needs.

At a Glance: Performance Metrics

The selection of a DNA extraction method often hinges on a balance between DNA yield, purity, cost, and hands-on time. The following table summarizes quantitative data from a comparative study on DNA extraction from nasopharyngeal swabs.

Performance MetricCHELEX® 100QIAamp® DNA Mini Kit
Mean DNA Concentration (ng/µL) 191.8[1]5.02[1]
Mean Total DNA Yield (µg) 3836[1]12.55[1]
Mean A260/A280 Purity Ratio 1.284[1]1.663[1]
Mean A260/230 Purity Ratio 0.4107[2]0.4167[1]
Protocol Steps 3[2]10[2]
Processing Time (for 24 samples) ~2.5 hours[2]~1.75 hours[2]
Cost per Sample (USD) ~$0.15[2]~$5.07[2]

Note: Data is derived from a study on nasopharyngeal swabs and may vary depending on the sample type and starting material.

The Underlying Principles: A Tale of Two Chemistries

The fundamental difference between CHELEX® 100 and QIAamp® kits lies in their chemical approach to DNA purification.

CHELEX® 100: This method utilizes a chelating ion-exchange resin composed of styrene divinylbenzene copolymers with paired iminodiacetate ions.[3] These ions have a high affinity for polyvalent metal ions, particularly magnesium (Mg²⁺).[4][5] Since DNases—enzymes that degrade DNA—require Mg²⁺ as a cofactor, the resin effectively inactivates them by sequestering these ions.[4][6] The process involves boiling the sample in a Chelex suspension, which lyses the cells and denatures proteins. The resin also binds to other cellular inhibitors. The resulting supernatant, containing single-stranded DNA, can be used directly in downstream applications like PCR.[4]

QIAamp® DNA Kits: These kits employ a silica-gel membrane-based purification system.[7] The process begins with enzymatic lysis of the cells using Proteinase K.[8][9] The lysate is then applied to a spin column containing a silica membrane under specific salt and pH conditions that promote the selective binding of DNA.[8][10] Contaminants and inhibitors are washed away through a series of centrifugation steps with different wash buffers.[8][11] Finally, purified, double-stranded DNA is eluted from the membrane using a low-salt buffer or water.[8][9]

Experimental Workflows: Visualizing the Process

The following diagrams illustrate the key steps in each DNA extraction method.

CHELEX_100_Workflow cluster_chelex CHELEX® 100 DNA Extraction Workflow start Sample Collection chelex_suspension Add 5-20% CHELEX® 100 Suspension & Proteinase K start->chelex_suspension incubation_56 Incubate at 56°C chelex_suspension->incubation_56 boil Boil at 100°C for 8 min incubation_56->boil vortex_spin Vortex & Centrifuge boil->vortex_spin supernatant Collect DNA-containing Supernatant vortex_spin->supernatant

Caption: Workflow of the CHELEX® 100 DNA extraction method.

QIAamp_Workflow cluster_qiaamp QIAamp® DNA Extraction Workflow start Sample Collection lysis Lysis with Buffer ATL & Proteinase K start->lysis bind Add Buffer AL & Ethanol Bind to Silica Membrane lysis->bind wash1 Wash with Buffer AW1 bind->wash1 wash2 Wash with Buffer AW2 wash1->wash2 elute Elute DNA with Buffer AE or Water wash2->elute

Caption: Workflow of the QIAamp® DNA extraction method.

Detailed Experimental Protocols

Below are generalized protocols for DNA extraction using CHELEX® 100 and a QIAamp® DNA Mini Kit. Note that specific steps and volumes may need to be optimized based on the sample type and starting material.

CHELEX® 100 DNA Extraction Protocol

This protocol is adapted from various sources for general use.[3][12]

  • Sample Preparation: Place your sample (e.g., tissue biopsy, bloodstain, buccal swab) into a 1.5 mL microcentrifuge tube.

  • Reagent Addition: Add 200 µL of a 5-20% (w/v) sterile CHELEX® 100 suspension and 2 µL of Proteinase K (10 mg/mL). Ensure the Chelex resin is evenly suspended before pipetting.

  • Initial Lysis: Vortex the tube for 10-30 seconds and incubate at 56°C for a minimum of 30 minutes (for some samples like hair, this can be extended to 6 hours or overnight).[3]

  • Inactivation and Denaturation: Vortex the tube again for 5-10 seconds. Place the tube in a heat block or boiling water bath at 100°C for 8 minutes to inactivate Proteinase K and denature the DNA.[3]

  • Pelleting Debris: Vortex for another 5-10 seconds and then centrifuge at high speed (e.g., 10,000-15,000 x g) for 3 minutes to pellet the Chelex resin and cellular debris.[3]

  • DNA Collection: Carefully transfer the supernatant, which contains the single-stranded DNA, to a new sterile tube. Avoid transferring any of the Chelex beads. The DNA is now ready for downstream applications or can be stored at 4°C for several months.[4]

QIAamp® DNA Mini Kit Protocol (from Tissue)

This protocol is a generalized version based on the manufacturer's handbook.[9]

  • Sample Preparation: Place up to 25 mg of tissue into a 1.5 mL microcentrifuge tube.

  • Lysis: Add 180 µL of Buffer ATL and 20 µL of Proteinase K. Mix by vortexing and incubate at 56°C until the tissue is completely lysed (typically 1-3 hours).

  • Lysate Preparation: Add 200 µL of Buffer AL to the sample and mix thoroughly by vortexing for 15 seconds. Incubate at 70°C for 10 minutes.

  • DNA Precipitation: Add 200 µL of 96-100% ethanol and mix by vortexing for 15 seconds.

  • Binding to Column: Pipet the entire mixture into a QIAamp® Mini spin column placed in a 2 mL collection tube. Centrifuge at 6,000 x g (8,000 rpm) for 1 minute. Discard the flow-through.

  • First Wash: Place the spin column in a new 2 mL collection tube. Add 500 µL of Buffer AW1 and centrifuge at 6,000 x g for 1 minute. Discard the flow-through.

  • Second Wash: Place the spin column in a new 2 mL collection tube. Add 500 µL of Buffer AW2 and centrifuge at full speed (20,000 x g; 14,000 rpm) for 3 minutes to dry the membrane.

  • Elution: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 200 µL of Buffer AE or distilled water directly to the center of the membrane. Incubate at room temperature for 1-5 minutes and then centrifuge at 6,000 x g for 1 minute to elute the purified DNA. The DNA is now ready for use or storage at -20°C.

Concluding Remarks

The choice between CHELEX® 100 and QIAamp® DNA extraction kits is not a matter of one being definitively superior to the other, but rather which method is best suited for a specific application and set of laboratory constraints.

CHELEX® 100 stands out for its simplicity, speed, and remarkable cost-effectiveness, making it an excellent choice for high-throughput screening, forensic analysis of limited samples, and situations where cost is a major consideration.[2][5] While it typically yields a higher quantity of DNA, the resulting product is single-stranded and may have lower purity, which could be a limiting factor for some sensitive downstream applications.[1][4]

QIAamp® DNA kits , on the other hand, provide a standardized and reliable method for obtaining high-purity, double-stranded DNA suitable for a wide array of sensitive applications, including sequencing and Southern blotting.[8][13] The trade-off is a higher cost per sample and a more involved protocol with multiple steps.

Ultimately, researchers should consider the specific requirements of their downstream analyses, sample type, throughput needs, and budget when selecting the most appropriate DNA extraction method. For many routine PCR-based assays, the crude but effective CHELEX® 100 method is more than sufficient, while for applications demanding the utmost purity and integrity of the DNA, the investment in a QIAamp® kit is often justified.

References

A Researcher's Guide to Validating DNA Concentration Post-Chelex 100 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of DNA is a critical first step for downstream applications. The choice of DNA extraction method significantly impacts the quality and quantity of the recovered nucleic acid, which in turn can influence the reliability of concentration measurements. This guide provides a comprehensive comparison of the Chelex 100 extraction method with two common alternatives: the organic phenol-chloroform method and silica-based spin columns (represented by the QIAamp DNA Mini Kit). Furthermore, we delve into the validation of DNA concentration using two prevalent techniques: UV-Vis spectrophotometry (NanoDrop) and fluorometric quantification (Qubit).

Executive Summary

The Chelex 100 method offers a rapid and cost-effective approach for DNA extraction, yielding single-stranded DNA suitable for PCR-based applications. However, the resulting DNA extract often contains impurities that can interfere with accurate concentration assessment. Phenol-chloroform extraction, a traditional method, generally produces high yields of pure, double-stranded DNA but involves hazardous organic solvents and is more time-consuming. Silica-based spin columns provide a balance of convenience, speed, and the generation of high-quality, double-stranded DNA, though at a higher cost per sample.

The choice of quantification method is paramount, especially when working with Chelex-extracted DNA. While NanoDrop provides a quick estimation of total nucleic acid concentration and purity ratios, its accuracy can be compromised by the presence of contaminants and the single-stranded nature of the DNA. Qubit, which uses fluorescent dyes specific to double-stranded DNA, offers higher accuracy and sensitivity but may underestimate the concentration of single-stranded DNA produced by the Chelex method.

Comparison of DNA Extraction Methods

The performance of each extraction method was evaluated based on DNA yield, purity (A260/280 and A260/230 ratios), cost, and time efficiency. The following tables summarize the expected outcomes when extracting DNA from equivalent starting materials, such as blood or buccal swabs.

Parameter Chelex 100 Phenol-Chloroform QIAamp DNA Mini Kit (Spin Column)
DNA Yield Variable, can be high[1][2][3]High[3][4]Moderate to High[2][5]
DNA Purity (A260/280 Ratio) Often < 1.8, indicating protein contamination[2]~1.8, indicating high purity[4]~1.8, indicating high purity[2][5]
DNA Purity (A260/230 Ratio) Often low, indicating salt/reagent contamination[1][2]> 1.8, indicating low salt contaminationVariable, can be affected by wash buffer carryover
Nature of DNA Single-stranded[3][5]Double-strandedDouble-stranded
Time per Sample ~1-2 hours[6]> 4 hours[4]~30 minutes[7]
Cost per Sample LowLow to ModerateHigh
Toxicity LowHigh (Phenol, Chloroform)Low

Validating DNA Concentration: NanoDrop vs. Qubit

The validation of DNA concentration is critically influenced by the chosen extraction method. Here, we compare the performance of NanoDrop and Qubit for quantifying DNA obtained from each of the three extraction techniques.

Quantification Method Chelex 100 Extract Phenol-Chloroform Extract QIAamp DNA Mini Kit Extract
NanoDrop (UV-Vis) Measures total nucleic acids (ssDNA, RNA, contaminants). Concentration may be overestimated. Purity ratios (260/280, 260/230) are crucial for assessing quality.[8][9]Provides accurate concentration and purity assessment of dsDNA.Provides accurate concentration and purity assessment of dsDNA.
Qubit (Fluorometry) Primarily measures dsDNA; will likely underestimate the total ssDNA yield.[10]Provides highly accurate and sensitive quantification of dsDNA.Provides highly accurate and sensitive quantification of dsDNA.

Experimental Protocols

Detailed methodologies for the compared DNA extraction and quantification methods are provided below.

DNA Extraction Protocols

1. Chelex 100 Extraction from Buccal Swabs [6][11]

  • Materials: 5% Chelex 100 solution, sterile water, 1.5 mL microcentrifuge tubes, water bath/heat block, vortexer, microcentrifuge.

  • Procedure:

    • Place the buccal swab head into a 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile water and vortex thoroughly.

    • Incubate at room temperature for 30 minutes.

    • Centrifuge at 13,000 rpm for 3 minutes.

    • Carefully remove and discard the supernatant, leaving the swab and pellet.

    • Add 200 µL of 5% Chelex 100 solution to the tube.

    • Vortex for 10 seconds.

    • Incubate at 56°C for 30 minutes.

    • Vortex vigorously for 10 seconds.

    • Incubate in a boiling water bath or heat block at 100°C for 8 minutes.

    • Vortex for 10 seconds.

    • Centrifuge at 13,000 rpm for 3 minutes.

    • Carefully transfer the supernatant containing the DNA to a new sterile tube, avoiding the Chelex beads.

2. Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction [12][13][14][15][16]

  • Materials: Lysis buffer (with Proteinase K), Phenol:Chloroform:Isoamyl Alcohol (25:24:1), Chloroform:Isoamyl Alcohol (24:1), 100% ethanol, 70% ethanol, TE buffer, microcentrifuge.

  • Procedure:

    • Lyse the sample in lysis buffer with Proteinase K.

    • Add an equal volume of PCI, vortex, and centrifuge at 12,000 rpm for 5 minutes.

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add an equal volume of Chloroform:Isoamyl Alcohol, vortex, and centrifuge.

    • Transfer the aqueous phase to a new tube.

    • Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol and inverting gently.

    • Centrifuge at 12,000 rpm for 10 minutes to pellet the DNA.

    • Wash the pellet with 70% ethanol and air dry.

    • Resuspend the DNA pellet in TE buffer.

3. QIAamp DNA Mini Kit (Spin Column) Extraction [7][17][18][19][20]

  • Materials: QIAamp DNA Mini Kit (including spin columns, collection tubes, and buffers), Proteinase K, 100% ethanol, microcentrifuge.

  • Procedure:

    • Lyse the sample with Buffer AL and Proteinase K at 56°C.

    • Add 100% ethanol to the lysate and mix.

    • Transfer the mixture to a QIAamp spin column and centrifuge.

    • Wash the column with Buffer AW1 and then with Buffer AW2.

    • Dry the column by centrifugation.

    • Elute the DNA with Buffer AE or sterile water.

DNA Concentration Validation Protocols

1. NanoDrop Spectrophotometry [8][9]

  • Procedure:

    • Clean the NanoDrop pedestals with a lint-free wipe.

    • Pipette 1-2 µL of the blanking solution (the same buffer the DNA is suspended in) onto the lower pedestal and lower the arm. Click "Blank".

    • Clean the pedestals.

    • Pipette 1-2 µL of the DNA sample onto the lower pedestal and lower the arm. Click "Measure".

    • Record the DNA concentration (ng/µL), A260/280 ratio, and A260/230 ratio.[21][22]

    • Clean the pedestals between each sample.

2. Qubit Fluorometry [8][23]

  • Procedure:

    • Prepare the Qubit working solution by diluting the Qubit reagent in the Qubit buffer as per the manufacturer's instructions.

    • Set up the required number of assay tubes for the standards and samples.

    • Add the Qubit working solution to each tube.

    • Add 1-20 µL of each standard or sample to the appropriate tube and mix.

    • Incubate the tubes at room temperature for 2 minutes.

    • Measure the fluorescence on the Qubit Fluorometer, following the instrument's prompts for reading the standards and then the samples.

Visualizing the Workflow

The following diagram illustrates the overall workflow from sample preparation to DNA concentration validation using the different methods described.

DNA_Validation_Workflow cluster_extraction DNA Extraction Methods cluster_quantification DNA Concentration Validation cluster_results Results & Analysis Sample Biological Sample (e.g., Blood, Buccal Swab) Chelex Chelex 100 Extraction Sample->Chelex Phenol Phenol-Chloroform Extraction Sample->Phenol SpinColumn QIAamp Kit (Spin Column) Sample->SpinColumn Chelex_DNA Single-Stranded DNA Chelex->Chelex_DNA Phenol_DNA Double-Stranded DNA Phenol->Phenol_DNA SpinColumn_DNA Double-Stranded DNA SpinColumn->SpinColumn_DNA NanoDrop NanoDrop (UV-Vis Spectrophotometry) Concentration DNA Concentration (ng/µL) NanoDrop->Concentration Purity Purity Ratios (A260/280, A260/230) NanoDrop->Purity Qubit Qubit (Fluorometry) Qubit->Concentration Chelex_DNA->NanoDrop Chelex_DNA->Qubit Phenol_DNA->NanoDrop Phenol_DNA->Qubit SpinColumn_DNA->NanoDrop SpinColumn_DNA->Qubit

DNA Extraction and Validation Workflow

Conclusion and Recommendations

The selection of a DNA extraction method should be guided by the specific requirements of the downstream application, available resources, and the nature of the starting material.

  • For high-throughput PCR-based assays where cost and speed are critical , Chelex 100 is a viable option. However, it is imperative to validate the DNA concentration with caution. Using NanoDrop to assess purity ratios is essential to identify potential PCR inhibitors.[24][25][26][27][28] For more accurate quantification of amplifiable DNA, a qPCR-based method may be more appropriate than spectrophotometry or fluorometry for Chelex-extracted samples.

  • For applications requiring high-purity, double-stranded DNA, such as sequencing or restriction digests , phenol-chloroform or silica-based spin columns are superior choices. The QIAamp kit offers a safer and faster alternative to phenol-chloroform.

  • For validating the concentration of dsDNA , Qubit is generally recommended for its accuracy and sensitivity. NanoDrop serves as a valuable complementary tool for assessing purity and detecting potential contaminants that could interfere with downstream processes. When using both, a significant discrepancy between the Qubit and NanoDrop readings for a spin-column or phenol-chloroform extracted sample can indicate the presence of RNA or other contaminants.

References

Assessing DNA Purity: A Comparative Guide to Chelex® 100 and Alternative Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining pure DNA is a critical first step for a multitude of downstream applications, from PCR and qPCR to next-generation sequencing. The chosen DNA extraction method significantly impacts the quality and purity of the resulting DNA, which can, in turn, affect the reliability and reproducibility of experimental results. This guide provides an objective comparison of the Chelex® 100 resin-based method with other common DNA extraction techniques, supported by experimental data and detailed protocols.

Performance Comparison of DNA Extraction Methods

The purity of a DNA sample is commonly assessed using spectrophotometry, measuring the absorbance of the sample at different wavelengths. The ratio of absorbance at 260 nm to 280 nm (A260/A280) is used to assess protein contamination, with a ratio of ~1.8 being generally accepted as "pure" for DNA.[1] The ratio of absorbance at 260 nm to 230 nm (A260/A230) is a secondary measure of purity, indicating contamination by salts, carbohydrates, or phenol; for pure nucleic acid, this ratio is typically in the range of 2.0-2.2.[1]

The following table summarizes the expected DNA purity from different extraction methods based on reported experimental data.

Extraction Method A260/A280 Ratio (Mean ± SEM) A260/A230 Ratio (Mean ± SEM) Key Advantages Key Disadvantages
Chelex® 100 1.28 ± 0.02[2]Low (not always reported)Rapid, inexpensive, simple, removes PCR inhibitors.[3][4]Yields single-stranded DNA, may not remove all contaminants, not ideal for degraded samples.[5]
Phenol-Chloroform 1.86 ± 0.04[2]Variable, can be high with proper techniqueHigh yield of pure, high molecular weight DNA.Uses hazardous organic solvents, is labor-intensive, and can be prone to phenol carryover.[2]
Spin-Column Kits (e.g., QIAamp) 1.66 ± 0.07[2]Generally > 1.8High purity DNA, reproducible results, easy to use.More expensive than manual methods, potential for DNA loss in the column.
Magnetic Bead-Based Kits > 1.8> 1.8High purity DNA, easily automated for high-throughput, no centrifugation required.[6][7]Higher cost, requires a magnetic stand.

Experimental Workflows and Signaling Pathways

To visualize the workflow of the Chelex® 100 DNA extraction and subsequent purity assessment, the following diagram illustrates the key steps.

Chelex_Workflow cluster_extraction Chelex® 100 DNA Extraction cluster_assessment DNA Purity Assessment Sample Sample (e.g., blood, cells) Chelex_Suspension Add 5% Chelex® 100 Suspension Sample->Chelex_Suspension Incubation Incubate at 56°C Chelex_Suspension->Incubation Boiling Boil at 100°C for 8 min Incubation->Boiling Centrifugation Centrifuge to pellet resin and debris Boiling->Centrifugation Supernatant Collect DNA-containing supernatant Centrifugation->Supernatant Spectrophotometry Spectrophotometry (e.g., NanoDrop) Supernatant->Spectrophotometry Use supernatant for measurement A260_A280 Calculate A260/A280 Ratio Spectrophotometry->A260_A280 A260_A230 Calculate A260/A230 Ratio Spectrophotometry->A260_A230 Purity_Evaluation Evaluate DNA Purity A260_A280->Purity_Evaluation A260_A230->Purity_Evaluation

Caption: Chelex® 100 DNA extraction and purity assessment workflow.

The logical relationship between the choice of DNA extraction method and the resulting DNA quality, which dictates its suitability for downstream applications, is depicted below.

Logical_Relationship cluster_methods DNA Extraction Methods cluster_quality DNA Quality cluster_applications Downstream Applications Chelex Chelex® 100 Purity Purity (A260/280, A260/230) Chelex->Purity Lower Purity Integrity Integrity (dsDNA vs ssDNA) Chelex->Integrity ssDNA Phenol Phenol-Chloroform Phenol->Purity High Purity Phenol->Integrity dsDNA SpinColumn Spin-Column Kits SpinColumn->Purity High Purity SpinColumn->Integrity dsDNA MagneticBeads Magnetic Bead Kits MagneticBeads->Purity High Purity MagneticBeads->Integrity dsDNA PCR PCR / qPCR Purity->PCR Sequencing Sequencing Purity->Sequencing Yield Yield Cloning Cloning / RFLP Integrity->Cloning

Caption: Impact of extraction method on DNA quality and applications.

Detailed Experimental Protocols

Chelex® 100 DNA Extraction Protocol

This protocol is adapted from standard procedures for DNA extraction from whole blood or cell suspensions.

  • Sample Preparation: Start with 20-50 µl of whole blood or a pellet of 10^5 to 10^6 cells in a 1.5 ml microcentrifuge tube.

  • Lysis: Add 1 ml of sterile, deionized water to the sample, vortex briefly, and incubate at room temperature for 15 minutes to lyse red blood cells.

  • Centrifugation: Centrifuge at 13,000 x g for 3 minutes. Carefully aspirate and discard the supernatant, leaving the white blood cell pellet.

  • Chelex® 100 Addition: Add 200 µl of a 5% (w/v) Chelex® 100 suspension in sterile, deionized water to the pellet.

  • Proteinase K Digestion (Optional but Recommended): Add 1 µl of Proteinase K (20 mg/ml) and incubate at 56°C for 30-60 minutes.

  • Boiling: Vortex the tube for 10 seconds and then place it in a boiling water bath (100°C) for 8 minutes to denature proteins and release DNA.

  • Final Centrifugation: Vortex the tube again for 10 seconds and then centrifuge at 13,000 x g for 3 minutes to pellet the Chelex® resin and cellular debris.

  • DNA Collection: Carefully transfer the supernatant containing the single-stranded DNA to a new, clean tube. Avoid disturbing the Chelex® pellet. The DNA is now ready for downstream applications or storage at -20°C.

Phenol-Chloroform DNA Extraction Protocol

This protocol is a classic method for obtaining high-purity DNA. Caution: Phenol and chloroform are hazardous chemicals and should be handled in a fume hood with appropriate personal protective equipment.

  • Cell Lysis: Resuspend the cell pellet in 400 µl of lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS). Add 2 µl of Proteinase K (20 mg/ml) and incubate at 50°C for 1-3 hours or overnight.

  • Phenol-Chloroform Extraction: Add an equal volume (400 µl) of phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0) to the lysate.

  • Phase Separation: Mix thoroughly by inverting the tube for 5-10 minutes. Centrifuge at 12,000 x g for 10 minutes at room temperature. This will separate the mixture into three phases: an upper aqueous phase containing DNA, a white interphase with denatured proteins, and a lower organic phase.

  • Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new tube, being cautious not to disturb the interphase.

  • Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the aqueous phase, mix, and centrifuge as in step 3. Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 1/10 volume of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol. Mix gently by inverting the tube until the DNA precipitates.

  • DNA Pelleting: Incubate at -20°C for at least 1 hour (or overnight) and then centrifuge at 12,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the DNA pellet with 1 ml of 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

Spin-Column Based DNA Extraction Protocol (General)

This protocol provides a general workflow for commercially available spin-column kits (e.g., QIAamp DNA Mini Kit). Always refer to the manufacturer's specific instructions.

  • Lysis: Lyse the sample according to the kit's instructions, which typically involves a lysis buffer and Proteinase K digestion.

  • Binding: Add ethanol to the lysate to promote DNA binding to the silica membrane in the spin column.

  • Column Loading: Transfer the mixture to the provided spin column placed in a collection tube.

  • Centrifugation: Centrifuge for 1 minute at ≥6,000 x g. Discard the flow-through.

  • Washing: Add the first wash buffer to the column and centrifuge for 1 minute. Discard the flow-through. Repeat this step with the second wash buffer.

  • Dry Spin: Centrifuge the empty column for 1-3 minutes to remove any residual ethanol.

  • Elution: Place the spin column in a clean microcentrifuge tube. Add the elution buffer directly to the center of the silica membrane and incubate for 1-5 minutes at room temperature.

  • DNA Collection: Centrifuge for 1 minute to elute the purified DNA.

Magnetic Bead-Based DNA Extraction Protocol (General)

This is a generalized protocol for magnetic bead-based DNA extraction kits. Specific buffer compositions and incubation times will vary by manufacturer.

  • Lysis: Lyse the sample in a tube with the provided lysis buffer and Proteinase K.

  • Binding: Add the magnetic beads to the lysate along with a binding buffer. Incubate for a specified time to allow the DNA to bind to the beads.

  • Magnetic Separation: Place the tube on a magnetic stand. The magnetic beads will be pulled to the side of the tube. Carefully aspirate and discard the supernatant.

  • Washing: Remove the tube from the magnetic stand, add the first wash buffer, and resuspend the beads. Place the tube back on the magnetic stand and discard the supernatant. Repeat this step with the second wash buffer.

  • Elution: Remove the tube from the magnetic stand and add the elution buffer. Resuspend the beads and incubate to release the DNA from the beads.

  • DNA Collection: Place the tube back on the magnetic stand. The purified DNA will be in the supernatant. Carefully transfer the supernatant to a new, clean tube.

References

Chelex 100: A Rapid and Efficient Method for DNA Extraction Compared

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology, the isolation of high-quality deoxyribonucleic acid (DNA) is a critical first step for a multitude of downstream applications, from PCR-based diagnostics to next-generation sequencing. Among the various techniques available, the Chelex 100 resin-based method stands out for its simplicity, speed, and cost-effectiveness. This guide provides an objective comparison of Chelex 100's extraction efficiency against other prevalent methods, supported by experimental data, to assist researchers in selecting the optimal technique for their specific needs.

Performance Comparison of DNA Extraction Methods

The efficiency of a DNA extraction method is typically evaluated based on the yield and purity of the isolated DNA. The following tables summarize quantitative data from studies comparing Chelex 100 with the traditional phenol-chloroform method and a widely used commercial spin-column kit (QIAamp DNA Mini Kit).

Table 1: Comparison of DNA Concentration and Yield

Extraction MethodMean DNA Concentration (ng/µL)Mean Total DNA Yield (µg)
Chelex 100 191.8 3836
Phenol-Chloroform22.155.22
QIAamp DNA Mini Kit5.0212.55

Data sourced from a study comparing DNA extraction from nasopharyngeal swabs.[1][2]

Table 2: Comparison of DNA Purity (Spectrophotometric Ratios)

Extraction MethodMean A260/A280 RatioMean A260/A230 Ratio
Chelex 1001.2840.4107
Phenol-Chloroform 1.861 1.207
QIAamp DNA Mini Kit1.6630.4167

Data sourced from the same study comparing DNA extraction from nasopharyngeal swabs. An A260/A280 ratio of ~1.8 is generally considered pure for DNA.[1]

From the data, it is evident that the Chelex 100 method can yield a significantly higher quantity of DNA compared to both phenol-chloroform and the QIAamp DNA Mini Kit.[1][2] However, the purity of the DNA, as indicated by the A260/A280 and A260/A230 ratios, is generally lower with Chelex 100.[1] The phenol-chloroform method tends to provide the highest purity.[1] Despite the lower purity metrics, DNA extracted using Chelex 100 has been shown to be suitable for many downstream applications, particularly PCR-based assays.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are the fundamental steps for the Chelex 100 and phenol-chloroform DNA extraction methods.

Chelex 100 Extraction Protocol

The Chelex 100 method is a simple and rapid procedure that utilizes a chelating resin to bind polyvalent metal ions that can act as catalysts for DNA degradation at high temperatures.[4]

  • Sample Preparation: A small amount of the biological sample (e.g., bloodstain, tissue, buccal swab) is placed in a microcentrifuge tube.

  • Lysis: A 5-20% (w/v) suspension of Chelex 100 resin is added to the sample. For some samples, a pre-wash step with sterile water may be performed to remove inhibitors like heme from blood.[5]

  • Incubation: The mixture is incubated at 56°C for a period, often with the addition of Proteinase K to digest proteins.[5]

  • Boiling: The sample is then boiled for approximately 8-10 minutes to lyse the cells and denature proteins.[5]

  • Centrifugation: The tube is centrifuged to pellet the Chelex resin and cellular debris.

  • DNA Collection: The supernatant, which contains the single-stranded DNA, is carefully collected for use in downstream applications. It is important to avoid transferring any of the Chelex beads.

Phenol-Chloroform Extraction Protocol

This traditional method relies on organic solvents to separate proteins and lipids from the aqueous DNA solution.[6][7]

  • Cell Lysis: The sample is homogenized in a lysis buffer containing a detergent to disrupt cell membranes. Proteinase K is often included to digest proteins.

  • Organic Extraction: An equal volume of a phenol:chloroform:isoamyl alcohol (25:24:1) mixture is added to the lysate.[6][8]

  • Phase Separation: The mixture is vortexed and then centrifuged, resulting in the separation of three phases: an upper aqueous phase containing the DNA, a lower organic phase, and an interphase with precipitated proteins.

  • DNA Collection: The upper aqueous phase is carefully transferred to a new tube.

  • DNA Precipitation: The DNA is precipitated from the aqueous solution by adding cold ethanol or isopropanol and salt.

  • Washing and Resuspension: The precipitated DNA pellet is washed with 70% ethanol, air-dried, and then resuspended in a suitable buffer (e.g., TE buffer or nuclease-free water).

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for the Chelex 100 and Phenol-Chloroform DNA extraction methods.

Chelex_100_Workflow cluster_chelex Chelex 100 DNA Extraction Workflow start Start: Biological Sample add_chelex Add 5-20% Chelex 100 Suspension (Optional: Add Proteinase K) start->add_chelex incubate Incubate at 56°C add_chelex->incubate boil Boil for 8-10 minutes incubate->boil centrifuge Centrifuge to pellet resin and debris boil->centrifuge collect Collect Supernatant (contains ssDNA) centrifuge->collect end_node End: DNA ready for PCR collect->end_node

Caption: A flowchart of the Chelex 100 DNA extraction process.

Phenol_Chloroform_Workflow cluster_phenol Phenol-Chloroform DNA Extraction Workflow start Start: Biological Sample lysis Cell Lysis (Lysis Buffer + Proteinase K) start->lysis extraction Add Phenol:Chloroform:Isoamyl Alcohol lysis->extraction centrifuge1 Centrifuge for Phase Separation extraction->centrifuge1 collect_aqueous Collect Upper Aqueous Phase centrifuge1->collect_aqueous precipitation Precipitate DNA with Ethanol/Isopropanol collect_aqueous->precipitation centrifuge2 Centrifuge to Pellet DNA precipitation->centrifuge2 wash Wash Pellet with 70% Ethanol centrifuge2->wash resuspend Air Dry and Resuspend DNA wash->resuspend end_node End: Purified dsDNA resuspend->end_node

Caption: A flowchart of the Phenol-Chloroform DNA extraction process.

References

Chelex® 100 for DNA Extraction: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of DNA extraction methodology is a critical first step that can significantly impact downstream applications. An ideal method should be efficient, cost-effective, and yield DNA of sufficient quality and quantity. This guide provides a comprehensive cost-benefit analysis of the Chelex® 100 resin-based method for DNA extraction, comparing it with other common techniques: phenol-chloroform extraction, spin-column kits, and magnetic bead-based purification.

Performance Comparison at a Glance

The Chelex® 100 method stands out for its low cost and rapid protocol. While it may not always yield the highest purity DNA compared to more expensive kit-based methods, its performance is often sufficient for many downstream applications, particularly PCR-based assays. The following tables summarize the key performance indicators across the different DNA extraction methods.

Performance Metric Chelex® 100 Phenol-Chloroform Spin-Column Kits Magnetic Beads
Cost per Sample Very Low (~$0.15)[1]Low to Medium (~$1.95)[1]Medium to High (~$5.07)[1]High
Time per Sample Fast (approx. 30 mins)[2]Slow and LaboriousFast to MediumVery Fast (amenable to automation)[3][4]
DNA Yield High[1]HighMedium to HighHigh
DNA Purity (A260/280) Variable (can be low, ~1.28)[1]High (~1.86)[1]High (~1.66-1.8)[1][5]High
Safety Concerns MinimalHigh (use of toxic organic solvents)LowLow
Throughput HighLowMediumHigh (easily automated)[3]

In-Depth Look at Performance Metrics

Cost-Effectiveness: Chelex® 100 is a significantly more affordable option compared to commercial kits and the hazardous chemicals required for phenol-chloroform extraction. One study found the Chelex® 100 method to be 33 times cheaper than a commercial kit and almost 13 times cheaper than the phenol-chloroform method.[1] This makes it an attractive choice for high-throughput studies or laboratories with budget constraints.

Time Efficiency: The Chelex® 100 protocol is notably rapid and simple, often taking as little as 30 minutes to complete.[2] This is a stark contrast to the multi-step and time-consuming phenol-chloroform method. While spin-column kits are also relatively fast, the potential for automation with magnetic beads offers the highest throughput for large-scale projects.[3][4]

DNA Yield and Purity: Studies have shown that Chelex® 100 can yield a significantly higher amount of DNA compared to some commercial kits.[1][6][7] However, the purity of the extracted DNA, as measured by the A260/280 ratio, can be lower and more variable.[1] This is because the Chelex® method results in a cruder lysate containing single-stranded DNA, which may also contain PCR inhibitors.[8][9] For applications that are sensitive to contaminants, methods like phenol-chloroform, spin-columns, or magnetic beads, which typically yield higher purity double-stranded DNA, may be more suitable.[1][5]

Experimental Workflows

The following diagrams illustrate the typical workflows for each DNA extraction method.

Chelex_100_Workflow cluster_chelex Chelex® 100 DNA Extraction Workflow start Sample Collection lysis Add 5-20% Chelex® 100 and Proteinase K start->lysis incubation1 Incubate at 56°C lysis->incubation1 boil Boil at 100°C for 8 min incubation1->boil centrifuge Centrifuge boil->centrifuge supernatant Collect Supernatant (contains ssDNA) centrifuge->supernatant end DNA Ready for PCR supernatant->end

Caption: Chelex® 100 DNA Extraction Workflow.

Phenol_Chloroform_Workflow cluster_phenol Phenol-Chloroform DNA Extraction Workflow start Sample Lysis add_pc Add Phenol:Chloroform:Isoamyl Alcohol start->add_pc vortex Vortex add_pc->vortex centrifuge1 Centrifuge vortex->centrifuge1 aqueous_phase Transfer Aqueous Phase centrifuge1->aqueous_phase add_chloroform Add Chloroform aqueous_phase->add_chloroform centrifuge2 Centrifuge add_chloroform->centrifuge2 precipitate Precipitate DNA (Ethanol & Salt) centrifuge2->precipitate wash Wash with 70% Ethanol precipitate->wash resuspend Resuspend DNA Pellet wash->resuspend end Purified dsDNA resuspend->end

Caption: Phenol-Chloroform DNA Extraction Workflow.

Spin_Column_Workflow cluster_spin Spin-Column DNA Extraction Workflow start Sample Lysis bind Bind DNA to Silica Membrane start->bind centrifuge1 Centrifuge & Discard Flow-through bind->centrifuge1 wash1 Add Wash Buffer 1 centrifuge1->wash1 centrifuge2 Centrifuge & Discard Flow-through wash1->centrifuge2 wash2 Add Wash Buffer 2 centrifuge2->wash2 centrifuge3 Centrifuge & Discard Flow-through wash2->centrifuge3 dry_spin Dry Spin centrifuge3->dry_spin elute Elute DNA dry_spin->elute end Purified dsDNA elute->end

Caption: Spin-Column DNA Extraction Workflow.

Magnetic_Bead_Workflow cluster_magnetic Magnetic Bead DNA Extraction Workflow start Sample Lysis bind Bind DNA to Magnetic Beads start->bind capture Capture Beads with Magnet bind->capture wash1 Wash Beads capture->wash1 capture2 Capture Beads with Magnet wash1->capture2 wash2 Wash Beads capture2->wash2 capture3 Capture Beads with Magnet wash2->capture3 elute Elute DNA capture3->elute end Purified dsDNA elute->end

Caption: Magnetic Bead DNA Extraction Workflow.

Detailed Experimental Protocols

Chelex® 100 DNA Extraction Protocol

This protocol is a generalized procedure and may require optimization for specific sample types.[10][11]

  • Sample Preparation:

    • For blood or saliva on a swab, cut a small portion of the swab and place it in a 1.5 mL microcentrifuge tube.

    • For tissue samples, use a small piece (1-2 mm³).

    • For dried blood spots, cut out a small punch.[12]

  • Lysis:

    • Add 200 µL of a 5-20% (w/v) sterile Chelex® 100 suspension in nuclease-free water to the sample tube.

    • Add 2 µL of Proteinase K (10 mg/mL).

  • Incubation:

    • Vortex the tube for 5-10 seconds.

    • Incubate at 56°C for at least 30 minutes (for hair, incubate for a minimum of 6 hours).[13]

  • Inactivation and Denaturation:

    • Vortex vigorously for 5-10 seconds.

    • Incubate in a boiling water bath or heat block at 100°C for 8 minutes.

  • Centrifugation:

    • Vortex for 5-10 seconds.

    • Centrifuge at 10,000-15,000 x g for 3 minutes to pellet the Chelex® resin and cellular debris.[13]

  • DNA Collection:

    • Carefully transfer the supernatant containing the single-stranded DNA to a new, sterile tube, avoiding the Chelex® beads. The DNA is now ready for downstream applications like PCR.

Phenol-Chloroform DNA Extraction Protocol

This protocol involves hazardous materials and should be performed in a fume hood with appropriate personal protective equipment.[14][15][16][17]

  • Lysis:

    • Homogenize the sample in a suitable lysis buffer containing a detergent (e.g., SDS) and Proteinase K.

    • Incubate at 55°C for 1-2 hours or until the sample is completely lysed.

  • Phenol-Chloroform Extraction:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.

    • Vortex vigorously for 20-30 seconds.

    • Centrifuge at 16,000 x g for 5 minutes at room temperature to separate the phases.

  • Aqueous Phase Transfer:

    • Carefully transfer the upper aqueous phase (containing the DNA) to a new tube, avoiding the protein interface and the lower organic phase.

  • Chloroform Extraction (Optional but Recommended):

    • Add an equal volume of chloroform:isoamyl alcohol (24:1) to the aqueous phase.

    • Vortex and centrifuge as in step 2.

    • Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation:

    • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol.

    • Invert the tube gently to mix and incubate at -20°C for at least 1 hour to precipitate the DNA.

  • Pelleting and Washing:

    • Centrifuge at high speed for 15-30 minutes at 4°C to pellet the DNA.

    • Carefully discard the supernatant.

    • Wash the DNA pellet with 70% ethanol.

    • Centrifuge again for 5 minutes, discard the supernatant, and air-dry the pellet.

  • Resuspension:

    • Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).

Spin-Column DNA Extraction Kit Protocol

This is a generalized protocol based on the principles of silica-based spin columns. Always refer to the specific manufacturer's instructions.[18][19][20][21][22]

  • Lysis:

    • Lyse the sample according to the kit's instructions, which typically involves a lysis buffer and Proteinase K.

  • Binding:

    • Add the binding buffer (containing a high concentration of chaotropic salts) and ethanol to the lysate.

    • Transfer the mixture to the spin column.

    • Centrifuge for 1 minute. The DNA will bind to the silica membrane. Discard the flow-through.

  • Washing:

    • Add the first wash buffer to the column and centrifuge for 1 minute. Discard the flow-through.

    • Add the second wash buffer (usually containing ethanol) and centrifuge for 1 minute. Discard the flow-through.

  • Dry Spin:

    • Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.

  • Elution:

    • Place the spin column in a clean collection tube.

    • Add the elution buffer (a low-salt buffer or nuclease-free water) directly to the center of the silica membrane.

    • Incubate for 1-5 minutes at room temperature.

    • Centrifuge for 1 minute to elute the purified DNA.

Magnetic Bead-Based DNA Extraction Protocol

This is a generalized protocol. Specific buffer compositions and incubation times will vary depending on the kit manufacturer.[3][4][23][24][25]

  • Lysis:

    • Lyse the sample in the provided lysis buffer.

  • Binding:

    • Add the magnetic beads to the lysate.

    • Incubate with mixing to allow the DNA to bind to the surface of the beads.

  • Capture and Wash:

    • Place the tube on a magnetic stand to capture the beads.

    • Carefully aspirate and discard the supernatant.

    • Remove the tube from the magnet, add the first wash buffer, and resuspend the beads.

    • Recapture the beads on the magnetic stand and discard the supernatant.

    • Repeat the wash step with the second wash buffer.

  • Elution:

    • Remove the tube from the magnet and add the elution buffer.

    • Resuspend the beads and incubate to release the DNA.

    • Place the tube back on the magnetic stand to capture the beads.

    • Carefully transfer the supernatant containing the purified DNA to a new tube.

Conclusion

The Chelex® 100 method for DNA extraction presents a compelling option for laboratories where cost and speed are primary considerations. Its simple, non-toxic workflow makes it an accessible technique for a wide range of applications, especially for high-throughput PCR-based screening. However, for downstream applications requiring high-purity, double-stranded DNA, such as sequencing or restriction digests, alternative methods like spin-column kits or magnetic bead-based purification may be more appropriate, despite their higher cost. The classic phenol-chloroform method, while effective in yielding high-quality DNA, is increasingly being replaced by safer and faster alternatives. Ultimately, the choice of DNA extraction method should be guided by the specific requirements of the downstream application, available budget, and desired throughput.

References

A Researcher's Guide to DNA Extraction: The Chelex® 100 Method in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of DNA extraction method is a critical first step that can significantly impact the success of downstream applications. This guide provides an in-depth comparison of the Chelex® 100 method with other common DNA extraction techniques, supported by experimental data and detailed protocols.

The Chelex® 100 Method: A Rapid Overview

The Chelex® 100 method is a rapid and straightforward technique for DNA extraction, particularly from small or challenging samples. It utilizes a chelating ion-exchange resin that binds to polyvalent metal ions, most notably magnesium (Mg²⁺), which are essential cofactors for DNases. By removing these ions, the Chelex® resin protects the DNA from enzymatic degradation, especially during the heat-based lysis step.

The workflow for the Chelex® 100 method is remarkably simple, as illustrated below.

Chelex_Workflow Sample Sample Collection (e.g., blood, tissue, cells) Lysis Cell Lysis with Chelex® 100 Suspension and Heat (e.g., 100°C) Sample->Lysis Add Chelex® Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant (containing single-stranded DNA) Centrifugation->Supernatant Pellet resin and debris Downstream Downstream Applications (e.g., PCR, genotyping) Supernatant->Downstream

A simplified workflow of the Chelex® 100 DNA extraction method.

Advantages and Disadvantages of the Chelex® 100 Method

The primary appeal of the Chelex® 100 method lies in its speed and simplicity. However, it is essential to weigh its advantages against its limitations.

Advantages:

  • Rapid and Simple: The protocol is quick to perform, often taking less than an hour, and involves fewer steps and tube transfers compared to other methods.[1][2] This reduces the risk of sample cross-contamination.[1]

  • Cost-Effective: It is an inexpensive method, requiring minimal reagents and equipment.[2][3] In one study, the Chelex® 100 method was found to be 13 times cheaper than the phenol-chloroform method and 33 times cheaper than a commercial kit.[3]

  • Non-Toxic: Unlike the phenol-chloroform method, it avoids the use of hazardous organic solvents.[1][4]

  • Effective for Small and Degraded Samples: It has been shown to be efficient for extracting DNA from minute or partially degraded samples, which is particularly useful in forensic science.

Disadvantages:

  • Yields Single-Stranded DNA: The boiling step denatures the DNA, resulting in single-stranded DNA.[5] This makes it unsuitable for techniques that require double-stranded DNA, such as restriction fragment length polymorphism (RFLP) analysis.

  • Lower Purity: The resulting DNA extract is often less pure than that obtained from other methods and may contain PCR inhibitors.[1][6] Spectrophotometric analysis of DNA extracted with Chelex® 100 often shows a lower 260/280 ratio, indicating the presence of protein contaminants.[3] Similarly, a low 260/230 ratio suggests contamination with salts and other compounds.[3]

  • Potential for DNA Degradation: The harsh heating conditions can lead to further degradation of already fragile DNA.[5]

  • Inhibitor Carryover: The simple purification process may not effectively remove all PCR inhibitors present in the original sample.[1][5]

Comparative Analysis with Alternative DNA Extraction Methods

To provide a comprehensive overview, we compare the Chelex® 100 method with three other widely used techniques: Phenol-Chloroform Extraction, Salting Out, and Silica-Based Spin Columns.

Phenol-Chloroform Extraction

This traditional method relies on organic solvents to separate nucleic acids from proteins and other cellular components.

Phenol_Chloroform_Workflow Lysis Cell Lysis (e.g., with SDS, Proteinase K) Extraction Phenol-Chloroform Extraction Lysis->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Aqueous_Phase Collect Aqueous Phase (contains DNA) Phase_Separation->Aqueous_Phase Precipitation DNA Precipitation (e.g., with Ethanol) Aqueous_Phase->Precipitation Wash Wash and Resuspend DNA Precipitation->Wash

General workflow for Phenol-Chloroform DNA extraction.

Advantages:

  • High Yield of Pure, High Molecular Weight DNA: This method is known for producing high-quality, double-stranded DNA suitable for a wide range of downstream applications.[7]

  • Effective for a Variety of Sample Types: It can be used to extract DNA from diverse biological materials.[8]

Disadvantages:

  • Use of Hazardous Chemicals: Phenol and chloroform are toxic and must be handled in a fume hood with appropriate personal protective equipment.[1][5]

  • Time-Consuming and Labor-Intensive: The protocol involves multiple steps and can be lengthy.[7]

  • Risk of Contamination: The multiple tube transfers increase the potential for sample cross-contamination.[1]

Salting Out Method

This method utilizes high salt concentrations to precipitate proteins, leaving the DNA in solution.

Salting_Out_Workflow Lysis Cell Lysis Protein_Precipitation Protein Precipitation (High Salt Concentration) Lysis->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant (contains DNA) Centrifugation->Supernatant Precipitation DNA Precipitation (e.g., with Isopropanol) Supernatant->Precipitation Wash Wash and Resuspend DNA Precipitation->Wash

A typical workflow for the Salting Out DNA extraction method.

Advantages:

  • Non-Toxic: It avoids the use of hazardous organic solvents.

  • Cost-Effective: The reagents are inexpensive.[9]

  • Yields High Molecular Weight DNA: This method can produce high-quality DNA.

Disadvantages:

  • Can Be Time-Consuming: While simpler than phenol-chloroform, it can still be a lengthy process.

  • Potential for Protein Contamination: Incomplete protein precipitation can lead to impurities in the final DNA sample.

Silica-Based Spin Columns

This modern technique relies on the ability of DNA to bind to a silica membrane in the presence of chaotropic salts.

Silica_Column_Workflow Lysis Cell Lysis Binding Bind DNA to Silica Column Lysis->Binding Wash1 Wash Step 1 Binding->Wash1 Wash2 Wash Step 2 Wash1->Wash2 Elution Elute Pure DNA Wash2->Elution

The streamlined workflow of Silica-Based Spin Column DNA extraction.

Advantages:

  • Rapid and Easy to Use: The protocol is fast and straightforward, with minimal hands-on time.

  • High Purity DNA: This method consistently yields high-purity DNA, free from contaminants and inhibitors.[10]

  • Reproducible Results: Commercial kits provide standardized reagents and protocols, leading to consistent results.

Disadvantages:

  • Higher Cost: Commercial kits are generally more expensive than in-house methods like Chelex® 100 or salting out.[3]

  • Potential for Lower Yield with Some Samples: While efficient, the yield may be lower compared to other methods for certain sample types.[11][12][13]

Quantitative Data Comparison

The following table summarizes experimental data from studies comparing the performance of these DNA extraction methods.

MethodDNA Yield (ng/µL or total µg)DNA Purity (A260/280)DNA Purity (A260/230)
Chelex® 100 191.8 ng/µL (mean)[3]1.284 (mean)[3]0.4107 (mean)[3]
45.322 µg/mL (mean)[9]1.288 (mean)[9]-
Higher yield than QIAamp for semen and saliva[11]--
Phenol-Chloroform 22.1 ng/µL (mean)[3]1.861 (mean)[3]1.207 (mean)[3]
44.68 µg/mL (mean)[9]1.786 (mean)[9]-
Salting Out 76.164 µg/mL (mean)[9]1.884 (mean)[9]-
Higher yield than QIAampComparable to QIAamp-
Silica-Based Spin Column (QIAamp) 5.02 ng/µL (mean)[3]1.663 (mean)[3]0.4167 (mean)[3]
Lower yield than Chelex® 100 for blood[12][13]--
Lower yield than salting out--

Note: The reported values are from different studies and may not be directly comparable due to variations in sample type, starting material amount, and specific protocols used.

Experimental Protocols

Detailed methodologies for each of the key experiments cited are provided below for your reference.

Chelex® 100 DNA Extraction Protocol (General)
  • Sample Preparation: Place a small amount of the sample (e.g., a drop of blood, a small piece of tissue, or a few cells) into a microcentrifuge tube.

  • Lysis: Add a 5-20% Chelex® 100 suspension to the sample. The volume will depend on the sample size.

  • Incubation: Incubate the mixture at 56°C for a period ranging from 30 minutes to overnight, depending on the sample type.

  • Boiling: Vortex the sample and then incubate at 100°C for 8 minutes to lyse the cells and denature proteins.

  • Centrifugation: Centrifuge the tube at high speed for 2-3 minutes to pellet the Chelex® resin and cellular debris.

  • DNA Collection: Carefully transfer the supernatant containing the single-stranded DNA to a new tube, avoiding the Chelex® pellet. The DNA is now ready for downstream applications.

Phenol-Chloroform DNA Extraction Protocol (General)
  • Cell Lysis: Lyse the cells in a buffer containing a detergent (e.g., SDS) and Proteinase K to digest proteins.

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. Mix thoroughly by vortexing.

  • Phase Separation: Centrifuge the mixture to separate it into three phases: an upper aqueous phase (containing DNA), a middle interphase (containing proteins), and a lower organic phase (containing lipids and other organic molecules).

  • Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Precipitate the DNA from the aqueous phase by adding salt (e.g., sodium acetate) and cold ethanol or isopropanol.

  • Pelleting and Washing: Centrifuge to pellet the DNA. Wash the DNA pellet with 70% ethanol to remove residual salts.

  • Resuspension: Air-dry the DNA pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).

Salting Out DNA Extraction Protocol (from Blood)
  • Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.

  • White Blood Cell Lysis: Pellet the white blood cells and lyse them in a buffer containing a detergent and Proteinase K.

  • Protein Precipitation: Add a saturated salt solution (e.g., NaCl) to the lysate and mix vigorously to precipitate the proteins.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant containing the DNA to a new tube.

  • DNA Precipitation: Precipitate the DNA by adding isopropanol or ethanol.

  • Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air-dry, and resuspend in a suitable buffer.

Silica-Based Spin Column DNA Extraction Protocol (General Kit Protocol)
  • Lysis: Lyse the sample using the provided lysis buffer, which often contains chaotropic salts.

  • Binding: Apply the lysate to the silica spin column and centrifuge. The DNA will bind to the silica membrane.

  • Washing: Wash the membrane with the provided wash buffers to remove contaminants. This usually involves one or two wash steps with centrifugation.

  • Elution: Add the elution buffer (or nuclease-free water) to the center of the membrane and centrifuge to elute the purified DNA.

Conclusion

The choice of DNA extraction method is a trade-off between speed, cost, yield, and purity. The Chelex® 100 method is an excellent choice for rapid screening of a large number of samples, especially when the starting material is limited or of poor quality and the downstream application is PCR-based. However, for applications requiring high-purity, double-stranded DNA, such as sequencing or cloning, methods like phenol-chloroform extraction, salting out, or silica-based spin columns are more appropriate. Researchers should carefully consider the specific requirements of their experiments to select the most suitable DNA extraction strategy.

References

Chelex 100: A Comparative Guide to DNA Extraction Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate DNA extraction method is a critical first step that can significantly impact the quality and outcome of downstream molecular analyses. Chelex 100, an ion-exchange resin, offers a rapid and cost-effective alternative to more complex and expensive commercial kits. This guide provides an objective comparison of Chelex 100's performance against other common DNA extraction methods across various sample types, supported by experimental data and detailed protocols.

Performance Comparison of DNA Extraction Methods

The efficacy of a DNA extraction method is typically evaluated based on the yield and purity of the recovered DNA, as well as its suitability for subsequent applications like Polymerase Chain Reaction (PCR). Below is a summary of quantitative data comparing Chelex 100 with other prevalent methods.

Sample TypeMethodDNA YieldDNA Purity (A260/A280)Downstream PCR Success
Dried Blood Spots Chelex 100 590% higher than QIAamp Kit [1]Not consistently reported, may contain inhibitorsSuccessful for rare allele detection[1]
QIAamp DNA Blood Mini KitLower yield (9.2% absolute efficiency vs 54.5% for Chelex)[1]HighHigh
Semen Chelex 100 Highest yield compared to QIAamp and AutoMate Express [2]Sufficient for PCR[3]High[3]
QIAamp DNA Investigator KitLower yield than Chelex[2]HighHigh
AutoMate Express SystemLower yield than Chelex[2]HighHigh
Saliva Chelex 100 Highest yield compared to QIAamp and AutoMate Express [2]Sufficient for PCRHigh
QIAamp DNA Investigator KitLower yield than Chelex[2]HighHigh
AutoMate Express SystemLower yield than Chelex[2]HighHigh
Blood Chelex 100 Lower yield than AutoMate Express[2]May contain PCR inhibitors like heme[3][4]Generally successful, but inhibition can occur[2][3]
QIAamp DNA Investigator KitConsistent but lower yields[2]HighHigh
AutoMate Express SystemHighest yield [2]HighHigh
Buccal Swabs Chelex 100 No statistical difference with QIAGEN kits[5][6]Sufficient for PCRHigh[3]
QIAGEN DNA Investigator KitNo statistical difference with Chelex 100[5][6]HighHigh
QIAcube (automated)No statistical difference with manual methods[5][6]HighHigh
Hair Chelex 100 Efficient for forensic samples[3]Sufficient for PCRSuccessful genotyping[3]
Other MethodsNot directly compared in available data--
Tissue Modified Chelex 100 ~20-fold higher concentration than standard Chelex [7]Improved (260/230 ratio of 2.35) [7]High
Standard Chelex 100Low concentration (avg. 40 ng/µl) and impure[7]Low purity (avg. 260/230 ratio of 0.4)[7]Inconsistent, potential for PCR inhibition[7]

Key Performance Insights

Chelex 100 demonstrates strong performance, particularly in terms of DNA yield for specific sample types like semen, saliva, and dried blood spots, often outperforming more expensive column-based kits.[1][2] Its cost-effectiveness and simple protocol make it an attractive option.[8][9]

However, a significant drawback of the Chelex 100 method is the potential for co-extraction of PCR inhibitors, such as heme from blood samples.[3][4] The resulting DNA is also single-stranded due to the boiling step, which may not be suitable for all downstream applications, although it is compatible with most PCR-based assays.[10] For blood samples, automated systems like the AutoMate Express have been shown to provide the highest DNA yield.[2] For buccal swabs, the performance of Chelex 100 is comparable to that of QIAGEN kits, with no statistically significant difference in DNA yield.[5][6]

Modifications to the standard Chelex 100 protocol, such as incorporating protein precipitation and DNA pelleting steps, can significantly improve both the yield and purity of DNA from tissue samples.[7]

Experimental Methodologies

Chelex 100 DNA Extraction Protocol (General)

This protocol is a generalized procedure. Optimal conditions, such as the concentration of Chelex 100 (5% or 20% w/v), may vary depending on the sample type.[4]

  • Sample Preparation : A small amount of the sample (e.g., 3-10 µl of liquid blood, a small cutting of a stain, or a portion of a swab) is placed in a microcentrifuge tube.[4][11]

  • Initial Wash (for bloodstains) : Add 1 mL of sterile deionized water, vortex, and incubate at room temperature for 15-30 minutes to lyse red blood cells and remove heme. Centrifuge and discard the supernatant, leaving the cell pellet.[4][11]

  • Chelex Addition : Add 200 µL of a 5% or 20% Chelex 100 suspension to the sample. For some samples, Proteinase K may be added to aid in protein digestion.

  • Incubation : The mixture is incubated at 56°C for a minimum of 30 minutes (for hair, this can be extended to at least 6 hours).[4]

  • Boiling : The tubes are vortexed and then incubated at 100°C for 8 minutes to lyse the cells and denature the DNA.[4] This step also allows the Chelex resin to chelate metal ions that act as cofactors for DNases, thereby protecting the DNA from degradation.[9][10]

  • Centrifugation : The tubes are vortexed again and then centrifuged at high speed for 2-3 minutes to pellet the Chelex resin and cellular debris.[11]

  • DNA Collection : The DNA-containing supernatant is carefully transferred to a new tube, avoiding the Chelex resin pellet, which is a known PCR inhibitor.[10] The extracted DNA is single-stranded and ready for downstream applications.

Column-Based DNA Extraction (e.g., QIAamp Kit) Protocol (General)
  • Lysis : The sample is incubated with a lysis buffer containing Proteinase K to break open the cells and digest proteins.

  • Binding : The lysate is mixed with ethanol and passed through a silica membrane column. The DNA binds to the silica membrane in the presence of high salt concentrations.

  • Washing : The column is washed with two different wash buffers to remove any remaining contaminants and PCR inhibitors.

  • Elution : The purified, double-stranded DNA is eluted from the silica membrane using a low-salt elution buffer or water.

Visualizing the Workflow

The following diagrams illustrate the key steps in the Chelex 100 and a typical column-based DNA extraction workflow.

G Chelex 100 DNA Extraction Workflow cluster_chelex Sample Sample Preparation Wash Wash (e.g., for bloodstains) Sample->Wash Optional Chelex Add Chelex & Proteinase K Sample->Chelex Wash->Chelex Incubate56 Incubate at 56°C Chelex->Incubate56 Boil Boil at 100°C Incubate56->Boil Centrifuge Centrifuge Boil->Centrifuge Supernatant Collect Supernatant (ssDNA) Centrifuge->Supernatant

Chelex 100 DNA Extraction Workflow

G Column-Based DNA Extraction Workflow cluster_column Lysis Lysis with Buffer & Proteinase K Bind Bind DNA to Silica Column Lysis->Bind Wash1 Wash Step 1 Bind->Wash1 Wash2 Wash Step 2 Wash1->Wash2 Elute Elute DNA (dsDNA) Wash2->Elute

Column-Based DNA Extraction Workflow

Conclusion

Chelex 100 provides a simple, rapid, and economical method for DNA extraction that is particularly effective for certain sample types, yielding a high quantity of DNA suitable for PCR-based analyses. While it may not consistently produce DNA of the same purity as commercial kits and the resulting DNA is single-stranded, its performance is comparable and in some cases superior, making it a valuable tool in the molecular biologist's repertoire. The choice of extraction method should be guided by the specific sample type, the required DNA quality for downstream applications, and considerations of cost and throughput. For applications where high purity and double-stranded DNA are paramount, column-based kits or automated systems may be more appropriate.

References

Chelex® 100 Versus Commercial DNA Extraction Kits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate DNA extraction method is a critical first step that can significantly impact the quality and outcome of downstream molecular analyses. This guide provides an objective comparison between the well-established Chelex® 100 resin method and other commercially available DNA extraction kits, supported by experimental data and detailed protocols.

Performance Comparison: Chelex® 100 vs. Commercial Kits

The choice between Chelex® 100 and commercial kits often depends on the specific requirements of the experiment, including sample type, required DNA quality, downstream application, and budget. While Chelex® 100 is a cost-effective method suitable for high-throughput PCR-based applications, commercial kits generally offer higher purity DNA suitable for a wider range of sensitive applications.

A study comparing Chelex® 100 with the QIAamp® DNA Investigator Kit for forensic applications found no statistically significant difference in the quantity of DNA recovered from buccal cells and blood stains.[1][2] However, the automated version of the Qiagen kit (QIAcube) offered a simpler and quicker workflow with a lower risk of contamination.[1][2] Another study highlighted that Chelex®-100 yielded the highest amount of DNA from semen and saliva samples, while an automated system (AutoMate Express™) was superior for blood samples.[3]

Quantitative data from various studies comparing DNA yield and purity are summarized in the table below. It is important to note that DNA yield can be highly variable depending on the sample type and the specific commercial kit used.

Extraction MethodSample TypeDNA Yield (ng/µl)A260/A280 RatioA260/A230 RatioSource
Chelex® 100 Blood4.694Not consistently reportedNot consistently reported
Dried Blood Spot~135 (from a 3mm punch)Not reportedNot reported[4]
Tissue (liver)275.25~1.82.35[5]
QIAGEN DNeasy Blood & Tissue Kit Blood55.51.85Not reported[6]
Tissue (brain, 25mg)15-30 µg totalNot reportedNot reported[5]
QIAGEN QIAamp® DNA Investigator Kit BloodNot specifiedNot specifiedNot specified[1][2]
Buccal SwabNot specifiedNot specifiedNot specified[1][2]
AutoMate Express™ Blood49.028Not consistently reportedNot consistently reported
EZ1 Advanced XL Blood35.485Not consistently reportedNot consistently reported
Phenol-Chloroform (PCIA) Blood114.21Not consistently reportedNot consistently reported

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution as experimental conditions may vary.

Mechanism of Action and Workflow

Chelex® 100 is a chelating resin composed of styrene-divinylbenzene copolymers with paired iminodiacetate ions.[7][8] These ions have a high affinity for polyvalent metal ions, particularly magnesium (Mg²⁺). By sequestering these metal ions, Chelex® 100 inactivates nucleases (DNases) that require Mg²⁺ as a cofactor and protects the DNA from degradation, especially at high temperatures.[7][9] The procedure involves boiling the sample in a Chelex® suspension, which lyses the cells and denatures proteins.[7] The resulting supernatant contains single-stranded DNA suitable for PCR.

Commercial DNA extraction kits , such as those from Qiagen, Promega, and Thermo Fisher Scientific, typically utilize a silica-based membrane in a spin-column format. The general workflow involves cell lysis, binding of DNA to the silica membrane in the presence of chaotropic salts, washing to remove contaminants, and finally, elution of purified, double-stranded DNA.[10]

Experimental Workflows

Below are diagrams illustrating the typical experimental workflows for DNA extraction using Chelex® 100 and a standard commercial kit.

Chelex100_Workflow cluster_chelex Chelex® 100 DNA Extraction Workflow Sample 1. Sample Collection (e.g., blood, tissue, cells) Lysis 2. Add 5-20% Chelex® 100 Suspension & Proteinase K Sample->Lysis Incubate56 3. Incubate at 56°C (e.g., 1-4 hours or overnight) Lysis->Incubate56 Boil 4. Boil at 100°C (e.g., 8-10 minutes) Incubate56->Boil Centrifuge1 5. Centrifuge to Pellet Resin and Debris Boil->Centrifuge1 Supernatant 6. Collect Supernatant (contains single-stranded DNA) Centrifuge1->Supernatant PCR 7. Use for PCR Supernatant->PCR

Chelex® 100 DNA Extraction Workflow

CommercialKit_Workflow cluster_kit Typical Commercial DNA Extraction Kit Workflow (Silica-Based) Sample 1. Sample Collection Lysis 2. Cell Lysis (with provided buffer) Sample->Lysis Bind 3. Bind DNA to Silica Membrane Lysis->Bind Wash1 4. Wash Step 1 (remove proteins) Bind->Wash1 Wash2 5. Wash Step 2 (remove salts) Wash1->Wash2 Dry 6. Dry Spin (remove ethanol) Wash2->Dry Elute 7. Elute DNA (with elution buffer) Dry->Elute dsDNA 8. Purified dsDNA Elute->dsDNA

References

A Comparative Guide to the Reproducibility of DNA Extraction Using Chelex® 100

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting a DNA extraction method that is reliable, reproducible, and fits the needs of downstream applications is a critical first step. This guide provides an objective comparison of the Chelex® 100 resin-based method with other common alternatives, focusing on reproducibility, yield, and purity. The data presented is supported by findings from multiple studies to aid in making an informed decision for your laboratory's workflow.

Overview of DNA Extraction Methods

The ideal DNA extraction method should consistently deliver high-quality genetic material free of inhibitors for applications like PCR, qPCR, and sequencing. Here, we compare three widely used techniques:

  • Chelex® 100 Resin: A simple, rapid method utilizing a chelating resin that binds to divalent metal ions, such as Mg²⁺, which are cofactors for nucleases that can degrade DNA.[1][2] The process involves boiling the sample with the resin to lyse cells and denature proteins, leaving single-stranded DNA in the supernatant.[3][4]

  • Silica-Based Spin-Column Kits (e.g., QIAamp®): These kits are a popular choice in many labs. They involve cell lysis, followed by binding the DNA to a silica membrane in the presence of chaotropic salts. After a series of wash steps to remove contaminants, the purified, double-stranded DNA is eluted.

  • Phenol-Chloroform Extraction: A traditional, highly effective method for purifying DNA. It is a liquid-liquid extraction technique that separates nucleic acids from proteins and other cellular components. While it yields high-purity DNA, it is time-consuming and involves hazardous organic solvents.[5]

Quantitative Performance Comparison

The reproducibility and performance of a DNA extraction method can be assessed by measuring DNA yield and purity. The following table summarizes quantitative data from studies comparing Chelex® 100 with spin-column kits and phenol-chloroform methods across different sample types.

Parameter Sample Type Chelex® 100 QIAamp® Kit (Spin-Column) Phenol-Chloroform Reference
DNA Yield Efficiency Dried Blood Spots54.5% 9.2%Not Assessed[6]
Total DNA Yield (µg) Nasopharyngeal Swabs3836 µg 12.55 µg55.22 µg[5]
DNA Concentration (ng/µL) Nasopharyngeal Swabs191.8 ng/µL 5.02 ng/µL22.1 ng/µL[5]
DNA Yield SemenHighest Yield Lower YieldNot Assessed[7]
DNA Yield SalivaHighest Yield Lower YieldNot Assessed[7]
Purity (A260/280 Ratio) Dried Blood Spots0.971.97 Not Assessed[8]
Purity (A260/280 Ratio) Nasopharyngeal Swabs~1.3 - 1.5~1.7 - 1.8~1.8 - 1.9 [5]
Consistency Blood, Semen, SalivaHigh Yield but Less ConsistentLower Yield but Most Consistent Not Assessed[7]

Note: Higher A260/280 ratios (ideally ~1.8) indicate purer DNA with less protein contamination.

Experimental Workflows and Protocols

Chelex® 100 DNA Extraction Workflow

The Chelex® 100 method is valued for its simplicity and speed. The fundamental principle is to lyse cells by boiling while simultaneously protecting the DNA from degradation by chelating metal ions that act as cofactors for DNases.

Chelex_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection DNA Collection Sample 1. Place Sample in Tube (e.g., blood spot, swab tip) Wash 2. Optional Wash Step (e.g., with PBS) Sample->Wash Add_Chelex 3. Add 5-20% Chelex® 100 Suspension Wash->Add_Chelex Add_PK 4. Add Proteinase K (Optional, for high protein samples) Add_Chelex->Add_PK Incubate_56 5. Incubate at 56°C (For Proteinase K activity) Add_PK->Incubate_56 Vortex1 6. Vortex Briefly Incubate_56->Vortex1 Boil 7. Incubate at 100°C (8 min) (Cell Lysis & DNA Denaturation) Vortex1->Boil Vortex2 8. Vortex Briefly Boil->Vortex2 Centrifuge 9. Centrifuge to Pellet Resin and Debris Vortex2->Centrifuge Collect 10. Transfer Supernatant (Contains ssDNA) to a New Tube Centrifuge->Collect Store 11. Store DNA or Use Directly in Downstream Applications Collect->Store

Diagram 1: Chelex® 100 DNA Extraction Workflow.
Detailed Experimental Protocols

1. Chelex® 100 Resin Method (Optimized from multiple sources[6][9])

  • Objective: To extract PCR-ready, single-stranded DNA.

  • Materials: 5-20% Chelex® 100 suspension in sterile water, Proteinase K (optional), microcentrifuge tubes, heat block, vortexer, centrifuge.

  • Sample Preparation: Place the sample (e.g., a small piece of tissue, a dried blood spot, or the tip of a buccal swab) into a 1.5 mL microcentrifuge tube.

  • Lysis Solution Addition: Add 200 µL of a 5% Chelex® 100 suspension. Ensure the resin is evenly suspended before pipetting. For samples with high protein content, add Proteinase K (to a final concentration of ~200 µg/mL).

  • Protein Digestion (Optional): If Proteinase K was added, incubate the tube at 56°C for 30-60 minutes.

  • Vortexing: Vortex the tube for 5-10 seconds to ensure the sample is mixed with the Chelex solution.

  • Heat Lysis: Place the tube in a 100°C heat block or boiling water bath for 8 minutes to lyse the cells.[9]

  • Final Vortex: Vortex the tube again for 5-10 seconds.

  • Pelleting Debris: Centrifuge the tube at high speed (e.g., 12,000 x g) for 3 minutes to pellet the Chelex® resin and cellular debris.[6]

  • DNA Collection: Carefully transfer the supernatant, which contains the denatured DNA, to a new, clean tube. Avoid transferring any of the Chelex® beads, as they can inhibit PCR.[3][6] The DNA is now ready for downstream applications like PCR.

2. Silica-Based Spin-Column Method (General Protocol)

  • Objective: To extract high-purity, double-stranded DNA.

  • Lysis: The sample is lysed in a buffer containing a high concentration of chaotropic salts. Proteinase K is typically included to degrade proteins.

  • Binding: The lysate is applied to a silica-membrane spin column. The DNA selectively binds to the silica in the presence of the high-salt buffer.

  • Washing: The column is washed with two or more different wash buffers to remove salts, proteins, and other contaminants while the DNA remains bound to the membrane.

  • Elution: A low-salt buffer or sterile water is added to the column, which releases the purified, double-stranded DNA from the silica membrane. The DNA is collected by centrifugation.

3. Phenol-Chloroform Method (General Protocol)

  • Objective: To extract high-purity, high-molecular-weight, double-stranded DNA.

  • Lysis: Cells are lysed using a detergent-based buffer and Proteinase K.

  • Extraction: An equal volume of a phenol:chloroform:isoamyl alcohol mixture is added. The mixture is vortexed and then centrifuged, resulting in two phases. The upper aqueous phase contains the DNA, while proteins are in the interphase and lipids are in the lower organic phase.

  • Precipitation: The aqueous phase is carefully transferred to a new tube. The DNA is precipitated by adding cold ethanol or isopropanol and salt.

  • Washing and Resuspension: The precipitated DNA pellet is washed with 70% ethanol, air-dried, and then resuspended in a suitable buffer (e.g., TE buffer).

Discussion: Reproducibility and Method Selection

Chelex® 100: The primary strength of the Chelex® 100 method is its ability to deliver a high yield of DNA in a rapid, simple, and cost-effective manner.[5] Studies consistently show that it can produce significantly more DNA than commercial spin-column kits, which is a major advantage when working with limited starting material.[8] Its simple workflow with minimal tube transfers also reduces the risk of cross-contamination.[4] However, the reproducibility of the Chelex® method is a point of consideration. While it reliably yields DNA, the final purity is often lower than that achieved with other methods, as indicated by lower A260/280 ratios.[5][8] The resulting DNA is single-stranded, which is suitable for PCR but not for applications like restriction digests. Furthermore, care must be taken to avoid carryover of the resin, which can inhibit downstream enzymatic reactions.[6]

Silica-Based Spin-Column Kits: Spin-column kits are known for their high reproducibility and consistency. Although they may yield less total DNA compared to Chelex®, the results show little variation between extractions.[7] These kits reliably produce high-purity, double-stranded DNA that is suitable for a wide range of sensitive downstream applications. The standardized protocol and removal of most inhibitors make this method a dependable choice for many research and clinical settings. The main drawbacks are the higher cost per sample and the potential for DNA loss during the binding and washing steps.[6]

Phenol-Chloroform: This method is the gold standard for DNA purity and is highly reproducible when performed by experienced personnel.[5] It is excellent for obtaining high-molecular-weight DNA. However, it is labor-intensive, requires multiple tube transfers, and involves the use of toxic organic solvents, making it less suitable for high-throughput applications and labs seeking to minimize hazardous waste.

Conclusion

The choice of DNA extraction method depends on a trade-off between DNA yield, purity, consistency, cost, and speed.

  • Chelex® 100 is an excellent choice for applications where a high yield of DNA is required from small or challenging samples for PCR-based analysis. Its speed and low cost make it ideal for high-throughput screening. While highly effective, its reproducibility in terms of purity is lower than other methods.

  • Silica-Based Spin-Column Kits offer the best balance of purity, convenience, and reproducibility. They are the preferred method when highly consistent results and pure, double-stranded DNA are required for sensitive downstream applications, despite a lower overall yield and higher cost.

  • Phenol-Chloroform remains a viable option when the highest possible purity is paramount, but its complexity and safety concerns limit its routine use in many modern laboratories.

References

Safety Operating Guide

Proper Disposal of Chelex 100 Resin: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chelex 100 is a chelating ion exchange resin widely used in laboratories for applications such as DNA extraction and purification of biomolecules. While the unused resin is generally not classified as a hazardous substance, proper disposal is crucial, especially after it has been used to bind various ions.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of Chelex 100, ensuring the safety of laboratory personnel and environmental protection.

Pre-Disposal Safety and Handling

Before beginning the disposal process, it is essential to handle the Chelex 100 resin with appropriate personal protective equipment (PPE). This includes safety glasses, gloves, and a lab coat. If the resin is in a dry, powdered form, care should be taken to avoid creating and inhaling dust.[3] Work in a well-ventilated area or use a chemical fume hood if necessary.

Step-by-Step Disposal Procedure

The appropriate disposal method for Chelex 100 depends on the substances it has been used to chelate. The following workflow will guide you through the decision-making process for proper disposal.

Step 1: Assess the Nature of the Used Resin

The primary consideration for disposal is the identity of the ions that have been bound to the Chelex 100 resin.

  • Non-Hazardous Ions: If the resin was used to bind common, non-hazardous cations (e.g., Ca²⁺, Mg²⁺), the disposal procedure is more straightforward.

  • Hazardous or Heavy Metals: If the resin was used to chelate heavy metals (e.g., lead, mercury, cadmium) or other toxic ions, it must be treated as hazardous waste.

Step 2: Pre-treatment of Chelex 100 Resin (for Non-Hazardous Ions)

For Chelex 100 that has not been exposed to hazardous materials, a pre-treatment step can be performed to convert the resin to a more stable form for disposal. This typically involves converting the resin to the sodium form.

Experimental Protocol for Resin Neutralization:

  • Regeneration: Carefully wash the resin with a dilute acid solution (e.g., 0.1 M HCl) to remove the bound cations. This step should be performed in a chemical fume hood.

  • Rinsing: Thoroughly rinse the resin with deionized water until the pH of the rinse water is neutral.

  • Conversion to Sodium Form: Wash the resin with a solution of sodium chloride (e.g., 0.5 M NaCl) to convert it to the sodium form.

  • Final Rinse: Rinse the resin again with deionized water to remove excess sodium chloride.

Step 3: Final Disposal

The final disposal method is determined by the assessment in Step 1.

  • Disposal of Non-Hazardous Resin: After pre-treatment, the neutralized Chelex 100 resin can typically be disposed of as solid waste. However, always consult your institution's specific guidelines. The resin should be sealed in a clearly labeled container. Do not dispose of it down the drain.[2][4]

  • Disposal of Hazardous Resin: If the resin is contaminated with heavy metals or other hazardous materials, it must be disposed of as hazardous waste.

    • Collect the resin in a sealed, clearly labeled hazardous waste container. The label should indicate that the container holds Chelex 100 resin contaminated with the specific hazardous ions.

    • Follow your institution's hazardous waste disposal procedures. This typically involves contacting your Environmental Health and Safety (EHS) office to arrange for pickup by a permitted waste disposer.[3]

Quantitative Data Summary

ParameterValueSource
Chemical NamePolystyrene-divinylbenzene iminodiacetate[3][5]
CAS Number68954-42-7[3][5]
Physical StateSolid (odorless white beads)[3]
Solubility in WaterPractically Insoluble[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Chelex 100 resin.

Chelex100_Disposal_Workflow start Start: Used Chelex 100 Resin assess Step 1: Assess Contamination Has the resin bound hazardous ions (e.g., heavy metals)? start->assess pretreat Step 2: Pre-treat Resin (Neutralize and convert to sodium form) assess->pretreat No collect_hazardous Step 3: Collect as Hazardous Waste (Label with contaminants) assess->collect_hazardous Yes dispose_non_hazardous Step 3: Dispose as Solid Waste (Follow institutional guidelines) pretreat->dispose_non_hazardous contact_ehs Step 4: Contact EHS for Disposal (Arrange for professional pickup) collect_hazardous->contact_ehs

Caption: Decision workflow for the proper disposal of Chelex 100 resin.

Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) provided by the manufacturer.[1][2][3][4][5] Disposal regulations can vary by location.[3] When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling CHELEX 100

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to fostering innovation and achieving reliable results. This guide provides essential, immediate safety and logistical information for handling CHELEX 100, a chelating ion exchange resin. By offering clear operational and disposal plans, this document aims to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Operational Plan for Handling CHELEX 100

CHELEX 100 is a styrene divinylbenzene copolymer containing iminodiacetate ions that act as chelating groups, giving it a high affinity for polyvalent metal ions.[1] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), following standard laboratory procedures is crucial to ensure safety and prevent contamination.[2]

Pre-Operational Checks:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the CHELEX 100 SDS.

  • Assemble Personal Protective Equipment (PPE): Ensure all necessary PPE is available and in good condition.

  • Prepare the Work Area: Designate a clean and organized workspace. Ensure emergency equipment, such as an eyewash station and safety shower, is accessible.

  • Verify Reagent and Equipment Integrity: Check that the CHELEX 100 container is properly labeled and sealed. Ensure all other reagents and equipment are clean and functional.

Step-by-Step Handling Procedure:

  • Don PPE: Put on a lab coat, safety glasses with side shields, and nitrile gloves.[3][4][5]

  • Prepare CHELEX 100 Suspension:

    • For applications such as DNA extraction, a 5-20% (w/v) suspension of CHELEX 100 in sterile, deionized water or a suitable buffer (e.g., TE buffer) is often prepared.[2][5]

    • When pipetting the CHELEX 100 suspension, ensure it is well-mixed, as the resin beads settle quickly. Using a wide-bore pipette tip can be helpful.[5]

  • Perform the Application:

    • Batch Method: Add the CHELEX 100 suspension directly to the sample. Gently vortex or mix to ensure contact between the resin and the sample.[2]

    • Column Method: For larger scale applications, CHELEX 100 can be used in a column format.[2][6]

  • Post-Application:

    • Separate the CHELEX 100 resin from the sample supernatant by centrifugation.[2][4]

    • Carefully transfer the supernatant to a new, clean tube for downstream applications.

Disposal Plan for CHELEX 100

Proper disposal of laboratory waste is essential to protect personnel and the environment. Although CHELEX 100 is not classified as hazardous, it should not be disposed of in regular trash or down the drain.[2][7]

Step-by-Step Disposal Procedure:

  • Collect Waste: Place used CHELEX 100 resin and any contaminated consumables (e.g., pipette tips, microcentrifuge tubes) into a designated, clearly labeled waste container.

  • Label the Waste Container: The label should include "Non-Hazardous Laboratory Waste," the contents (e.g., "Used CHELEX 100 resin"), the date, and the name of the responsible researcher or lab.[8]

  • Store Waste Appropriately: Store the sealed waste container in a designated area away from the main laboratory workspace while awaiting pickup.

  • Arrange for Disposal: Follow your institution's specific procedures for the disposal of non-hazardous solid laboratory waste. This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department or a designated waste management contractor.[8][9]

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended PPE for handling CHELEX 100.

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust have side shields.[3][4][5]
Hand Protection GlovesNitrile gloves are recommended.[3][4][5]
Body Protection Lab Coat or ApronTo protect skin and clothing.[3][4]

Experimental Workflow for Handling CHELEX 100

CHELEX_100_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS B Don PPE: - Lab Coat - Safety Glasses - Nitrile Gloves A->B C Prepare Workspace B->C D Prepare 5-20% CHELEX 100 Suspension C->D E Add Suspension to Sample D->E F Incubate/Vortex E->F G Centrifuge to Pellet Resin F->G H Collect Supernatant G->H I Collect Used Resin & Contaminated Materials H->I J Label Waste Container I->J K Store in Designated Area J->K L Dispose via Institutional EHS Protocol K->L

Caption: Workflow for the safe handling and disposal of CHELEX 100.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.